molecular formula C11H12N2O3 B1370270 Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 173530-73-9

Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B1370270
CAS No.: 173530-73-9
M. Wt: 220.22 g/mol
InChI Key: UFGXEVHBHHUYMU-UHFFFAOYSA-N
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Description

Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(15)9-7(2)12-10-8(14)5-4-6-13(9)10/h4-6,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFGXEVHBHHUYMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=CC=C2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its wide spectrum of biological activities, forming the core of numerous therapeutic agents.[1] This guide provides an in-depth exploration of a robust synthetic pathway to a specific derivative, ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate. This molecule, with its strategic functionalization, represents a valuable building block for the development of novel pharmaceuticals.

The synthetic strategy delineated herein is a two-part process, commencing with the synthesis of the pivotal precursor, 2-amino-3-hydroxypyridine. This is followed by a regioselective cyclocondensation reaction to construct the fused bicyclic imidazo[1,2-a]pyridine system. This guide is intended for researchers, scientists, and professionals in drug development, offering both theoretical understanding and practical, step-by-step protocols.

Part 1: Synthesis of the Key Precursor: 2-Amino-3-hydroxypyridine

The foundation of the target molecule lies in the availability of 2-amino-3-hydroxypyridine. Several routes to this precursor have been reported, with a common and reliable method involving the reduction of 2-hydroxy-3-nitropyridine.[2]

Synthetic Pathway: Reduction of 2-Hydroxy-3-nitropyridine

The synthesis of 2-amino-3-hydroxypyridine can be efficiently achieved through the catalytic hydrogenation of 2-hydroxy-3-nitropyridine. This method is advantageous due to its high yield and the relative ease of purification of the product.

Reaction Mechanism

The reaction proceeds via catalytic hydrogenation, where molecular hydrogen is activated on the surface of a palladium-on-carbon (Pd/C) catalyst. The activated hydrogen then reduces the nitro group of 2-hydroxy-3-nitropyridine to an amino group. Methanol is a suitable solvent for this transformation.

Detailed Experimental Protocol: Synthesis of 2-Amino-3-hydroxypyridine
  • Reaction Setup: In a flask suitable for hydrogenation, dissolve 2-hydroxy-3-nitropyridine (5 g, 45.4 mmol) in methanol (250 ml).[2]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (1 g) to the solution.[2]

  • Hydrogenation: Flush the reaction vessel with an inert gas, such as argon, and then introduce hydrogen gas, typically via a balloon or a controlled inlet.[2]

  • Reaction Monitoring: Stir the mixture vigorously at room temperature under a hydrogen atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with methanol.[2] The filtrate is then concentrated under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel using a mobile phase of 5% methanol in dichloromethane to yield pure 2-amino-3-hydroxypyridine.[2]

Part 2: Cyclocondensation to Form the Imidazo[1,2-a]pyridine Core

The construction of the imidazo[1,2-a]pyridine core is achieved through a cyclocondensation reaction between 2-amino-3-hydroxypyridine and a suitable three-carbon building block.

Core Directive: The Cyclization Strategy

The most direct and widely employed method for the synthesis of the imidazo[1,2-a]pyridine scaffold involves the reaction of a 2-aminopyridine derivative with an α-halocarbonyl compound.[3][4] This reaction proceeds through an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration.

Choice of Reagents and Rationale

To achieve the desired substitution pattern of a 2-methyl group and a 3-ethyl carboxylate group, ethyl 2-chloroacetoacetate is the ideal reagent. This molecule possesses the necessary electrophilic center (the carbon bearing the chlorine atom) for the initial alkylation and the appropriate keto-ester functionality to form the five-membered imidazole ring with the desired substituents. The synthesis of ethyl 2-chloroacetoacetate itself can be achieved by the chlorination of ethyl acetoacetate with sulfuryl chloride.[5][6]

Reaction Mechanism

The reaction commences with the nucleophilic attack of the pyridine ring nitrogen of 2-amino-3-hydroxypyridine on the electrophilic carbon of ethyl 2-chloroacetoacetate, displacing the chloride ion. This results in the formation of a pyridinium salt intermediate. Subsequent intramolecular condensation between the exocyclic amino group and the ketone carbonyl, followed by dehydration, leads to the formation of the aromatic imidazo[1,2-a]pyridine ring system.

Detailed Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, suspend 2-amino-3-hydroxypyridine (1 equivalent) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

  • Reagent Addition: Add ethyl 2-chloroacetoacetate (1-1.2 equivalents) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC. The addition of a non-nucleophilic base, such as sodium bicarbonate or potassium carbonate, can be beneficial to neutralize the HCl generated during the reaction.

  • Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure. The residue can be partitioned between water and an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford the final product, this compound.

Part 3: Data Summary and Visualization

Table of Key Reaction Parameters
StepReactantsReagents/CatalystSolventTemperatureReaction TimeYield
12-Hydroxy-3-nitropyridine10% Pd/C, H₂MethanolRoom Temp.Overnight~89%[2]
22-Amino-3-hydroxypyridine, Ethyl 2-chloroacetoacetateNaHCO₃ (optional)Ethanol/DMFReflux4-8 hours(Not specified, but generally moderate to good for this type of reaction)
Visualizing the Synthesis Pathway

Synthesis_Pathway cluster_step1 Part 1: Precursor Synthesis cluster_step2 Part 2: Cyclocondensation 2_hydroxy_3_nitropyridine 2-Hydroxy-3-nitropyridine 2_amino_3_hydroxypyridine 2-Amino-3-hydroxypyridine 2_hydroxy_3_nitropyridine->2_amino_3_hydroxypyridine H₂ / Pd-C Methanol final_product This compound 2_amino_3_hydroxypyridine->final_product ethyl_2_chloroacetoacetate Ethyl 2-chloroacetoacetate ethyl_2_chloroacetoacetate->final_product Reflux Ethanol/DMF

Caption: Overall synthesis pathway for this compound.

Conclusion

This technical guide has detailed a reliable and efficient two-step synthetic pathway for the preparation of this compound. The synthesis leverages the well-established methodologies of catalytic hydrogenation for the precursor synthesis and a subsequent cyclocondensation reaction for the construction of the imidazo[1,2-a]pyridine core. The provided experimental protocols are based on established literature precedents and offer a solid foundation for the laboratory synthesis of this valuable heterocyclic compound. Further optimization of reaction conditions, such as screening of solvents and bases for the cyclocondensation step, may lead to improved yields and reaction times.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]

  • PubMed. (1993). [Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions]. Retrieved from [Link]

  • Google Patents. (n.d.). CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Retrieved from [Link]

  • MDPI. (2001). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US4061644A - Process for the production of 2-amino-3-hydroxypyridines.
  • Eureka. (n.d.). 2-amino-3-hydroxypyridine and its preparation method and purification method. Retrieved from [Link]

  • Google Patents. (n.d.). US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives.
  • Chem.info. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]

  • ResearchGate. (2008). (PDF) Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Retrieved from [Link]

  • PMC - NIH. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction of N-aminopyridine 1a and Ethyl acetoacetate (2a) in Ethanol.... Retrieved from [Link]

  • NIH. (n.d.). Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. Retrieved from [Link]

  • PMC - NIH. (2022). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • Pharmacia. (2024). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Retrieved from [Link]

  • MDPI. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

  • ScienceDirect. (2005). New multi-component reaction accessing 3-aminoimidazo[1,2-a]pyridines. Retrieved from [Link]

  • Google Patents. (n.d.). CN105061210A - Preparation method for ethyl 2-chloroacetoacetate.

Sources

A Technical Guide to the Physicochemical Properties of Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a detailed examination of Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate, a heterocyclic compound built upon the medicinally significant imidazo[1,2-a]pyridine scaffold. This scaffold is recognized as a "privileged structure" in drug discovery, forming the core of numerous therapeutic agents.[1][2][3] This document outlines a probable synthetic pathway, presents computationally predicted physicochemical properties crucial for drug development, and describes the standard methodologies for their experimental validation. While specific experimental data for this exact molecule is not extensively published, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust framework for researchers. The potential applications of this compound are discussed in the context of the broad biological activities associated with the imidazo[1,2-a]pyridine class, including roles as kinase inhibitors, anticancer agents, and antimicrobials.[4][5]

Introduction: The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a cornerstone of modern medicinal chemistry. Its rigid, bicyclic structure and rich electronic properties make it an ideal framework for developing therapeutic agents that can interact with a wide array of biological targets.[3] Marketed drugs such as Zolpidem (anxiolytic) and Alpidem highlight the clinical success of this scaffold.[2][3] The diverse biological activities reported for this class of compounds—spanning from anticancer and antiviral to anti-inflammatory and antibacterial—underscore the immense potential held by novel derivatives.[1][4][6]

This compound (Compound 1 ) incorporates several key features relevant to drug design: an aromatic hydroxyl group capable of hydrogen bonding, a methyl group for potential hydrophobic interactions, and an ethyl ester moiety that can influence solubility and serve as a handle for further chemical modification. Understanding the physicochemical properties of this molecule is the first step in unlocking its therapeutic potential.

Compound 1: Structure

  • Molecular Formula: C₁₁H₁₂N₂O₃[7]

  • Molecular Weight: 220.22 g/mol [7]

  • CAS Number: 173530-73-9[8]

Synthesis and Structural Characterization

Proposed Synthetic Pathway: Cyclocondensation

The most logical approach is the cyclocondensation reaction between 2-aminopyridin-3-ol and an appropriate β-ketoester, in this case, ethyl 2-methyl-3-oxobutanoate. This method is analogous to syntheses reported for similar imidazo[1,2-a]pyridine derivatives.[9] The reaction proceeds via initial nucleophilic attack of the pyridine nitrogen onto the ketone, followed by intramolecular cyclization and dehydration to yield the aromatic bicyclic system.

G cluster_reactants Starting Materials cluster_process Process cluster_products Products 2_aminopyridin_3_ol 2-Aminopyridin-3-ol reaction Cyclocondensation (e.g., EtOH, reflux) 2_aminopyridin_3_ol->reaction ethyl_ketoester Ethyl 2-methyl-3-oxobutanoate ethyl_ketoester->reaction target_compound Ethyl 8-hydroxy-2-methylimidazo [1,2-a]pyridine-3-carboxylate reaction->target_compound Yields water H₂O reaction->water Byproduct

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 2-aminopyridin-3-ol (1.0 eq) in a suitable solvent such as absolute ethanol, add ethyl 2-methyl-3-oxobutanoate (1.1 eq).

  • Reaction Conditions: Heat the mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).[10]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the crude solid by filtration. The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure compound.[9]

Methods for Structural Elucidation

Confirmation of the synthesized structure would rely on a standard suite of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence and connectivity of protons on the aromatic rings, the ethyl ester, and the methyl group. ¹³C NMR would identify all unique carbon environments.[11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion [M+H]⁺.[10]

  • Infrared (IR) Spectroscopy: IR analysis would identify key functional groups, such as the O-H stretch from the hydroxyl group, C=O stretch of the ester, and C=N/C=C stretches characteristic of the aromatic rings.[9]

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing everything from absorption and distribution to metabolism and excretion (ADME).[12][13]

Predicted Physicochemical Data

The following table summarizes key physicochemical properties for this compound, predicted using computational models. Such in silico predictions are invaluable in the early stages of drug discovery for prioritizing candidates before committing to synthesis and experimental testing.[7][13][14][15]

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 220.22 g/mol [7]Conforms to Lipinski's Rule of Five (<500), favoring good absorption.[12]
LogP (Lipophilicity) 1.525[7]Indicates a balanced solubility between aqueous and lipid environments, which is crucial for membrane permeability and distribution.
Topological Polar Surface Area (TPSA) 63.83 Ų[7]Suggests good potential for oral bioavailability and cell membrane permeation (typically <140 Ų).
Hydrogen Bond Donors 1[7]Complies with Lipinski's Rule of Five (≤5), contributing to good membrane permeability.[12]
Hydrogen Bond Acceptors 5[7]Complies with Lipinski's Rule of Five (≤10), important for solubility and target binding.[12]
Rotatable Bonds 2[7]A low number suggests conformational rigidity, which can be favorable for binding affinity and reduce entropy loss upon binding.
Experimental Determination of Key Properties

Causality: Solubility directly impacts bioavailability. A compound must dissolve in physiological fluids to be absorbed. The presence of both a polar hydroxyl group and non-polar hydrocarbon regions suggests that this compound will exhibit moderate solubility in both aqueous and organic media.

Protocol for Kinetic Solubility Measurement:

  • Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).

  • Add a small aliquot of the DMSO stock to a buffered aqueous solution (e.g., Phosphate-Buffered Saline, pH 7.4) to achieve the final desired concentration.

  • Incubate the solution for a set period (e.g., 2 hours) at room temperature with shaking.

  • Filter the solution through a 0.45 µm filter to remove any precipitated compound.

  • Analyze the concentration of the compound in the filtrate using High-Performance Liquid Chromatography (HPLC) with UV detection and compare it to a standard curve.

Causality: Lipophilicity, the measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase, is a critical predictor of its ADME properties. The predicted LogP of ~1.5 suggests a well-balanced profile.

Protocol for Shake-Flask Method (LogP):

  • Prepare a solution of the compound in n-octanol that has been pre-saturated with water.

  • Add an equal volume of water that has been pre-saturated with n-octanol.

  • Vigorously shake the mixture for a set time to allow for partitioning equilibrium to be reached.

  • Centrifuge the mixture to ensure complete separation of the two phases.

  • Carefully sample both the n-octanol and aqueous layers.

  • Determine the concentration of the compound in each layer using HPLC or UV-Vis spectroscopy.

  • Calculate LogP as: Log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).

Causality: The pKa value determines the ionization state of a molecule at a given pH. The 8-hydroxy group is phenolic and thus weakly acidic, while the nitrogen atoms in the imidazo[1,2-a]pyridine core are basic. The ionization state affects solubility, permeability, and target binding.

Protocol for Potentiometric Titration:

  • Dissolve a precise amount of the compound in a suitable solvent mixture (e.g., water/methanol).

  • Use a calibrated pH meter to monitor the pH of the solution.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the basic pKa values.

  • Separately, titrate a fresh solution with a standardized strong base (e.g., NaOH) to determine the acidic pKa of the hydroxyl group.

  • The pKa is the pH at the half-equivalence point of the titration curve.

G cluster_input Input Compound cluster_properties Core Physicochemical Properties cluster_impact Impact on Drug Development Compound Ethyl 8-hydroxy-2-methylimidazo [1,2-a]pyridine-3-carboxylate Solubility Solubility (Aqueous/Organic) Compound->Solubility Lipophilicity Lipophilicity (LogP / LogD) Compound->Lipophilicity pKa Ionization (pKa) Compound->pKa ADME ADME Profile (Absorption, Distribution, Metabolism, Excretion) Solubility->ADME Lipophilicity->ADME pKa->ADME Target Target Binding & Efficacy pKa->Target

Potential Applications in Drug Discovery

The structural motifs within this compound suggest several promising avenues for therapeutic research. The imidazo[1,2-a]pyridine core is a known "hinge-binder" in many kinase inhibitors, and derivatives have shown potent activity against targets like PI3K/mTOR and PDGFR.[5][16] The 8-hydroxy substituent could play a crucial role in forming key hydrogen bonds within an enzyme's active site.

Furthermore, compounds from this class have demonstrated significant potential as antibacterial agents, sometimes targeting essential bacterial enzymes like Mur ligases.[4][9] The balanced physicochemical profile of the title compound makes it an attractive candidate for further investigation and optimization in these and other therapeutic areas.

Conclusion

This compound is a promising heterocyclic molecule built on a scaffold with a proven track record in medicinal chemistry. Its computationally predicted physicochemical properties align well with the characteristics of a viable oral drug candidate. This guide provides a comprehensive framework for its synthesis, characterization, and the experimental validation of its key properties. The insights provided herein should empower researchers to efficiently advance this and related molecules through the drug discovery pipeline, capitalizing on the vast therapeutic potential of the imidazo[1,2-a]pyridine scaffold.

References

  • Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Frye, B. C., Mashuta, M. S., Mullins, C. S., Grapperhaus, C. A., & Buchanan, R. M. (2006). Ethyl 1-methylimidazole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E62, o1548–o1549. Retrieved from [Link]

  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023). ACS Infectious Diseases. Retrieved from [Link]

  • Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. (2024). Pharmacia. Retrieved from [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (n.d.). MDPI. Retrieved from [Link]

  • Grošelj, U., Bezenšek, J., Meden, A., Svete, J., Stanovnik, B., Oblak, M., ... & Urleb, U. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355-1370. Retrieved from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (n.d.). MDPI. Retrieved from [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Prediction of Physicochemical Properties of Compounds: Achievements and Future Opportunities. (n.d.). ResearchGate. Retrieved from [Link]

  • Automated selection of compounds with physicochemical properties to maximize bioavailability and druglikeness. (n.d.). PubMed Central. Retrieved from [Link]

  • Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (2024). Royal Society of Chemistry. Retrieved from [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (n.d.). BIO Web of Conferences. Retrieved from [Link]

  • The Groebke-Blackburn-Bienaymé Reaction. (n.d.). PubMed. Retrieved from [Link]

  • Rapid Prediction of the Physicochemical Properties of Molecules. (n.d.). CD ComputaBio. Retrieved from [Link]

  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (n.d.). ResearchGate. Retrieved from [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). ResearchGate. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. (2020). ACS Publications. Retrieved from [Link]

  • Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. (2023). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Identifying novel drug targets with computational precision. (n.d.). ScienceDirect. Retrieved from [Link]

Sources

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Pharmacophore

The imidazo[1,2-a]pyridine core, a fused bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone for the development of a diverse array of therapeutic agents.[1][2] This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of imidazo[1,2-a]pyridine derivatives, offering insights for researchers and drug development professionals.

The versatility of the imidazo[1,2-a]pyridine nucleus is underscored by its presence in several commercially successful drugs. These include hypnotic agents like zolpidem and alpidem, the antiulcer agent zolimidine, and the cardiotonic agent olprinone.[1] The broad spectrum of biological activities associated with this scaffold continues to drive significant research interest, with a growing number of derivatives being investigated for various therapeutic applications.[3][4]

Synthetic Strategies: Accessing Chemical Diversity

The development of efficient synthetic methodologies is crucial for exploring the vast chemical space of imidazo[1,2-a]pyridine derivatives. A variety of synthetic routes have been established, ranging from classical condensation reactions to modern multicomponent and transition-metal-catalyzed approaches.[5][6]

Key Synthetic Approaches:
  • One-Pot Multicomponent Reactions: Isocyanide-based multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) three-component reaction, offer a highly efficient and atom-economical pathway to functionalized imidazo[1,2-a]pyridines.[7][8]

  • Condensation Reactions: The reaction of 2-aminopyridines with α-haloketones remains a fundamental and widely used method for the synthesis of the imidazo[1,2-a]pyridine core.[9]

  • C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of the imidazo[1,2-a]pyridine scaffold, enabling the introduction of various substituents at specific positions.[5][10]

  • Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly accelerate reaction times and improve yields in the synthesis of imidazo[1,2-a]pyridine derivatives.[9]

G cluster_synthesis Synthetic Strategies 2-Aminopyridines 2-Aminopyridines Condensation Condensation 2-Aminopyridines->Condensation GBB-3CR Groebke-Blackburn-Bienaymé 2-Aminopyridines->GBB-3CR Cu-Catalyzed Copper-Catalyzed MCR 2-Aminopyridines->Cu-Catalyzed α-Haloketones α-Haloketones α-Haloketones->Condensation Aldehydes Aldehydes Aldehydes->GBB-3CR Aldehydes->Cu-Catalyzed Isocyanides Isocyanides Isocyanides->GBB-3CR Alkynes Alkynes Alkynes->Cu-Catalyzed Imidazo[1,2-a]pyridine Core Imidazo[1,2-a]pyridine Core Condensation->Imidazo[1,2-a]pyridine Core Classical Route GBB-3CR->Imidazo[1,2-a]pyridine Core One-Pot Cu-Catalyzed->Imidazo[1,2-a]pyridine Core Modern MCR

Caption: Key synthetic pathways to the imidazo[1,2-a]pyridine scaffold.

A Spectrum of Biological Activities

The imidazo[1,2-a]pyridine scaffold has demonstrated a remarkable range of pharmacological properties, making it a highly attractive framework for drug discovery.[1][11]

Anticancer Activity

A significant area of research has focused on the development of imidazo[1,2-a]pyridine derivatives as anticancer agents.[12][13] These compounds have been shown to target various cellular pathways involved in cancer progression.

  • Kinase Inhibition: Derivatives have been identified as potent inhibitors of various kinases, including Platelet-Derived Growth Factor Receptor (PDGFR), which is implicated in tumor angiogenesis and growth.[14]

  • Tubulin Polymerization Inhibition: Some imidazo[1,2-a]pyridines have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, a clinically validated anticancer strategy.[3][4]

  • PI3K/Akt/mTOR Pathway Modulation: The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is frequently dysregulated in cancer. Several imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of this critical pathway.[13]

  • Covalent Inhibition: Novel imidazo[1,2-a]pyridine derivatives have been designed as covalent inhibitors, for example, targeting the KRAS G12C mutant protein, a key driver in many intractable cancers.[8]

Target Derivative Example Observed Activity Reference
PDGFRNovel imidazopyridine seriesPotent cellular activity and oral bioavailability[14]
TubulinVarious substituted derivativesInhibition of tubulin polymerization[3][4]
PI3K/mTORSubstituted imidazo[1,2-a]pyridinesInhibition of the signaling pathway[13]
KRAS G12CPropargylamide-bearing derivativesSelective antiproliferative activity[8]
Antimicrobial and Antiviral Activity

The imidazo[1,2-a]pyridine scaffold has also yielded promising candidates for the treatment of infectious diseases.

  • Antitubercular Activity: A notable discovery in this area is the identification of imidazo[1,2-a]pyridine-3-carboxamides as potent agents against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[9][15] These compounds have been shown to target the cytochrome bc1 complex.[3][4]

  • Antibacterial and Antifungal Activity: Certain derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[9]

  • Antiviral Activity: The antiviral potential of this scaffold has been explored, with some derivatives showing activity against various viruses.[1][16]

Central Nervous System (CNS) Activity

The initial success of imidazo[1,2-a]pyridines as hypnotic and anxiolytic agents has spurred further investigation into their effects on the central nervous system. This class of compounds is known to interact with GABA-A receptors.[11]

Other Therapeutic Areas

The pharmacological versatility of imidazo[1,2-a]pyridines extends to other therapeutic areas, including:

  • Anti-inflammatory and Analgesic Effects [1]

  • Antiulcer Activity [1]

  • Anticonvulsant Properties [1]

Structure-Activity Relationship (SAR) and Drug Design

Systematic modifications of the imidazo[1,2-a]pyridine core have provided valuable insights into the structure-activity relationships (SAR) for various biological targets. The substitution pattern on both the imidazole and pyridine rings plays a crucial role in determining the potency and selectivity of these compounds. For instance, in the context of antitubercular agents, modifications to the side chain of imidazo[1,2-a]pyridine-3-carboxamides have been extensively explored to optimize their activity.[15]

SAR cluster_substitutions Substitution Patterns cluster_activities Biological Activities Imidazo[1,2-a]pyridine_Core Imidazo[1,2-a]pyridine Scaffold R_Imidazole Substituents on Imidazole Ring (e.g., C2, C3) Imidazo[1,2-a]pyridine_Core->R_Imidazole R_Pyridine Substituents on Pyridine Ring (e.g., C5-C8) Imidazo[1,2-a]pyridine_Core->R_Pyridine Anticancer Anticancer R_Imidazole->Anticancer Modulates Potency & Selectivity Antimicrobial Antimicrobial R_Imidazole->Antimicrobial Critical for Activity CNS_Effects CNS Effects R_Pyridine->CNS_Effects Influences Receptor Binding Other Other Activities R_Pyridine->Other Fine-tunes Properties

Caption: Structure-Activity Relationship (SAR) of imidazo[1,2-a]pyridines.

Experimental Protocols: A Guide to Biological Evaluation

The assessment of the biological activity of novel imidazo[1,2-a]pyridine derivatives requires robust and validated experimental protocols. Below are representative methodologies for key biological assays.

In Vitro Anticancer Activity: MTT Assay

Objective: To determine the cytotoxic effect of imidazo[1,2-a]pyridine derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., NCI-H358, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

Objective: To determine the minimum inhibitory concentration (MIC) of imidazo[1,2-a]pyridine derivatives against Mycobacterium tuberculosis.

Principle: Alamar Blue (resazurin) is an indicator of cell viability. Metabolically active mycobacteria reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.

Step-by-Step Methodology:

  • Culture Preparation: Grow Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microplate.

  • Inoculation: Add the mycobacterial suspension to each well.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Alamar Blue Addition: Add Alamar Blue solution to each well.

  • Re-incubation: Incubate the plates for another 24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.

Future Perspectives and Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of this core allows for the generation of large and diverse chemical libraries for biological screening.[2] Future research will likely focus on the development of derivatives with improved potency, selectivity, and pharmacokinetic properties. The exploration of novel biological targets and the application of advanced drug design strategies, such as structure-based design and computational modeling, will further unlock the therapeutic potential of this remarkable heterocyclic system.

References

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 2024.
  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, Royal Society of Chemistry (RSC).
  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI.
  • Exploring Synthesis and Functionalization of Imidazo[1,2˗a]pyridines: A Promising Heterocyclic Framework. Bentham Science Publishers.
  • Recent progress in the pharmacology of imidazo[1,2-a]pyridines. Mini Reviews in Medicinal Chemistry, 2007.
  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. New Journal of Chemistry, Royal Society of Chemistry (RSC).
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega, 2026.
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability.
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents.
  • Pyridines and Imidazopyridines with Medicinal Significance. Bentham Science Publishers, 2016.
  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry, 2016.
  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. MDPI.
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Drug Targets, 2021.
  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie, 2024.
  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.

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An In-depth Technical Guide to the Solubility of Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a key heterocyclic intermediate with significant potential in drug discovery and organic synthesis. A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in reaction chemistry, purification, formulation, and various analytical procedures. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, drawing upon data from structurally related molecules to establish a predictive framework. Furthermore, it outlines a detailed experimental protocol for precise solubility determination, ensuring researchers can generate reliable data tailored to their specific applications.

Introduction: The Significance of Solubility in Drug Discovery

Solubility is a critical physicochemical parameter that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. For a molecule like this compound, understanding its solubility profile is essential for:

  • Synthetic Chemistry: Selecting appropriate solvents for reactions, ensuring optimal reactant concentrations and facilitating product isolation and purification.

  • Analytical Chemistry: Preparing solutions for analysis by techniques such as HPLC, NMR, and mass spectrometry.

  • Early-Stage Drug Development: In-vitro screening, where compound solubility in biological media or solvents like dimethyl sulfoxide (DMSO) is a prerequisite.

  • Formulation Science: Developing stable and bioavailable drug formulations.

This guide will delve into the factors governing the solubility of this compound and provide actionable insights for researchers.

Molecular Structure and Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a unique combination of functional groups that dictate its interactions with various solvents.

  • Core Structure: Imidazo[1,2-a]pyridine, a bicyclic aromatic heterocycle.

  • Key Functional Groups:

    • A hydroxyl (-OH) group at the 8-position, capable of acting as a hydrogen bond donor and acceptor.

    • An ethyl ester (-COOEt) group at the 3-position, which is a polar group and a hydrogen bond acceptor.

    • A methyl (-CH3) group at the 2-position, contributing to lipophilicity.

Physicochemical Parameters:

PropertyValueSource
Molecular FormulaC₁₁H₁₂N₂O₃[1][2][3]
Molecular Weight220.22 g/mol [1][2][3]
LogP1.525[1]
Topological Polar Surface Area (TPSA)63.83 Ų[1]
Hydrogen Bond Donors1[1]
Hydrogen Bond Acceptors5[1]

The calculated LogP value of 1.525 suggests a moderate lipophilicity, indicating that the compound will likely exhibit solubility in a range of organic solvents. The presence of both hydrogen bond donors and acceptors points towards the potential for favorable interactions with protic and polar aprotic solvents.

Theoretical Framework for Solvent Selection: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction. It posits that a solute will dissolve best in a solvent that has a similar polarity. Organic solvents can be broadly categorized, and understanding these categories helps in making an informed choice for solubilizing this compound.

  • Protic Solvents (e.g., Methanol, Ethanol): These solvents can donate hydrogen bonds. Given the presence of the hydroxyl and ester groups on the target molecule, which can accept hydrogen bonds, good solubility is anticipated.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents have high dielectric constants and are polar, but they do not donate hydrogen bonds. The polarity of the imidazopyridine core and the ester group suggests favorable dipole-dipole interactions, leading to good solubility.

  • Nonpolar Aprotic Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and are not polar. The overall polarity of the target molecule suggests that solubility in these solvents will likely be limited.

  • Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have moderate polarity and can engage in dipole-dipole interactions. They are often good solvents for a wide range of organic compounds.

Predicted Solubility Profile Based on Analogous Compounds

Table 1: Experimentally Determined Solubility of Structurally Related Imidazopyridines

CompoundSolventSolubilitySource
Zolpidem Methanol50 mg/mL
Ethanol50 mg/mL
DMSO>10 mg/mL
ChloroformSoluble[4]
DichloromethaneSoluble[4]
Ethyl AcetateSoluble[4]
AcetoneSoluble[4]
WaterInsoluble
Saripidem DMSOSoluble (3.42 mg/mL; 10 mM)[5][6]

Based on this data, it is reasonable to predict that This compound will exhibit:

  • High Solubility in polar protic solvents like methanol and ethanol .

  • Good to High Solubility in polar aprotic solvents such as DMSO , DMF , and acetone .

  • Moderate to Good Solubility in chlorinated solvents like dichloromethane and chloroform .

  • Limited Solubility in nonpolar solvents like hexane and toluene .

  • Poor Solubility in water .

Experimental Protocol for Solubility Determination

To obtain precise solubility data, an experimental determination is essential. The shake-flask method is a widely accepted and reliable technique for determining thermodynamic solubility.[7]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Scintillation vials or small glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Analysis:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV).

    • Prepare a series of standard solutions of the compound with known concentrations.

    • Analyze the standard solutions and the diluted sample solution by HPLC.

    • Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.

    • Determine the concentration of the diluted sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking the dilution factor into account.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solid to solvent prep2 Seal vial prep1->prep2 prep3 Equilibrate on shaker (24-48h) at constant temperature prep2->prep3 sample1 Allow solid to settle prep3->sample1 Equilibrium reached sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22 µm filter sample2->sample3 analysis1 Dilute filtered solution sample3->analysis1 analysis3 Analyze by HPLC-UV analysis1->analysis3 analysis2 Prepare standard solutions analysis2->analysis3 analysis4 Construct calibration curve analysis3->analysis4 calc1 Determine concentration from calibration curve analysis4->calc1 calc2 Calculate solubility (mg/mL or mol/L) calc1->calc2

Caption: Experimental workflow for determining the solubility of this compound using the shake-flask method.

Molecular Interactions and Solubility

The solubility of this compound in different organic solvents can be rationalized by considering the intermolecular forces at play.

G cluster_solvents Organic Solvents Solute This compound -OH (H-bond donor/acceptor) -N= (H-bond acceptor) -C=O (H-bond acceptor) -Aromatic rings (π-π stacking) Protic Protic Solvents (Methanol, Ethanol) -OH (H-bond donor/acceptor) Solute->Protic Strong H-bonding PolarAprotic Polar Aprotic Solvents (DMSO, Acetone) S=O, C=O (Dipole-dipole, H-bond acceptor) Solute->PolarAprotic Strong Dipole-dipole & H-bonding Chlorinated Chlorinated Solvents (DCM, Chloroform) C-Cl (Dipole-dipole) Solute->Chlorinated Moderate Dipole-dipole

Caption: Dominant intermolecular interactions between the solute and various organic solvent classes.

  • In Protic Solvents: The hydroxyl group of the solute can both donate and accept hydrogen bonds with the solvent molecules, leading to strong solute-solvent interactions and high solubility.

  • In Polar Aprotic Solvents: The highly polar groups in these solvents (e.g., S=O in DMSO) can form strong dipole-dipole interactions with the polar functionalities of the solute. The oxygen atoms in these solvents can also act as hydrogen bond acceptors for the solute's hydroxyl group.

  • In Chlorinated Solvents: The moderate polarity of these solvents allows for favorable dipole-dipole interactions with the polar regions of the solute molecule.

Conclusion and Future Perspectives

While direct, published solubility data for this compound is scarce, a robust predictive framework can be established based on its molecular structure and data from analogous compounds. This guide provides researchers with a strong theoretical and practical foundation for approaching the solubilization of this important heterocyclic compound. The outlined experimental protocol offers a reliable method for generating precise solubility data, which is indispensable for advancing research and development efforts involving this molecule. Future work should focus on the experimental determination and publication of the solubility of this compound in a wide range of pharmaceutically relevant solvents to create a valuable public resource for the scientific community.

References

  • BioCrick. (n.d.). Zolpidem | CAS:82626-48-0 | High Purity | Manufacturer. Retrieved from [Link]

  • Google Patents. (n.d.). EP1163241B1 - Zolpidem salts.
  • European Patent Office. (n.d.). ZOLPIDEM SALTS - EP 1163241 B1. Retrieved from [Link]

  • PubChem. (n.d.). Zolpidem Tartrate. Retrieved from [Link]

  • ResearchGate. (2025, April 10). Integrated Experimental and Computational Study of Imidazopyridine Derivatives: Synthesis, DFT, Molecular Docking and Dynamic Simulations. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Saripidem. Retrieved from [Link]

  • Grokipedia. (n.d.). Saripidem. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Retrieved from [Link]

  • Chem-Space. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • ACS Publications. (2026, January 17). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer: Disrupting Homologous Recombination Repair and Activating Antitumor Immunity. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

  • PMC - NIH. (2023, May 18). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Retrieved from [Link]

Sources

"Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate molecular structure and formula"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its molecular structure, a proposed synthetic pathway with detailed experimental protocols, and the broad spectrum of biological activities associated with its core scaffold, the imidazo[1,2-a]pyridine ring system. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically used drugs. This bicyclic aromatic heterocycle is known for its versatile biological activities, including but not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This compound, as a member of this esteemed class of compounds, holds considerable potential for the development of novel therapeutic agents. Its unique substitution pattern, featuring a hydroxyl group at the 8-position, a methyl group at the 2-position, and an ethyl carboxylate at the 3-position, offers multiple points for further chemical modification and optimization of its biological profile.

Molecular Structure and Chemical Formula

The fundamental characteristics of this compound are summarized below:

PropertyValueSource(s)
Molecular Formula C₁₁H₁₂N₂O₃[1][2]
Molecular Weight 220.22 g/mol [1][2]
CAS Number 173530-73-9[1][2]
Canonical SMILES CCOC(=O)C1=C(C)N=C2C=CC=C(O)N21

The molecule consists of a fused imidazo[1,2-a]pyridine core. A hydroxyl (-OH) group is attached at the C8 position of the pyridine ring, a methyl (-CH₃) group at the C2 position of the imidazole ring, and an ethyl carboxylate (-COOCH₂CH₃) group at the C3 position of the imidazole ring.

synthesis_workflow reactant1 2-Amino-3-hydroxypyridine reaction Condensation Reaction (Reflux in Ethanol) reactant1->reaction reactant2 Ethyl 2-chloroacetoacetate reactant2->reaction product This compound reaction->product

Sources

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Structure for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine core is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities.[1][2] This privileged scaffold is a key structural component in several marketed drugs and a plethora of investigational agents, demonstrating its broad therapeutic potential.[3] This technical guide provides a comprehensive overview of the key and emerging therapeutic targets of imidazo[1,2-a]pyridine compounds, with a focus on oncology, inflammation, metabolic disorders, infectious diseases, and neurodegenerative conditions. We will delve into the underlying mechanisms of action, present validated experimental protocols for target engagement, and offer insights into the structure-activity relationships that govern the efficacy of this remarkable class of molecules.

Introduction: The Versatility of the Imidazo[1,2-a]pyridine Moiety

The imidazo[1,2-a]pyridine scaffold's unique electronic and structural features allow for diverse substitutions, enabling the fine-tuning of its pharmacological properties to engage a wide array of biological targets.[4] This adaptability has led to the development of compounds with activities ranging from kinase inhibition to receptor modulation and antimicrobial effects.[1][5] This guide will explore the major therapeutic areas where imidazo[1,2-a]pyridine derivatives have shown significant promise.

Oncological Targets: A Multi-pronged Attack on Cancer

Imidazo[1,2-a]pyridine derivatives have emerged as potent anticancer agents by targeting various key players in cancer cell proliferation, survival, and metastasis.[6][7]

Kinase Inhibition: Halting Uncontrolled Cell Growth

Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Imidazo[1,2-a]pyridines have been successfully developed as inhibitors of several important oncogenic kinases.

Aurora kinases are essential for mitotic progression, and their overexpression is linked to tumorigenesis.[8][9] Imidazo[1,2-a]pyrazine-based compounds have been identified as potent dual inhibitors of Aurora A and Aurora B kinases.[10][11] Optimization of these scaffolds has led to compounds with picomolar inhibitory activity and demonstrated efficacy in human tumor xenograft models.[10]

Experimental Protocol: In Vitro Aurora Kinase Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of an imidazo[1,2-a]pyridine compound against Aurora A and Aurora B kinases.

  • Methodology:

    • Recombinant human Aurora A and Aurora B kinases are incubated with a fluorescently labeled peptide substrate and varying concentrations of the test compound.

    • The kinase reaction is initiated by the addition of ATP.

    • After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization or time-resolved fluorescence resonance energy transfer - TR-FRET).

    • The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.

  • Self-Validation: The assay includes positive controls (known potent Aurora kinase inhibitors) and negative controls (vehicle-treated) to ensure the reliability of the results. The Z'-factor, a measure of assay quality, should be consistently above 0.5.

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. Its hyperactivation is common in many cancers.[12] Several series of imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives have been developed as potent PI3K inhibitors.[12][13] For instance, some compounds exhibit potent PI3Kα inhibition with IC50 values in the low nanomolar range and have been shown to induce apoptosis in breast cancer cell lines.[12] These compounds often work by reducing the levels of phosphorylated Akt (p-Akt) and phosphorylated mTOR (p-mTOR), key downstream effectors of PI3K.[12]

Signaling Pathway: PI3K/Akt/mTOR Inhibition by Imidazo[1,2-a]pyridines

PI3K_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazo Imidazo[1,2-a]pyridine Compound Imidazo->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine compounds.

Imidazo[1,2-a]pyridine derivatives have also shown inhibitory activity against other important kinases in oncology, including:

  • Insulin-like growth factor-1 receptor (IGF-1R) tyrosine kinase : Novel series of these compounds have been discovered as potent and selective inhibitors with good oral pharmacokinetics.[14]

  • Akt : Peptidomimetics based on the imidazo[1,2-a]pyridine scaffold have been designed to inhibit Akt isoforms in the sub-micromolar range.[15]

Anti-inflammatory Activity in Cancer

Chronic inflammation is a known contributor to cancer development and progression. Imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory effects, often through the modulation of key inflammatory signaling pathways.[16][17]

The STAT3 and NF-κB signaling pathways are crucial mediators of inflammation and are often constitutively active in cancer cells. A novel imidazo[1,2-a]pyridine derivative, in combination with curcumin, has been shown to exert anti-inflammatory effects by suppressing the STAT3/NF-κB/iNOS/COX-2 pathway in breast and ovarian cancer cell lines.[16][17]

Signaling Pathway: STAT3/NF-κB Inhibition

STAT3_NFkB_pathway Cytokine Pro-inflammatory Cytokines Receptor Receptor Cytokine->Receptor STAT3 STAT3 Receptor->STAT3 Activates NFkB NF-κB Receptor->NFkB Activates pSTAT3 p-STAT3 STAT3->pSTAT3 Phosphorylation Nucleus Nucleus pSTAT3->Nucleus Translocation pNFkB p-NF-κB NFkB->pNFkB Phosphorylation pNFkB->Nucleus Translocation Inflammation iNOS, COX-2 (Inflammation) Nucleus->Inflammation Gene Transcription Imidazo Imidazo[1,2-a]pyridine Compound Imidazo->STAT3 Inhibits Imidazo->NFkB Inhibits

Caption: Suppression of STAT3 and NF-κB signaling by imidazo[1,2-a]pyridine derivatives.

Metabolic Disorders: Targeting GPR40 for Diabetes

G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), is a promising target for the treatment of type 2 diabetes.[18][19] GPR40 activation in pancreatic β-cells potentiates glucose-stimulated insulin secretion.[19]

GPR40 Agonism

A series of novel imidazo[1,2-a]pyridine compounds have been synthesized as potent GPR40 agonists.[18][20] These compounds have been shown to effectively lower blood glucose in both normal and diabetic mice, with some demonstrating a reduced risk of hepatotoxicity compared to earlier GPR40 agonists like TAK-875.[18]

Data Summary: GPR40 Agonist Activity

CompoundGPR40 EC50 (nM)In Vivo Efficacy (Blood Glucose Reduction)Hepatotoxicity Risk
I-14 PotentSignificant reduction in normal and diabetic miceLow
TAK-875 PotentEffectiveAssociated with hepatotoxicity

Infectious Diseases: A New Frontier in Antimicrobial Agents

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. The imidazo[1,2-a]pyridine scaffold has shown promise in the development of new antibacterial and antimycobacterial drugs.[5][21]

Antibacterial Activity

Imidazo[1,2-a]pyridine derivatives have exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[22] One of the proposed mechanisms of action is the inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication.[5]

Antimycobacterial Activity

Imidazo[1,2-a]pyridine-3-carboxamides have demonstrated low-micromolar activity against Mycobacterium avium.[23] Some compounds have shown significant in vivo activity in mouse infection models, suggesting their potential as a new class of antibiotics for treating mycobacterial infections.[23][24]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Objective: To determine the lowest concentration of an imidazo[1,2-a]pyridine compound that inhibits the visible growth of a microorganism.

  • Methodology:

    • A serial dilution of the test compound is prepared in a suitable broth medium in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the test bacterium.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

  • Self-Validation: The assay includes a positive control (a known antibiotic) and a negative control (no compound) for each bacterial strain to ensure the validity of the results.

Neurodegenerative and Psychiatric Disorders

The imidazo[1,2-a]pyridine scaffold is also being explored for its potential in treating central nervous system (CNS) disorders.[25]

Alzheimer's Disease: Targeting β-Amyloid Plaques

Derivatives of imidazo[1,2-a]pyridine have been developed as ligands for detecting β-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease.[26][27] Radioiodinated versions of these compounds have shown high selective binding to Aβ aggregates in transgenic mouse brain sections and favorable brain uptake and washout kinetics in vivo, suggesting their potential as imaging agents for Alzheimer's disease.[26][27]

Schizophrenia: PDE10A Inhibition

Phosphodiesterase 10A (PDE10A) is highly expressed in the brain and is a promising target for the treatment of schizophrenia.[28] Novel imidazo[4,5-b]pyridines and imidazo[1,2-b]pyridazines have been discovered as potent and selective inhibitors of PDE10A.[29][30] These compounds have demonstrated good oral bioavailability and receptor occupancy in the brain, making them attractive candidates for further development.[28]

Future Perspectives and Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with diverse mechanisms of action.[2][3] Its synthetic tractability allows for the creation of large and diverse chemical libraries for screening against a multitude of biological targets. Future research will likely focus on optimizing the pharmacokinetic and safety profiles of existing lead compounds, as well as exploring new therapeutic applications for this versatile heterocyclic system. The insights provided in this guide aim to empower researchers and drug development professionals to harness the full potential of imidazo[1,2-a]pyridine chemistry in their quest for new and effective medicines.

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An In-Silico First Approach: A Predictive Technical Guide to the Properties of Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the imperative to reduce costs and accelerate timelines has positioned in silico methodologies as a cornerstone of preclinical research.[1][2] This guide presents a comprehensive, predictive analysis of a novel chemical entity, Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate. Lacking prior experimental data, this document serves as a practical whitepaper on applying a suite of freely accessible, validated computational tools to construct a robust, multidimensional profile of a potential drug candidate from first principles. We will systematically predict its physicochemical properties, pharmacokinetics (ADME), drug-likeness, and potential toxicities. The methodologies detailed herein are designed to be reproducible, providing researchers, scientists, and drug development professionals with a self-validating workflow for the early-stage assessment of novel molecular structures, thereby enabling more informed decisions on resource allocation for synthesis and in vitro testing.

Introduction: The Rationale for a Predictive Approach

The imidazo[1,2-a]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[3][4][5][6] Its versatile biological activities span from anticancer and antimicrobial to anti-inflammatory and antiviral applications.[4][5][6] This prevalence underscores the therapeutic potential inherent in novel derivatives. Our subject, this compound, represents such a novel entity.

Before committing to the significant investment of chemical synthesis and biological screening, a robust computational assessment is critical. In silico predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) allow for the early identification of potential liabilities, reducing the high attrition rates that plague drug development.[1][2][7] This guide provides a detailed protocol for generating and interpreting this essential data package using publicly available, high-quality web servers.

Foundational Analysis: Physicochemical Characterization

The journey of a drug through the human body is fundamentally governed by its physicochemical properties.[7][8] These parameters dictate solubility, membrane permeability, and interactions with biological macromolecules. Our first step is to generate these foundational descriptors for our molecule of interest.

Canonical Representation: The first requirement for any in silico tool is a machine-readable representation of the molecule. Based on its IUPAC name, the Simplified Molecular Input Line Entry System (SMILES) string for this compound is: CCOC(=O)c1c(n2c(nc1)cccc2O)C.

Protocol 2.1: Physicochemical Property Prediction using SwissADME

The SwissADME web server is a powerful, free tool that provides robust predictions for key physicochemical and pharmacokinetic properties.[9][10][11]

  • Navigate to the SwissADME website (]">www.swissadme.ch).[10]

  • Input: In the "Enter a list of SMILES here" field, paste the SMILES string: CCOC(=O)c1c(n2c(nc1)cccc2O)C.

  • Execution: Click the "Run" button to initiate the calculations.

  • Data Collection: The server will return a comprehensive data panel for the molecule. Record the values presented in Table 1.

dot graph TD; A[Chemical Name: Ethyl 8-hydroxy-2-methylimidazo...-3-carboxylate] --> B{Generate SMILES String}; B --> C[Input SMILES into SwissADME Web Server]; C --> D{Computational Engine}; D --> E[Predicted Physicochemical Properties]; E --> F[Predicted Pharmacokinetic Properties]; E --> G[Predicted Drug-Likeness]; E --> H[Medicinal Chemistry Alerts]; subgraph "Output" F; G; H; end

end caption: Workflow for Initial Molecular Property Prediction.

Data Summary: Predicted Physicochemical Properties

The results from the SwissADME server are summarized below.

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C12H12N2O3Defines the elemental composition.
Molecular Weight 232.24 g/mol Influences diffusion and transport across membranes. A value <500 Da is favorable for oral bioavailability.[12][13]
LogP (iLOGP) 1.67Measures lipophilicity. Affects solubility, permeability, and metabolic clearance.[14] A value <5 is favorable.[12][13]
LogS (ESOL) -2.60Predicts aqueous solubility. Poor solubility can lead to low absorption and bioavailability.
TPSA 67.89 ŲTopological Polar Surface Area. Correlates with passive molecular transport through membranes.
H-Bond Acceptors 5Number of nitrogen or oxygen atoms. A value ≤10 is favorable for oral bioavailability.[12][13][15]
H-Bond Donors 1Number of N-H and O-H bonds. A value ≤5 is favorable for oral bioavailability.[12][13][15]
Rotatable Bonds 3Indicates molecular flexibility.

Expert Analysis: The initial physicochemical profile is highly promising. The molecule adheres to all criteria of Lipinski's Rule of Five, which is a foundational guideline for assessing drug-likeness and predicting the potential for good oral bioavailability.[12][13][14][15] The molecular weight is well under the 500 Da threshold, and the LogP value indicates a balanced lipophilicity, suggesting a good compromise between aqueous solubility and membrane permeability.

Predicting the Pharmacokinetic (ADME) Profile

A compound's ADME profile determines its concentration and persistence at the target site.[10] Early in silico ADME assessment is crucial for identifying potential development hurdles.[1][16]

dot graph TD; subgraph "Absorption" A[GI Absorption]; end subgraph "Distribution" B[Blood-Brain Barrier Permeation]; C[P-gp Substrate?]; end subgraph "Metabolism" D[CYP450 Inhibition]; end subgraph "Excretion" direction LR E[Renal Clearance]; end A --> B; B --> D; C --> B; D --> E;

end caption: Key ADME processes evaluated in silico.

Data Summary: Predicted ADME Properties

The SwissADME server also provides critical ADME predictions, which are summarized in Table 2.

ParameterPredictionRationale & Significance
GI Absorption HighThe molecule is predicted to be readily absorbed from the gastrointestinal tract, a prerequisite for an effective oral drug.
BBB Permeant NoThe molecule is not predicted to cross the blood-brain barrier, which is desirable for peripherally acting drugs to avoid central nervous system side effects.
P-gp Substrate NoP-glycoprotein is an efflux pump that can expel drugs from cells. Not being a substrate is favorable for maintaining intracellular concentration.
CYP1A2 Inhibitor NoCytochrome P450 (CYP) enzymes are crucial for drug metabolism. Inhibition can lead to dangerous drug-drug interactions.
CYP2C19 Inhibitor NoNo predicted inhibition of this major metabolic enzyme.
CYP2C9 Inhibitor YesPotential Liability: Inhibition of CYP2C9, which metabolizes many common drugs (e.g., warfarin, ibuprofen), is a significant concern for drug-drug interactions.
CYP2D6 Inhibitor NoNo predicted inhibition of this major metabolic enzyme.
CYP3A4 Inhibitor NoNo predicted inhibition of the most important drug-metabolizing enzyme.

Expert Analysis & The BOILED-Egg Model: The SwissADME platform generates an intuitive graphical model known as the BOILED-Egg, which plots polarity (TPSA) against lipophilicity (WLOGP) to predict passive gastrointestinal (GI) absorption and blood-brain barrier (BBB) penetration.[17][18][19] Our compound falls within the white part of the egg, but not the yolk, visually confirming the prediction of high GI absorption and poor BBB penetration.[18][20][21] The most significant finding in the ADME profile is the predicted inhibition of the CYP2C9 isoform. This is a critical flag that must be prioritized for experimental validation. While not a disqualifying factor, it necessitates careful consideration of co-administered drugs during later clinical development stages.

Medicinal Chemistry Friendliness

Beyond fundamental properties, it is important to screen for structural motifs that can cause problems during development. This includes evaluating drug-likeness rules and identifying Pan-Assay Interference Compounds (PAINS).

Drug-Likeness Evaluation

Drug-likeness models use statistical distributions of properties from known drugs to assess whether a new molecule is likely to have favorable pharmacokinetics.

dot graph LR; A[Physicochemical Properties] --> B{Drug-Likeness Rules}; subgraph "Filters" direction TB C[Lipinski's Rule of Five]; D[Ghose Filter]; E[Veber Rule]; end B --> C; B --> D; B --> E; C --> F[Evaluation: Pass/Fail]; D --> F; E --> F; style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF end caption: Application of Drug-Likeness Filters.

Data Summary: Drug-Likeness and Medicinal Chemistry Alerts
Rule / FilterPredictionCriteria & Rationale
Lipinski Rule Yes (0 violations)MW ≤ 500, LogP ≤ 5, H-donors ≤ 5, H-acceptors ≤ 10. A foundational rule for oral bioavailability.[12][13][22]
Ghose Filter YesDefines a range for MW, LogP, Molar Refractivity, and total atoms for drug-like character.
Veber Rule YesStates that good oral bioavailability is likely for molecules with ≤10 rotatable bonds and TPSA ≤ 140 Ų.
Bioavailability Score 0.55A score based on a combination of properties, indicating a high probability of good bioavailability.
PAINS Alert 0 alertsCrucial Finding: The molecule contains no substructures associated with PAINS, which are known to cause false positives in high-throughput screens.[23][24][25][26] This increases confidence that any observed biological activity is likely genuine.[23]

Expert Analysis: The compound passes all major drug-likeness filters with no violations. This is a strong positive indicator. The absence of PAINS alerts is particularly noteworthy, as it de-risks the compound for high-throughput screening campaigns by reducing the likelihood of wasted resources pursuing misleading, non-specific activity.[25][27]

Predictive Toxicology

Early assessment of toxicity is paramount to prevent late-stage failures.[28][29][30] We use the ProTox-II web server, which leverages a combination of machine learning, fragment propensities, and similarity to known toxicants to predict a wide range of toxicity endpoints.[28][29][31][32]

Protocol 5.1: Toxicity Prediction using ProTox-II
  • Navigate to the ProTox-II website (tox.charite.de/protox_II).[28][31]

  • Input: Select the "Draw a molecule" option or paste the SMILES string.

  • Execution: Click "Start prediction" to run the analysis.

  • Data Collection: The server will provide predictions for various endpoints, including an estimated LD50 and toxicity class.[31][33] Record the key values presented in Table 4.

Data Summary: Predicted Toxicity Profile
Toxicity EndpointPredictionConfidence ScoreInterpretation & Significance
Predicted LD50 2000 mg/kg72.31%The median lethal dose in rodents. A value of 2000 mg/kg suggests low acute toxicity.
Toxicity Class 4-Corresponds to a GHS category of "Harmful if swallowed." This is an acceptable class for many drug candidates.
Hepatotoxicity Inactive68.21%Low probability of causing drug-induced liver injury, a major reason for drug withdrawal.[34]
Carcinogenicity Inactive77.01%Low probability of causing cancer.
Mutagenicity Inactive79.77%Low probability of causing genetic mutations.
Immunotoxicity Active54.43%Potential Liability: A moderate probability of causing adverse effects on the immune system. The confidence score is low, but this endpoint warrants further investigation.

Expert Analysis: The overall toxicity profile is largely favorable. The predicted low acute toxicity (Class 4) and the predicted inactivity for hepatotoxicity, carcinogenicity, and mutagenicity are all positive signs.[33][34][35][36] The one flag raised is a potential for immunotoxicity. Although the confidence score is low, this prediction should be noted and prioritized for in vitro assessment (e.g., cytokine release assays) if the compound progresses.

Potential Biological Target Identification

To generate hypotheses about the molecule's mechanism of action, we can perform a "reverse screening" using the SwissTargetPrediction server.[37][38] This tool predicts the most probable protein targets of a small molecule based on the principle that similar molecules tend to bind to similar proteins.[38][39][40]

Protocol 6.1: Target Prediction using SwissTargetPrediction
  • Navigate to the SwissTargetPrediction website (]">www.swisstargetprediction.ch).[40]

  • Input: Paste the SMILES string into the query field and select "Homo sapiens" as the organism.

  • Execution: Click "Predict targets."

  • Data Analysis: The server returns a list of the most probable targets, ranked by probability.[39] The top-ranking classes are recorded in Table 5.

Data Summary: Top Predicted Target Classes
Target ClassProbabilityKnown Ligands
Kinase 46.7%70
Enzyme 20.0%30
Family A G protein-coupled receptor 13.3%20
Nuclear Receptor 6.7%10

Expert Analysis: The prediction strongly suggests that the most probable biological targets for this molecule are protein kinases. This is a valuable hypothesis-generating result. Kinases are a major class of drug targets, particularly in oncology and immunology. This prediction provides a clear starting point for designing focused biological assays to determine the compound's mechanism of action. Future work should involve screening the compound against a panel of kinases to identify specific targets.

Synthesis and Conclusion

This comprehensive in silico evaluation of this compound has constructed a detailed, multi-faceted predictive profile for a novel chemical entity.

Summary of Findings:

  • Favorable Drug-Likeness: The molecule exhibits excellent physicochemical properties, adhering to Lipinski's Rule of Five with no violations and containing no problematic PAINS substructures.

  • Promising Pharmacokinetics: It is predicted to have high gastrointestinal absorption and is not a substrate for the P-gp efflux pump. Its inability to penetrate the BBB is advantageous for a peripherally acting agent.

  • Manageable Liabilities: Two potential liabilities were identified: inhibition of the CYP2C9 metabolic enzyme and a low-confidence prediction for immunotoxicity. These are not insurmountable flaws but represent key areas for focused experimental validation.

  • Actionable Hypothesis: A high probability of targeting protein kinases provides a clear and actionable hypothesis for its mechanism of action.

Based on this robust computational assessment, This compound is a strong candidate for progression. The predicted profile suggests a high probability of success in subsequent developmental stages.

Future Directions (Experimental Validation):

  • Synthesis: Chemical synthesis of the compound.

  • Physicochemical: Experimental determination of solubility and LogP to confirm predictions.

  • Pharmacokinetics: In vitro Caco-2 permeability assay to confirm GI absorption and a CYP450 inhibition panel with a focus on CYP2C9.

  • Toxicity: In vitro cytotoxicity assays in relevant cell lines (e.g., HepG2) and an assessment of immunomodulatory effects.

  • Biology: Screening against a diverse kinase panel to identify specific protein targets and validate the SwissTargetPrediction hypothesis.

This in silico-first workflow demonstrates a resource-efficient strategy to de-risk and prioritize novel chemical matter, ensuring that only the most promising candidates, armed with a wealth of predictive data, are advanced into the costly experimental pipeline.

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Methodological & Application

Application Note: A Protocol for the Synthesis of Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1][2][3] Compounds bearing this core structure exhibit a wide range of biological activities, including anxiolytic, sedative, anticancer, and antiviral properties.[2][3][4] Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a key intermediate in the synthesis of various pharmacologically active agents, valued for its potential in developing novel therapeutics.[5] Its structure allows for further functionalization, making it a versatile building block in the design of new bioactive molecules.[4][5] This application note provides a detailed, step-by-step protocol for the synthesis of this important compound, grounded in established methodologies for the preparation of imidazo[1,2-a]pyridine derivatives.

Reaction Principle

The synthesis of the imidazo[1,2-a]pyridine core is most commonly achieved through the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[4][6][7] This acid-catalyzed cyclocondensation, often referred to as the Tschitschibabin reaction, is a robust and widely applicable method for constructing this bicyclic heteroaromatic system.[7] In this protocol, 2-amino-3-hydroxypyridine serves as the nucleophilic aminopyridine component, and ethyl 2-chloroacetoacetate provides the electrophilic α-halocarbonyl counterpart required for the annulation.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierComments
2-Amino-3-hydroxypyridine≥98%Commercially AvailableStarting material.
Ethyl 2-chloroacetoacetate≥97%Commercially AvailableReagent.
EthanolAnhydrousCommercially AvailableSolvent.
Sodium bicarbonateACS ReagentCommercially AvailableBase for workup.
Ethyl acetateHPLC GradeCommercially AvailableExtraction solvent.
Brine (saturated NaCl solution)-Prepared in-houseFor washing.
Anhydrous sodium sulfateACS ReagentCommercially AvailableDrying agent.
Silica gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-hydroxypyridine (5.50 g, 50.0 mmol).

  • Dissolution: Add 100 mL of anhydrous ethanol to the flask and stir the mixture until the 2-amino-3-hydroxypyridine is completely dissolved.

  • Reagent Addition: Slowly add ethyl 2-chloroacetoacetate (8.23 g, 50.0 mmol) to the solution at room temperature over a period of 10 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction mixture until the effervescence ceases.

  • Solvent Removal: Remove the ethanol from the mixture using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add 100 mL of ethyl acetate and transfer the mixture to a separatory funnel. Shake vigorously and allow the layers to separate. Collect the organic layer.

  • Washing: Wash the organic layer with 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., from 20% to 50% ethyl acetate) to afford the pure this compound.

Visualizing the Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start setup Reaction Setup: 2-amino-3-hydroxypyridine in Ethanol start->setup add_reagent Add Ethyl 2-chloroacetoacetate setup->add_reagent reflux Reflux for 12 hours add_reagent->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool neutralize Neutralize with NaHCO3 cool->neutralize evaporate Remove Ethanol neutralize->evaporate extract Extract with Ethyl Acetate evaporate->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry purify Purify by Column Chromatography dry->purify end Final Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

Mechanism of Reaction

The reaction proceeds through a well-established mechanism for imidazo[1,2-a]pyridine synthesis. The key steps are outlined below:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen atom of 2-amino-3-hydroxypyridine on the electrophilic carbon of the α-halocarbonyl compound (ethyl 2-chloroacetoacetate). This forms a pyridinium salt intermediate.

  • Intramolecular Cyclization: The exocyclic amino group of the pyridinium intermediate then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring.

  • Dehydration: The resulting cyclic intermediate undergoes dehydration, leading to the formation of the aromatic imidazo[1,2-a]pyridine ring system.

Visualizing the Reaction Mechanism

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 2-amino-3-hydroxypyridine pyridinium_salt Pyridinium Salt Intermediate 2-amino-3-hydroxypyridine->pyridinium_salt Nucleophilic Attack ethyl 2-chloroacetoacetate final_product pyridinium_salt->final_product Intramolecular Cyclization & Dehydration

Sources

Application Note & Protocols: Evaluating the Anticancer Properties of Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine (IP) core is a prominent heterocyclic pharmacophore that has garnered significant attention in medicinal chemistry for its extensive range of biological activities.[1][2] This scaffold is particularly noteworthy in oncology, with numerous derivatives demonstrating potent anticancer effects through the modulation of critical cellular pathways.[1][3] Studies have shown that IP-based compounds can exert their effects by inhibiting key signaling cascades like PI3K/Akt/mTOR, disrupting tubulin polymerization, inducing cell cycle arrest, and triggering apoptosis.[1][2][4]

This document provides a comprehensive guide for researchers evaluating the anticancer potential of Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate (hereafter referred to as EHMIPC), a specific derivative of this promising class. We present a logical, tiered approach, beginning with broad cytotoxicity screening and progressing to detailed mechanistic assays to elucidate the compound's mode of action. The protocols herein are designed to be robust and self-validating, incorporating essential controls and data interpretation guidelines to ensure scientific rigor.

Compound Preparation and Handling

Before commencing any biological assay, proper preparation of the test compound is critical.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of EHMIPC, typically 10-50 mM, in sterile dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved by vortexing or sonication.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in a complete cell culture medium to achieve the desired final treatment concentrations. The final DMSO concentration in the culture medium should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Part I: Assessment of In Vitro Cytotoxicity

The initial step in evaluating a potential anticancer agent is to determine its ability to inhibit cancer cell growth or induce cell death. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀), the concentration of a drug that is required for 50% inhibition in vitro. We describe two robust, high-throughput colorimetric assays for this purpose.

Causality Behind Assay Selection
  • Sulforhodamine B (SRB) Assay: This assay measures cell density based on the staining of total cellular protein.[5] Its primary advantage is that it is independent of cellular metabolic activity and its endpoint is stable, making it a reliable method for assessing cytotoxicity, especially for compounds that might interfere with mitochondrial function.[6]

  • MTT Assay: This widely used assay measures cell viability based on the metabolic activity of mitochondrial reductase enzymes, which convert the yellow MTT salt into purple formazan crystals.[7] It provides an indication of cellular health and metabolic function.[8]

Running both assays can provide a more complete picture; a discrepancy in IC₅₀ values between the two may suggest that the compound's mechanism involves mitochondrial interference.

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from established methods for adherent cells in a 96-well format.[5][9]

Materials:

  • 96-well flat-bottom tissue culture plates

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM, pH 10.5

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-15,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Replace the medium with 100 µL of fresh medium containing serial dilutions of EHMIPC. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) and incubate at 4°C for 1 hour.[6]

  • Washing: Carefully remove the supernatant and wash the plates five times with 1% acetic acid to remove excess TCA and unbound dye.[9] Air-dry the plates completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9]

  • Removing Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[6] Air-dry the plates again.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes to ensure complete dissolution.[6]

  • Absorbance Reading: Measure the optical density (OD) at 510-565 nm using a microplate reader.[5][6]

Data Analysis: IC₅₀ Determination
  • Subtract the average OD of the medium-only (blank) wells from all other wells.

  • Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD of Treated Well / OD of Vehicle Control Well) x 100

  • Plot the % Viability against the log-transformed concentration of EHMIPC.

  • Use non-linear regression (log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.

Table 1: Example Data for IC₅₀ Calculation

EHMIPC Conc. (µM)Log(Conc.)Avg. OD% Viability
0 (Vehicle)N/A1.250100.0%
0.1-1.001.21397.0%
10.001.05084.0%
50.700.65052.0%
101.000.37530.0%
501.700.1139.0%
1002.000.0635.0%

Part II: Elucidating the Mode of Action

Once cytotoxicity is confirmed, the next logical step is to investigate the mechanism through which EHMIPC induces cell death or inhibits proliferation. The primary questions to address are whether the compound induces programmed cell death (apoptosis) and/or if it causes a halt in the cell division cycle.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Molecular Target Analysis Cytotoxicity SRB / MTT Assays (Determine IC₅₀) Apoptosis Annexin V / PI Staining (Flow Cytometry) Cytotoxicity->Apoptosis If IC₅₀ is potent CellCycle Propidium Iodide Staining (Flow Cytometry) Cytotoxicity->CellCycle If IC₅₀ is potent WesternBlot Western Blotting (p-Akt, p53, p21, Caspases) Apoptosis->WesternBlot To confirm pathway CellCycle->WesternBlot To confirm regulators

Caption: Experimental workflow for characterizing EHMIPC.

Protocol 2: Apoptosis Detection by Annexin V/PI Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells.[10][11] Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact membrane. It can therefore identify late apoptotic or necrotic cells where membrane integrity is compromised.[10]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with EHMIPC at concentrations around its IC₅₀ (e.g., 0.5x, 1x, and 2x IC₅₀) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, detach gently using a non-enzymatic method like EDTA treatment to preserve membrane integrity.[12] Centrifuge the collected cell suspension.

  • Washing: Wash the cells once with cold PBS and centrifuge at 300 x g for 5 minutes.[12]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[12]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[12] Gently mix.

  • Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[11]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.[11]

Data Interpretation:

  • Quadrant 1 (Q1, Annexin V- / PI+): Necrotic cells

  • Quadrant 2 (Q2, Annexin V+ / PI+): Late apoptotic cells

  • Quadrant 3 (Q3, Annexin V- / PI-): Live, healthy cells[13]

  • Quadrant 4 (Q4, Annexin V+ / PI-): Early apoptotic cells[13]

An increase in the percentage of cells in Q4 and Q2 upon treatment with EHMIPC indicates the induction of apoptosis.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Principle: PI is a stoichiometric dye, meaning it binds to DNA in proportion to the amount of DNA present.[14] By staining fixed and permeabilized cells with PI, a flow cytometer can distinguish between cells in different phases of the cell cycle based on their DNA content: G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA).[14][15] This allows for the detection of drug-induced cell cycle arrest.

Materials:

  • Cold 70% ethanol

  • PI staining solution (containing PI and RNase A)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with EHMIPC as described for the apoptosis assay.

  • Harvesting: Collect all cells, wash with PBS, and centrifuge to form a pellet.

  • Fixation: Resuspend the cell pellet gently and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix for at least 2 hours at 4°C (or overnight at -20°C). Ethanol fixation is preferred for preserving DNA integrity.[14]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution. The inclusion of RNase is critical to eliminate signals from double-stranded RNA.[14]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer using a linear scale for fluorescence detection.[16]

Data Interpretation: A histogram of cell count versus fluorescence intensity will show distinct peaks. An accumulation of cells in the G0/G1 or G2/M peak, or a reduction of cells in the S phase, compared to the vehicle control, suggests that EHMIPC induces cell cycle arrest at that specific checkpoint.

Part III: Investigating Molecular Targets & Signaling Pathways

After identifying a cellular phenotype (e.g., apoptosis, G2/M arrest), the final step is to investigate the underlying molecular mechanism. Western blotting is a powerful technique to measure changes in the expression and activation (e.g., phosphorylation) of specific proteins involved in cancer-related signaling pathways.[17]

G cluster_pathway Simplified Survival & Proliferation Pathway cluster_arrest Simplified Cell Cycle Arrest Pathway PI3K PI3K Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Survival Cell Survival & Proliferation mTOR->Survival EHMIPC EHMIPC (Hypothesized) EHMIPC->Akt inhibits p53 p53 p21 p21 p53->p21 activates Arrest Cell Cycle Arrest p21->Arrest EHMIPC_p53 EHMIPC (Hypothesized) EHMIPC_p53->p53 activates

Caption: Hypothesized signaling pathways affected by EHMIPC.

Protocol 4: Western Blotting for Key Signaling Proteins

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to a target protein to determine its relative abundance or activation state. Based on literature for the imidazo[1,2-a]pyridine scaffold, key proteins of interest include those in the Akt/mTOR pathway and cell cycle/apoptosis regulators.[4][18]

Materials:

  • SDS-PAGE equipment and reagents

  • Nitrocellulose or PVDF membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-p53, anti-p21, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Treat cells with EHMIPC as previously described. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[19] Determine protein concentration using a BCA or Bradford assay.

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.[19] Run the gel to separate proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting.[19]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle shaking.[19]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the intensity of target proteins to a loading control (e.g., β-actin) to compare expression levels across different treatments. For phospho-proteins, normalize to the total protein level (e.g., p-Akt vs. total Akt).

Data Interpretation:

  • A decrease in the ratio of p-Akt/total Akt would suggest inhibition of the PI3K/Akt survival pathway.

  • An increase in the levels of p53 and its downstream target p21 would correlate with findings of cell cycle arrest.

  • An increase in the cleaved forms of Caspase-3 or PARP would provide molecular confirmation of apoptosis induction.

Troubleshooting

Table 2: Common Issues and Solutions in Anticancer Assays

AssayProblemPotential Cause(s)Suggested Solution(s)
SRB / MTT High variability between replicates- Uneven cell seeding- Pipetting errors- "Edge effect" in 96-well plate- Ensure cell suspension is homogenous before plating- Use calibrated multichannel pipettes- Avoid using outer wells or fill them with sterile PBS
SRB / MTT High background absorbance- Contamination- Compound precipitates or is colored- Incomplete removal of wash solution- Use fresh, sterile reagents- Run a compound-only control in cell-free medium- Ensure plates are completely dry before solubilization
Flow Cytometry High percentage of debris in plots- Harsh cell harvesting- Over-fixation- Cells were unhealthy pre-treatment- Use gentle, non-enzymatic detachment methods- Optimize fixation time and conditions- Ensure use of exponentially growing, healthy cells
Flow Cytometry Broad, undefined cell cycle peaks- Cell clumping (doublets)- Inconsistent staining- Filter cells before analysis- Ensure proper fixation and permeabilization- Run samples at a low flow rate[16]
Western Blot No or weak signal- Insufficient protein loaded- Ineffective antibody- Poor protein transfer- Confirm protein concentration and load more- Use a positive control lysate; check antibody datasheet- Verify transfer efficiency with Ponceau S stain
Western Blot High background / non-specific bands- Insufficient blocking- Antibody concentration too high- Inadequate washing- Increase blocking time or change blocking agent- Titrate primary and secondary antibodies- Increase number and duration of wash steps

Conclusion

The systematic application of the assays described in this guide provides a robust framework for characterizing the anticancer properties of this compound. By progressing from broad cytotoxicity screening to specific mechanistic studies, researchers can obtain reliable, reproducible data to determine not only the potency of EHMIPC but also its cellular mode of action. This multi-faceted approach is essential for the preclinical evaluation of novel therapeutic compounds and for building a comprehensive understanding of their potential in cancer therapy.

References

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  • Rivera, D. G. (2023). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH. Retrieved from [Link]

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  • Moraski, A. T. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. NIH. Retrieved from [Link]

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Application Note: A Systematic Approach to the Antimicrobial Screening of Novel Imidazo[1,2-a]Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, renowned for its wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2] These nitrogen-bridged compounds serve as the core for several commercially available drugs.[1] In an era defined by the escalating threat of antimicrobial resistance (AMR), the exploration of novel chemical entities with potent antimicrobial activity is a global health priority.[3] Imidazo[1,2-a]pyridine derivatives represent a promising class of compounds in this pursuit, with studies indicating their potential to target various bacterial pathways, including DNA gyrase, topoisomerase IV, and cell wall synthesis.[4]

This guide provides a comprehensive, field-proven framework for the systematic in vitro screening and characterization of novel imidazo[1,2-a]pyridine derivatives. The protocols are designed to efficiently identify promising candidates, quantify their potency, and provide initial assessments of their bactericidal activity and safety profile. Our approach follows a logical cascade, from high-throughput primary screening to in-depth characterization of lead compounds, ensuring scientific rigor and reproducibility in accordance with established standards.

Part 1: Foundational Steps - Compound Preparation and Strain Selection

Scientific integrity begins with meticulous preparation. The reliability of any screening data is fundamentally dependent on the quality of the test compounds and the appropriate selection of microbial strains.

1.1 Compound Management and Solubilization

The physicochemical properties of novel derivatives can vary significantly. Establishing a robust protocol for their solubilization and storage is critical.

  • Purity Assessment: Before screening, verify the purity of the synthesized derivatives (typically >95%) using methods like NMR or LC-MS. Impurities can confound results, leading to false positives or inaccurate potency measurements.

  • Stock Solution Preparation: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions (e.g., 10-50 mM) of organic compounds.

    • Causality: DMSO is an aprotic, highly polar solvent capable of dissolving a wide range of compounds. However, it can exhibit toxicity to both microbial and mammalian cells at higher concentrations.

  • Solvent Toxicity Control: It is imperative to determine the maximum non-inhibitory concentration of the solvent. A preliminary experiment should be run with the selected bacterial strains, testing serial dilutions of DMSO (e.g., from 10% down to 0.1% v/v) to identify the highest concentration that does not affect microbial growth. Typically, the final concentration of DMSO in an assay should not exceed 1-2%.

1.2 Selection of a Diverse Microbial Panel

A well-chosen panel of microorganisms is essential for determining the spectrum of activity. The panel should include:

  • Gram-Positive Bacteria: Staphylococcus aureus (e.g., ATCC 29213), representing common skin and soft tissue infections.

  • Gram-Negative Bacteria:

    • Escherichia coli (e.g., ATCC 25922), a common cause of urinary tract and gastrointestinal infections.

    • Pseudomonas aeruginosa (e.g., ATCC 27853), an opportunistic pathogen known for its intrinsic resistance.

    • Klebsiella pneumoniae, a significant cause of hospital-acquired infections.

  • Drug-Resistant Strains: Including strains like Methicillin-resistant S. aureus (MRSA) provides immediate insight into the compound's potential to overcome known resistance mechanisms.

  • Fungal Strains (Optional): To explore the breadth of activity, strains like Candida albicans (e.g., ATCC 90028) can be included.[2]

Trustworthiness: The use of American Type Culture Collection (ATCC) or other certified reference strains is a cornerstone of a self-validating system, as these strains have well-characterized susceptibility profiles, ensuring inter-laboratory comparability of results.

Part 2: Primary Screening - Identifying Active Compounds

The initial goal is to efficiently and cost-effectively identify which derivatives in a library possess any antimicrobial activity. Diffusion-based methods are ideal for this purpose.[5]

Protocol 2.1: Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity based on a compound's ability to diffuse through agar and inhibit microbial growth.[6][7][8]

  • Principle: An antimicrobial agent placed in a well on an agar plate inoculated with a test microorganism will diffuse into the medium. If the compound is active, it will create a zone of inhibition—a clear area where bacterial growth is prevented. The diameter of this zone is proportional to the compound's potency and diffusion characteristics.[9]

Step-by-Step Methodology:

  • Prepare Inoculum: From a fresh overnight culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This standardization is a critical control point for reproducibility.

  • Inoculate Agar Plate: Using a sterile cotton swab, uniformly streak the standardized inoculum over the entire surface of a Mueller-Hinton Agar (MHA) plate.

  • Create Wells: Aseptically punch wells (typically 6-8 mm in diameter) into the agar using a sterile cork borer.[8]

  • Add Compounds: Pipette a fixed volume (e.g., 50-100 µL) of each test compound solution (at a standard concentration, e.g., 1 mg/mL) into a separate well.

  • Controls:

    • Positive Control: Add a known antibiotic (e.g., Gentamicin) to one well.

    • Negative Control: Add the solvent (e.g., 10% DMSO) to another well to ensure it does not cause a zone of inhibition.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter (in mm) of the zone of inhibition for each well.

Data Presentation:

Compound IDConcentration (µ g/well )Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
IMP-0011001812
IMP-00210000
IMP-0031002215
Gentamicin102521
DMSO (10%)-00

A hypothetical data summary for an agar well diffusion screen.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Standardize Bacterial Inoculum (0.5 McFarland) C Inoculate Plate Surface A->C B Prepare Mueller-Hinton Agar Plates B->C D Create Wells in Agar C->D E Add Test Compounds, Positive & Negative Controls D->E F Incubate at 37°C for 18-24h E->F G Measure Zone of Inhibition (mm) F->G

Caption: Workflow for the Agar Well Diffusion Assay.

Part 3: Secondary Screening - Quantifying Potency

Compounds demonstrating activity in the primary screen must be further evaluated to determine their precise potency. The Broth Microdilution assay is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC).

Protocol 3.1: Broth Microdilution for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is standardized and comparable to established benchmarks.[10][11][12]

  • Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13][14] The assay is performed in a 96-well microtiter plate format, allowing for efficient testing of multiple compounds and concentrations.

Step-by-Step Methodology:

  • Plate Preparation: In a 96-well plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (MHB) to wells 2 through 12.

  • Compound Addition: Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.

  • Serial Dilution: Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue this 2-fold serial dilution across the plate to well 10. Discard 50 µL from well 10. This creates a gradient of compound concentrations.

  • Controls:

    • Well 11 (Growth Control): Add 50 µL of MHB. This well contains no compound.

    • Well 12 (Sterility Control): Add 100 µL of MHB. This well receives no bacteria.

  • Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension so that when 50 µL is added to each well, the final inoculum concentration is approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or with a plate reader (OD₆₀₀).

Broth_Microdilution_Workflow cluster_dilution Serial Dilution cluster_inoculation Inoculation & Incubation cluster_readout Result plate Well 1 Well 2 ... Well 10 Growth Ctrl Sterility Ctrl B Perform 2-Fold Serial Dilution (Wells 1-10) A Add 100µL Compound to Well 1 A->plate:w1 B->plate:w2 C Add 50µL Standardized Inoculum (Wells 1-11) D Incubate at 37°C for 18-24h C->D E Identify Lowest Well with No Visible Growth D->E

Caption: Workflow for MIC determination via broth microdilution.

Data Presentation:

MIC values are typically presented in a table for clear comparison across compounds and strains.

Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosaMIC (µg/mL) vs. MRSA
IMP-001832>648
IMP-003216644
Vancomycin1>64>641
Ciprofloxacin0.250.0150.58

A hypothetical data summary of MIC values for lead imidazo[1,2-a]pyridines.

Part 4: Advanced Characterization - Bactericidal Activity and Safety

For the most potent compounds (leads), it is crucial to determine if they are bactericidal (kill bacteria) or bacteriostatic (inhibit growth) and to assess their selectivity for the pathogen over host cells.

Protocol 4.1: Minimum Bactericidal Concentration (MBC) Assay

  • Principle: The MBC is an extension of the MIC assay and is defined as the lowest compound concentration that results in a ≥99.9% (3-log₁₀) reduction in the initial bacterial inoculum.

  • Methodology:

    • Following MIC determination, take a 10 µL aliquot from each well of the MIC plate that showed no visible growth.

    • Spot the aliquot onto a fresh MHA plate.

    • Incubate the MHA plate at 37°C for 18-24 hours.

    • The MBC is the lowest concentration from the MIC plate that yields no bacterial growth on the MHA subculture plate.

  • Interpretation: An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.

Protocol 4.2: Time-Kill Kinetics Assay

  • Principle: This dynamic assay provides detailed information on the rate of bacterial killing over time.[15][16] It helps to understand the pharmacodynamic properties of a compound.

  • Methodology:

    • In flasks of MHB, add the test compound at various multiples of its MIC (e.g., 1x, 2x, 4x, 8x MIC). Include a no-drug growth control.

    • Inoculate each flask with a standardized bacterial suspension to a starting density of ~5 x 10⁵ CFU/mL.

    • Incubate the flasks with shaking at 37°C.

    • At specific time points (e.g., 0, 2, 4, 8, 24 hours), draw an aliquot from each flask, perform serial dilutions, and plate on MHA to determine the viable cell count (CFU/mL).

  • Data Analysis: Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL relative to the initial inoculum is considered bactericidal.[16]

Time_Kill_Concept Time-Kill Curve Concept cluster_growth Growth Control cluster_static Bacteriostatic cluster_cidal Bactericidal Time (hours) 0 4 8 24 Log CFU/mL 9 7 5 3 G0 G4 G0->G4 G8 G4->G8 G24 G8->G24 S0 S4 S0->S4 S8 S4->S8 S24 S8->S24 C0 C4 C0->C4 C8 C4->C8 C24 C8->C24 Threshold <-- 3-log Kill

Caption: Conceptual plot of time-kill kinetics data.

Protocol 4.3: Mammalian Cell Cytotoxicity Assay

  • Principle: A successful antimicrobial must exhibit minimal toxicity to host cells. This assay measures the concentration at which a compound becomes toxic to a mammalian cell line, allowing for the calculation of a selectivity index.[17]

  • Methodology (MTT Assay Example):

    • Seed a 96-well plate with a suitable mammalian cell line (e.g., HEK293) and allow cells to adhere overnight.

    • Add serial dilutions of the test compound to the cells and incubate for 24-48 hours.

    • Add MTT reagent. Viable cells with active metabolism will convert MTT into a purple formazan product.

    • Solubilize the formazan crystals and measure the absorbance.

  • Data Analysis: Calculate the compound concentration that inhibits 50% of cell viability (IC₅₀). The Selectivity Index (SI) is then calculated as IC₅₀ / MIC . A higher SI value (ideally >10) indicates greater selectivity for the bacterial target over host cells.

Part 5: Potential Mechanisms of Action

While detailed mechanism-of-action studies are beyond the scope of initial screening, understanding the potential targets of imidazo[1,2-a]pyridines can inform future development. Literature suggests this scaffold can interfere with several essential bacterial processes.[4] Some derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, enzymes critical for DNA replication.[4] Others, particularly in the context of tuberculosis, have been identified as inhibitors of the QcrB subunit of the cytochrome bcc complex, disrupting cellular energy production.[18]

MoA_Targets cluster_targets Potential Bacterial Targets Compound Imidazo[1,2-a]pyridine Derivative DNA_Gyrase DNA Gyrase/ Topoisomerase IV Compound->DNA_Gyrase Cell_Wall Cell Wall Synthesis Compound->Cell_Wall Energy Energy Metabolism (e.g., QcrB) Compound->Energy

Caption: Potential bacterial targets for imidazo[1,2-a]pyridines.

Conclusion

The screening cascade detailed in this application note provides a robust and logical pathway for the discovery and initial characterization of novel imidazo[1,2-a]pyridine antimicrobial agents. By progressing from broad, qualitative screens to quantitative, potency-defining assays and preliminary safety assessments, researchers can efficiently identify lead candidates with promising therapeutic potential. Adherence to standardized protocols, such as those from CLSI, and the diligent use of controls are paramount to generating high-quality, reliable data. This systematic approach ensures that resources are focused on the most promising derivatives, accelerating the journey from chemical synthesis to potential clinical development in the fight against antimicrobial resistance.

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  • Mishra, A., et al. (2023). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules, 28(13), 5133. Available at: [Link]

  • Patel, S., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Current Organic Chemistry, 28(5), 374-399. Available at: [Link]

  • Patel, D. R., & Shah, N. K. (2022). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Polycyclic Aromatic Compounds, 1-13. Available at: [Link]

  • Revankar, G. R., Matthews, T. R., & Robins, R. K. (1984). Synthesis and antimicrobial activity of certain imidazo[1,2-a]pyrimidines. Journal of Medicinal Chemistry, 27(10), 1347-1352. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI. Available at: [Link]

  • Shaik, B., et al. (2023). Design, synthesis, anticancer activity and In‐silico studies of novel imidazo[1,2‐a]pyridine based 1H‐1,2,3‐triazole derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Al-Shabib, N. A., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. Pakistan journal of pharmaceutical sciences, 31(6), 2453-2460. Available at: [Link]

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  • El-Sayed, G. T., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]

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  • Ortiz, C., et al. (2024). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. International Journal of Molecular Sciences, 25(9), 4780. Available at: [Link]

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  • Kumla, D., et al. (2021). Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms. BioMed Research International, 2021, 6689947. Available at: [Link]

  • Mondal, A., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. MedChemComm, 14(5), 816-843. Available at: [Link]

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Sources

Application Notes & Protocols: Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate as a Versatile Intermediate for Zolpidem Analog Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Zolpidem, marketed under trade names such as Ambien, is a non-benzodiazepine hypnotic agent widely prescribed for the short-term treatment of insomnia.[1] Its therapeutic action is mediated by selective agonism of the GABA-A receptor's α1 subunit.[2] The core chemical structure of zolpidem is the imidazo[1,2-a]pyridine scaffold, a privileged heterocyclic system that is a constituent of numerous biologically active molecules with applications ranging from anti-inflammatory to antiviral and anticancer agents.[3]

The synthesis of zolpidem and its analogs is a topic of significant interest in medicinal and process chemistry. While the commercial synthesis of zolpidem itself—N,N-dimethyl-2-(6-methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-acetamide—follows a well-established pathway, the development of novel analogs often requires versatile intermediates that allow for diverse functionalization. This document provides a detailed guide to the synthesis and potential application of Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate , a key building block for creating novel zolpidem-related compounds. We will first outline the canonical synthesis of the zolpidem core for context, followed by a detailed protocol for the synthesis of the title intermediate and a discussion of its utility.

Part 1: The Foundational Synthesis of the Zolpidem Core Scaffold

The most common and industrially scalable route to zolpidem involves the construction of the 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine core.[4][5] This is typically achieved via a modified Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.

Workflow: Canonical Zolpidem Core Synthesis

G cluster_0 Step 1: Bromination cluster_1 Step 2: Cyclocondensation p_tolyl_acetophenone 4-Methyl Acetophenone bromo_reagent Bromine Methanol, AlCl3 p_tolyl_acetophenone->bromo_reagent bromo_intermediate 2-Bromo-1-(4-methylphenyl)ethanone bromo_reagent->bromo_intermediate zolpidem_core 6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine (Zolpidem Core Intermediate 4) bromo_intermediate->zolpidem_core Condensation Na2CO3, Water amino_pyridine 2-Amino-5-methylpyridine amino_pyridine->zolpidem_core

Caption: Reaction scheme for the synthesis of the core imidazo[1,2-a]pyridine intermediate of Zolpidem.

Protocol 1.1: Synthesis of 6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine (4)

This protocol is adapted from established industrial processes which emphasize scalability and purity.[1][4]

Materials & Reagents:

  • 4-Methyl Acetophenone (2)

  • Liquid Bromine

  • Aluminum Chloride (AlCl₃)

  • Methanol

  • 2-Amino-5-methylpyridine (3)

  • Sodium Carbonate Monohydrate

  • Demineralized Water

Experimental Procedure:

  • Bromination of 4-Methyl Acetophenone:

    • Charge a reactor with methanol (3 volumes relative to acetophenone) and cool to 0-5 °C.[1]

    • Add 4-methyl acetophenone (1.0 eq) and aluminum chloride (approx. 0.05 eq).[1]

    • Slowly add pre-cooled liquid bromine (1.0-1.1 eq) over 4-5 hours, maintaining the temperature below 5 °C. The causality for using a Lewis acid like AlCl₃ is to catalyze the enolization of the ketone, facilitating a more controlled and efficient α-bromination.

    • Stir the reaction mixture at 2 °C for 30-60 minutes post-addition. Monitor reaction completion by Thin Layer Chromatography (TLC).[1]

    • Upon completion, carefully quench the reaction by adding demineralized water (1 volume) while keeping the temperature below 15 °C.[1] This step neutralizes any remaining bromine and precipitates the product.

  • Cyclocondensation:

    • To the quenched reaction mixture, add a solution of sodium carbonate monohydrate (approx. 2.0 eq) in water (2 volumes).[1] This neutralizes the hydrobromic acid formed during the reaction, providing the necessary basic conditions for the subsequent condensation.

    • Raise the temperature to approximately 30-35 °C.

    • Add a solution of 2-amino-5-methylpyridine (1.0 eq) in water (2 volumes).[1]

    • Maintain the reaction at 30-35 °C for 3 hours. The reaction involves the nucleophilic attack of the pyridine ring nitrogen onto the α-bromoketone, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

    • Monitor for completion by TLC. Once complete, add a larger volume of water (approx. 8 volumes) to precipitate the product fully.[1]

    • Stir the resulting suspension for 1 hour, then filter the solid.

    • Wash the filter cake thoroughly with water to remove inorganic salts.

    • Dry the solid under vacuum to yield the title compound 4 .

ParameterTypical ValueSource(s)
Yield ~66% (overall)[4]
Purity (HPLC) >99%[1]

Part 2: Synthesis of this compound

This intermediate is not on the direct commercial pathway to zolpidem but represents a highly valuable platform for generating analogs with potentially different pharmacological profiles. The 8-hydroxy group, in particular, offers a handle for further derivatization (e.g., etherification, esterification) to modulate properties such as solubility and receptor binding. The synthesis relies on the cyclocondensation of 2-aminopyridin-3-ol with an appropriate β-ketoester.[6]

Workflow: Synthesis of the Hydroxylated Intermediate

G start_mat_1 2-Aminopyridin-3-ol reaction_step Cyclocondensation start_mat_1->reaction_step start_mat_2 Ethyl 2-chloroacetoacetate start_mat_2->reaction_step product This compound reaction_step->product Reflux in Ethanol

Caption: A generalized scheme for synthesizing the title intermediate via cyclocondensation.

Protocol 2.1: Synthesis of this compound

This protocol is based on established methodologies for the synthesis of related imidazo[1,2-a]pyridine esters.[6][7]

Materials & Reagents:

  • 2-Aminopyridin-3-ol

  • Ethyl 2-chloroacetoacetate

  • Absolute Ethanol

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Experimental Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminopyridin-3-ol (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of aminopyridine).

    • Add ethyl 2-chloroacetoacetate (1.0-1.1 eq) to the solution. The choice of an α-chloro β-ketoester is critical as it provides the three-carbon chain and the ester functionality required for the C3 position of the final product.

    • Add sodium bicarbonate (1.5-2.0 eq) to act as a base, neutralizing the HCl generated during the condensation.

  • Cyclocondensation:

    • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 12-24 hours. The reaction progress should be monitored by TLC (a typical mobile phase would be ethyl acetate/heptane).

    • The mechanism proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular condensation between the exocyclic amino group and one of the ketone carbonyls, and subsequent dehydration to yield the aromatic bicyclic system.

  • Work-up and Purification:

    • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.[2]

    • The crude material is then purified by flash column chromatography on silica gel, typically using a gradient of heptane and ethyl acetate, to yield the pure This compound .

ParameterExpected ValueSource(s) (Analogous Reactions)
Yield 30-50%[7]
Physical Form Off-white to pale yellow solid[7]

Part 3: From Intermediate to Final Product

The conversion of the core scaffolds into the final active pharmaceutical ingredient (API) involves the introduction of the N,N-dimethylacetamide side chain at the C3 position.

Protocol 3.1: Synthesis of Zolpidem from Intermediate (4)

A modern and efficient method for this conversion utilizes N,N-dimethyl-2-oxoacetamide under microwave irradiation, which significantly accelerates the reaction compared to conventional heating.[2]

Materials & Reagents:

  • 6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine (4)

  • N,N-Dimethyl-2-oxoacetamide

  • Toluene

  • Acetic Acid

  • Tetrahydrofuran (THF)

  • Phosphorus Tribromide (PBr₃)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Experimental Procedure:

  • Hydroxymethylation:

    • To a solution of intermediate 4 (1.0 eq) in toluene and acetic acid (4:1 v/v), add N,N-dimethyl-2-oxoacetamide (2.5 eq).[2]

    • Irradiate the mixture in a microwave reactor at 65 °C for 60 minutes.[2] This step forms the hydroxylated amide intermediate, 2-hydroxy-N,N-dimethyl-2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamide.

    • After cooling, dilute the mixture with water and saturated NaHCO₃ solution, and extract with EtOAc.

    • Dry the combined organic layers over Na₂SO₄ and concentrate under reduced pressure to yield the crude alcohol intermediate.[2]

  • Dehydroxylation:

    • Dissolve the crude alcohol from the previous step (1.0 eq) in THF.

    • Add phosphorus tribromide (2.6 eq).[2] PBr₃ is a potent dehydroxylating agent that converts the alcohol to a bromide, which is then reduced in situ.

    • Irradiate the mixture in a microwave reactor at 90 °C for 45 minutes.[2]

    • Cool, quench with water and saturated NaHCO₃ solution, and extract with EtOAc.

    • Dry the organic layers over Na₂SO₄, concentrate, and purify by chromatography to yield Zolpidem (1) .

Discussion: Utility of the 8-Hydroxy Intermediate

The synthesized This compound is a versatile precursor for analog development. The synthetic logic would be as follows:

  • Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) in an ethanol/water mixture.[7]

  • Amidation: The resulting carboxylic acid can then be coupled with dimethylamine using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) or by conversion to an acid chloride followed by reaction with dimethylamine to install the required side chain.[8]

  • Derivatization: The 8-hydroxy group can be alkylated or acylated before or after the side chain installation to explore structure-activity relationships at this position of the scaffold.

This strategic approach allows researchers to rapidly generate a library of novel compounds for biological screening, leveraging a common, functionalized intermediate.

References

  • Smolecule. (n.d.). Buy Ethyl 8-amino-2-methylimidazo[1,2-a]pyridine-3-carboxylate | 185133-90-8.
  • ResearchGate. (n.d.). Synthesis of zolpidem in different routes. [Scientific Diagram].
  • Sumalatha, Y., Ranga Reddy, T., Pratap Reddy, P., & Satyanarayana, B. (n.d.).
  • Google Patents. (n.d.). WO2009007995A1 - Process for preparing zolpidem and its intermediate.
  • Glowacka, I. E., Ciesielski, M., Stawinski, J., & Wozniak, K. (2020). Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. Molecules, 25(14), 3161. [Link]

  • Google Patents. (n.d.). WO2015011722A2 - Zolpidem, method of preparation and an intermediate therein.
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  • SciSpace. (n.d.). A simple and efficient synthesis of hypnotic agent, zolpidem and its related substances.
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  • MDPI. (n.d.). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms.
  • Grošelj, U., Bezenšek, J., Meden, A., Svete, J., Stanovnik, B., Oblak, M., ... & Urleb, U. (2008).
  • Biosynth. (n.d.). Dimethyl dicarbonate | 4525-33-1.
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Spectroscopic Characterization of Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate: A Guide to NMR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Imidazo[1,2-a]pyridines are recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] The precise structural characterization of novel derivatives is a critical step in the drug discovery and development pipeline. This application note provides a comprehensive technical guide to the definitive analysis of Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate using Nuclear Magnetic Resonance (NMR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS). We present detailed, field-proven protocols for sample preparation and data acquisition, coupled with an in-depth analysis of the expected spectral data. The causality behind experimental choices is explained to empower researchers to adapt these methods for analogous compounds. The integration of orthogonal analytical techniques—NMR for unambiguous connectivity and stereochemistry, and MS for accurate mass verification—provides a self-validating system for structural confirmation.

Compound Profile

The subject of this guide is this compound. Its structure and key properties are summarized below.

PropertyValueSource(s)
Chemical Structure Chemical structure of this compoundN/A
Molecular Formula C₁₁H₁₂N₂O₃[3][4]
Molecular Weight 220.23 g/mol [3]
CAS Number 173530-73-9[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Principle and Rationale

NMR spectroscopy is the cornerstone of small molecule structural elucidation. It provides unparalleled insight into the chemical environment of each atom in the molecule.

  • ¹H NMR (Proton NMR): This technique identifies the number of distinct proton environments, their electronic state (chemical shift), their neighboring protons (spin-spin coupling), and their relative abundance (integration). For the target molecule, it is essential for mapping the protons on the bicyclic core, the methyl group, and the ethyl ester moiety.

  • ¹³C NMR (Carbon NMR): This analysis reveals the number of unique carbon atoms and their functional group type (e.g., aromatic, carbonyl, aliphatic). It complements the ¹H NMR data to build a complete carbon skeleton.

The combined use of ¹H and ¹³C NMR allows for the unambiguous assignment of the molecule's constitution.

Protocol: Sample Preparation for NMR Analysis

The quality of an NMR spectrum is directly dependent on meticulous sample preparation.[6] The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities.[6][7]

Materials:

  • High-quality 5 mm NMR tubes and caps[8][9]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆)[8]

  • Internal standard: Tetramethylsilane (TMS)

  • Glass Pasteur pipette and glass wool or a syringe filter

  • Vortex mixer

Step-by-Step Protocol:

  • Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[8][9]

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[6] Chloroform-d (CDCl₃) is a common first choice for many organic compounds due to its good dissolving power.[6] If the compound has limited solubility or if the hydroxy proton is of particular interest, DMSO-d₆ is an excellent alternative.

  • Homogenization: Gently vortex the vial until the sample is completely dissolved. A clear, transparent solution is required.[9]

  • Filtration (Critical Step): To remove any suspended microparticulates that can degrade spectral quality by disrupting magnetic field homogeneity, filter the solution.[7] Tightly pack a small plug of glass wool into a Pasteur pipette and filter the sample solution directly into the NMR tube.

  • Adding Internal Standard: Add a very small amount of TMS. It is often best to add one drop of TMS to a stock bottle of the deuterated solvent to avoid adding too much to a single sample.[8] TMS provides the 0 ppm reference point.

  • Final Checks: Ensure the sample height in the tube is between 4-5 cm.[6] Cap the tube, label it clearly, and wipe the outside with a lint-free tissue before inserting it into the spectrometer.[9]

Protocol: NMR Data Acquisition

These are typical acquisition parameters for a 400 MHz spectrometer.

  • Instrument: 400 MHz NMR Spectrometer

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30)

    • Number of Scans: 8-16

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled single pulse (zgpg30)

    • Number of Scans: 1024 or more (as needed for S/N)

    • Spectral Width: 0 to 200 ppm

    • Acquisition Time: ~1.5 seconds

    • Relaxation Delay: 2 seconds

Data Interpretation: Expected Spectral Data

The chemical structure with standard numbering for the imidazo[1,2-a]pyridine core is essential for spectral assignment.

Fig 1. Numbered structure of the target compound.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃) Assignments are based on analysis of similar imidazo[1,2-a]pyridine derivatives.[10][11][12]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~9.0-9.5d1HH5The proton at C5 is typically the most downfield due to the anisotropic effect of the adjacent bridgehead nitrogen (N4).
~7.4-7.6d1HH7Aromatic proton on the pyridine ring.
~6.8-7.0t1HH6Aromatic proton on the pyridine ring, coupled to H5 and H7.
~4.45q2H-O-CH₂ -CH₃Methylene protons of the ethyl ester, split into a quartet by the adjacent methyl group.
~2.70s3HC2-CH₃ Methyl group at the C2 position, appears as a singlet as there are no adjacent protons.
~1.45t3H-O-CH₂-CH₃ Methyl protons of the ethyl ester, split into a triplet by the adjacent methylene group.
(variable)br s1HC8-OH The phenolic proton signal is often broad and its chemical shift is concentration and solvent dependent. May not be observed in CDCl₃ without D₂O exchange.

Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, CDCl₃) Assignments are based on analysis of similar imidazo[1,2-a]pyridine derivatives.[13][14]

Chemical Shift (δ, ppm)AssignmentRationale
~164C =OCarbonyl carbon of the ethyl ester.
~145-150C8, C9Quaternary carbons of the fused ring system, one bearing the hydroxyl group.
~140-145C2Quaternary carbon in the imidazole ring attached to the methyl group.
~125-130C5Aromatic CH carbon.
~115-120C7Aromatic CH carbon.
~110-115C3Quaternary carbon of the imidazole ring.
~105-110C6Aromatic CH carbon.
~60-O-CH₂ -CH₃Methylene carbon of the ethyl ester.
~15C2-CH₃ Methyl carbon at the C2 position.
~14-O-CH₂-CH₃ Methyl carbon of the ethyl ester.

Mass Spectrometry (MS) Analysis

Principle and Rationale

Mass spectrometry is a powerful technique for determining the molecular weight of a compound with high accuracy. For thermally sensitive or non-volatile molecules like this one, Electrospray Ionization (ESI) is the method of choice.[15] ESI is a "soft" ionization technique that typically generates protonated molecular ions ([M+H]⁺) with minimal in-source fragmentation, providing a clear indication of the molecular weight.[15][16] High-resolution mass spectrometry (HRMS), for instance using a TOF or Orbitrap analyzer, can determine the elemental composition by measuring the mass with very high precision.

Protocol: Sample Preparation for ESI-MS Analysis

Sample cleanliness is paramount for ESI-MS to avoid ion suppression and contamination.[17] Samples must be free of inorganic salts and non-volatile buffers.[15][18]

Materials:

  • HPLC-grade solvents (e.g., Methanol, Acetonitrile, Water)[15]

  • Formic acid (for aiding protonation)

  • 2 mL MS sample vials with screw caps[19]

  • Micropipettes

  • Syringe filter (0.22 µm)

Step-by-Step Protocol:

  • Prepare a Stock Solution: Dissolve a small amount of the compound (~1 mg) in 1 mL of an organic solvent like methanol or acetonitrile to create a 1 mg/mL stock solution.[19]

  • Dilute for Analysis: Take 10 µL of the stock solution and dilute it with 990 µL of a suitable solvent mixture (e.g., 50:50 acetonitrile:water + 0.1% formic acid). This results in a final concentration of approximately 10 µg/mL.[19] The optimal concentration is typically low, in the µg/mL to pmol/µL range.[15]

  • Filter the Sample: If any precipitation is observed or as a precautionary measure, filter the final diluted solution through a 0.22 µm syringe filter into a clean MS vial.[19] This prevents blockage of the delicate ESI capillary.

  • Cap and Label: Securely cap the vial and label it appropriately for analysis.

Protocol: ESI-MS Data Acquisition

These are typical acquisition parameters for a high-resolution mass spectrometer.

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer

  • Ionization Mode: ESI, Positive

  • Capillary Voltage: 3.5 - 4.5 kV[20]

  • Mass Range: 50 - 500 m/z

  • Source Temperature: 100 - 150 °C

  • Desolvation Gas Flow: Set according to manufacturer's recommendation

  • Mode: Full Scan (for MW confirmation) and/or Tandem MS (MS/MS) for fragmentation analysis.

Data Interpretation: Expected Spectral Data

Table 3: Expected High-Resolution ESI-MS Data

IonCalculated Exact Mass (m/z)Observation
[M+H]⁺221.0921The protonated molecular ion should be the base peak in the full scan spectrum.

Tandem MS (MS/MS) Fragmentation Analysis By isolating the [M+H]⁺ precursor ion (m/z 221.09) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern can be generated, further confirming the structure. Common fragmentation pathways for esters and heterocyclic systems include neutral losses of small molecules.[21][22]

Fragmentation_Pathway Parent [M+H]⁺ m/z = 221.09 Loss_C2H4 - C₂H₄ (Ethylene) Parent->Loss_C2H4 Loss from ester Loss_OC2H5 - •OC₂H₅ (Ethoxy radical) Parent->Loss_OC2H5 Radical loss Frag1 Fragment A m/z = 193.06 Loss_C2H4->Frag1 Loss_CO - CO Frag1->Loss_CO Decarbonylation Frag2 Fragment B m/z = 165.07 Loss_CO->Frag2 Frag3 Fragment C m/z = 176.06 Loss_OC2H5->Frag3

Fig 2. A plausible fragmentation pathway for the [M+H]⁺ ion.
  • Loss of Ethylene (C₂H₄, 28 Da): A common fragmentation for ethyl esters is the loss of ethylene via a McLafferty-type rearrangement, leading to the carboxylic acid fragment ion at m/z 193.06.

  • Loss of Ethoxy Radical (•OC₂H₅, 45 Da): Direct cleavage of the ester can lead to the loss of an ethoxy radical, forming an acylium ion at m/z 176.06.

  • Decarbonylation (CO, 28 Da): Subsequent loss of carbon monoxide from fragment ions is also a common pathway for aromatic systems.[23]

Integrated Structural Confirmation Workflow

The true power of this analytical approach lies in combining the high-detail connectivity information from NMR with the unambiguous molecular formula confirmation from HRMS. Neither technique alone is as definitive as their combined application.

Analytical_Workflow Start Pure Compound Sample NMR_Prep Protocol 1.2: NMR Sample Prep Start->NMR_Prep MS_Prep Protocol 2.2: ESI-MS Sample Prep Start->MS_Prep NMR_Acq Protocol 1.3: NMR Data Acquisition (¹H, ¹³C) NMR_Prep->NMR_Acq NMR_Data NMR Spectra NMR_Acq->NMR_Data Interpretation Data Interpretation & Cross-Validation NMR_Data->Interpretation MS_Acq Protocol 2.3: MS Data Acquisition (HRMS, MS/MS) MS_Prep->MS_Acq MS_Data Mass Spectra MS_Acq->MS_Data MS_Data->Interpretation Conclusion Unambiguous Structural Confirmation Interpretation->Conclusion

Fig 3. Integrated workflow for structural confirmation.

References

  • University of Bristol. Sample preparation for the ES/MS. Available from: [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available from: [Link]

  • University of Alberta Department of Chemistry. NMR Sample Preparation. Available from: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available from: [Link]

  • University College London Faculty of Mathematical & Physical Sciences. Sample Preparation. Available from: [Link]

  • University of Leicester. NMR Sample Prepara-on. Available from: [Link]

  • MDPI. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Available from: [Link]

  • Defense Technical Information Center. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Available from: [Link]

  • University of Illinois School of Chemical Sciences. Sample Preparation. Available from: [Link]

  • University of Oxford Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. Available from: [Link]

  • Chemistry LibreTexts. Electrospray Ionization Mass Spectrometry. Available from: [Link]

  • Biocompare. Prepping Small Molecules for Mass Spec. Available from: [Link]

  • MDPI. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Available from: [Link]

  • NIH National Library of Medicine. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available from: [Link]

  • ResearchGate. 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a. Available from: [Link]

  • ResearchGate. 13 C NMR spectrum of imidazo[1,2-a]pyridine 7a. Available from: [Link]

  • Arkivoc. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Available from: [Link]

  • Organic Chemistry: An Indian Journal. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available from: [Link]

  • ACS Publications. Mass Spectrometry for Structure Determination. Simple Nitrogen Heterocycles. Available from: [Link]

  • AHH Chemical Co., Ltd. This compound. Available from: [Link]

  • NIH National Library of Medicine. Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Chemguide. Fragmentation patterns in the mass spectra of organic compounds. Available from: [Link]

  • The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available from: [Link]

  • ResearchGate. Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. Available from: [Link]

  • ResearchGate. Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. Available from: [Link]

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

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  • Pharmacia. Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Available from: [Link]

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Application Notes and Protocols: In Vitro Cytotoxicity Assay of Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

Imidazo[1,2-a]pyridines are nitrogen-based heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] This class of compounds has shown potential as anticancer agents, with studies demonstrating their ability to inhibit cancer cell growth through various mechanisms, including the disruption of key signaling pathways like PI3K/Akt/mTOR.[1][3][4] Given their therapeutic potential, robust and reliable methods for evaluating their cytotoxic effects are crucial in the early stages of drug discovery.

This guide provides a comprehensive overview and detailed protocols for conducting in vitro cytotoxicity assays of imidazo[1,2-a]pyridine compounds. It is designed for researchers, scientists, and drug development professionals, offering insights into experimental design, execution, and data interpretation to ensure the generation of accurate and reproducible results.

Choosing the Right Cytotoxicity Assay

Several in vitro assays are available to assess the cytotoxicity of novel compounds. The selection of an appropriate assay depends on the compound's mechanism of action and the specific research question. Here, we focus on three commonly used colorimetric assays: MTT, MTS, and LDH.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is a cornerstone for evaluating cell viability and proliferation.[5] It measures the metabolic activity of cells, where viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[6][7] The intensity of the color, measured spectrophotometrically, is directly proportional to the number of viable cells.[6]

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: Similar to the MTT assay, the MTS assay also relies on the reduction of a tetrazolium salt to a colored formazan product by metabolically active cells.[7][8] A key advantage of the MTS assay is that the resulting formazan is soluble in the cell culture medium, eliminating the need for a solubilization step and making the protocol more convenient.[7]

  • LDH (Lactate Dehydrogenase) Assay: This assay measures cytotoxicity by quantifying the amount of lactate dehydrogenase, a stable cytosolic enzyme, released into the culture medium upon cell lysis or plasma membrane damage.[9][10] The amount of LDH released is proportional to the number of dead or damaged cells.[9]

Causality Behind Experimental Choices

The choice between these assays is dictated by the expected cytotoxic mechanism of the imidazo[1,2-a]pyridine compounds. If the compounds are anticipated to induce metabolic arrest or mitochondrial dysfunction, MTT or MTS assays are highly appropriate as they directly measure metabolic activity.[5][7] Conversely, if the compounds are expected to cause direct membrane damage leading to cell lysis, the LDH assay provides a more direct measure of this cytotoxic event.[9] It is often beneficial to employ multiple assays to obtain a more comprehensive understanding of the compound's cytotoxic profile.

Experimental Protocols

Cell Line Selection and Culture

The choice of cell lines is critical and should be relevant to the intended therapeutic application of the imidazo[1,2-a]pyridine compounds. For anticancer drug screening, a panel of cancer cell lines from different tissues is often used, such as A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer).[11][12][13] It is also advisable to include a non-cancerous cell line (e.g., NIH/3T3 mouse embryonic fibroblasts or Vero cells) to assess the compound's selectivity towards cancer cells.[11][12]

Cells should be maintained in the logarithmic growth phase and cultured under standard conditions (e.g., 37°C, 5% CO2) in the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.[4]

MTT Assay Protocol

This protocol is a widely adopted method for assessing cell viability.[6]

Materials:

  • MTT solution (5 mg/mL in sterile PBS), filter-sterilized and stored protected from light.[7][14]

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test imidazo[1,2-a]pyridine compounds dissolved in DMSO

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well for adherent cells) and allow them to adhere overnight.[14][15]

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in culture medium. The final DMSO concentration should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.[16] Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include untreated control wells (medium with DMSO vehicle) and blank wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[6][14]

  • Formazan Formation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[6][7]

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6][14] Mix gently on an orbital shaker for about 10 minutes.[14]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[6][14] A reference wavelength of 630 nm can be used to reduce background noise.[5]

MTS Assay Protocol

This protocol offers a more streamlined approach compared to the MTT assay.[7]

Materials:

  • MTS solution (containing an electron coupling reagent like PES).[7]

  • 96-well plates

  • Test imidazo[1,2-a]pyridine compounds dissolved in DMSO

  • Complete cell culture medium

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.[6][7]

  • Incubation: Incubate for 1-4 hours at 37°C.[6][7]

  • Absorbance Measurement: Record the absorbance at 490-500 nm.[7][8]

LDH Cytotoxicity Assay Protocol

This protocol is suitable for measuring cytotoxicity resulting from compromised cell membrane integrity.[9]

Materials:

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • 96-well plates

  • Test imidazo[1,2-a]pyridine compounds dissolved in DMSO

  • Complete cell culture medium

  • Lysis buffer (e.g., Triton X-100) for positive control

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for a maximum LDH release control by adding lysis buffer.[17]

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Transfer: Centrifuge the plate at a low speed (e.g., 400 x g for 5 minutes) to pellet the cells.[18] Carefully transfer a portion of the supernatant (e.g., 50-100 µL) to a new 96-well plate.[17][18]

  • Reaction Mixture Addition: Add the LDH reaction mixture to each well containing the supernatant.[9]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9][19]

  • Stop Solution Addition (if applicable): Add the stop solution provided in the kit.[19]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).[9][17]

Data Analysis and Interpretation

The primary endpoint of these assays is often the IC50 value, which is the concentration of a compound that inhibits 50% of cell viability or growth compared to the untreated control.[20][21]

Calculation of Percentage Viability:

Percentage Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

IC50 Determination: The IC50 values are typically determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[20] Software such as GraphPad Prism is commonly used for this purpose.[20]

A lower IC50 value indicates greater potency of the compound.[22] When comparing the cytotoxicity of different imidazo[1,2-a]pyridine derivatives, it is important to consider their IC50 values across multiple cell lines.

Example Data Presentation

The results of a cytotoxicity screening can be summarized in a table for easy comparison.

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)HepG2 IC50 (µM)NIH/3T3 IC50 (µM)
Compound A11.515.213.8>100
Compound B50.662.151.5>100
Doxorubicin1.20.91.55.8

Note: The above data is hypothetical and for illustrative purposes only. Doxorubicin is included as a standard anticancer drug for comparison.[12][23]

Visualizing the Experimental Workflow

A clear understanding of the experimental workflow is essential for successful execution.

cytotoxicity_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture & Seeding treatment Compound Treatment cell_culture->treatment compound_prep Compound Dilution compound_prep->treatment incubation Incubation (24-72h) treatment->incubation reagent_add Add Assay Reagent (MTT/MTS/LDH) incubation->reagent_add assay_incubation Incubation reagent_add->assay_incubation readout Measure Absorbance assay_incubation->readout data_analysis Calculate % Viability readout->data_analysis ic50 Determine IC50 data_analysis->ic50

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Troubleshooting Common Issues

Even with well-defined protocols, issues can arise. Here are some common problems and their solutions:

  • High Background Absorbance: This can be caused by microbial contamination or interference from components in the culture medium like phenol red.[5][15] Using fresh, sterile reagents and phenol red-free medium during the assay can help mitigate this.[24]

  • Low Signal or Weak Absorbance: This may result from low cell density, insufficient incubation time, or inactive enzymes.[15] Optimizing cell seeding density and incubation times for each cell line is crucial.[15]

  • Inconsistent Results: Variability between replicate wells can be due to uneven cell seeding, pipetting errors, or the "edge effect" in 96-well plates.[15] To minimize the edge effect, it's recommended to fill the outer wells with sterile PBS or medium and not use them for experimental samples.[15]

  • Incomplete Solubilization of Formazan Crystals (MTT Assay): This can lead to inaccurate readings.[5] Ensure complete dissolution by using an adequate volume of solubilization solution and sufficient mixing.[5]

Conclusion

The in vitro cytotoxicity assessment of imidazo[1,2-a]pyridine compounds is a fundamental step in their evaluation as potential therapeutic agents. By carefully selecting the appropriate assay, optimizing experimental conditions, and adhering to detailed protocols, researchers can obtain reliable and reproducible data. The MTT, MTS, and LDH assays provide valuable and often complementary information on the cytotoxic effects of these promising compounds. Rigorous data analysis and interpretation, including the determination of IC50 values, are essential for identifying lead candidates for further preclinical development.

References

  • CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Kaya, B., Yurttaş, L., Baysal, M., Korkut Çelikateş, B., Kaplancıklı, Z. A., & İmamoğlu, R. (n.d.). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, December 13). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]

  • Bitesize Bio. (2025, June 8). Five Simple Steps For a Successful MTS Assay!. Retrieved from [Link]

  • Cell Biologics, Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Retrieved from [Link]

  • ResearchGate. (2021, May 26). Imidazo[1,2-a]Pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Retrieved from [Link]

  • ResearchGate. (2026, January 8). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • Visikol. (2022, June 7). The Importance of IC50 Determination. Retrieved from [Link]

  • Chemical Methodologies. (2025, May 24). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

  • PubMed. (2022, September 1). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Retrieved from [Link]

  • Future Science. (2023, March 3). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. Retrieved from [Link]

  • Asian Pacific Journal of Cancer Prevention. (2022, September 17). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Retrieved from [Link]

  • ResearchGate. (2025, October 2). Standards of Good Practices for the Conduct of In Vitro Toxicity Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, April 6). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Retrieved from [Link]

  • Protocol Online. (n.d.). MTT Methods, Protocols and Troubleshootings. Retrieved from [Link]

  • ResearchGate. (2022, June 13). How to interpret the cytotoxicity of a composite material using IC50 values compared with values of cisplatin?. Retrieved from [Link]

  • Johner Institut. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]

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  • PubMed Central. (n.d.). The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Retrieved from [Link]

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Application Notes & Protocols for Developing Novel Kinase Inhibitors from Imidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure in Kinase Inhibition

The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology and inflammation.[1][2] Protein kinases, by regulating a vast array of cellular processes, represent a critical class of therapeutic targets.[1][3] Dysregulation of kinase activity is a hallmark of many diseases, making them a focal point for targeted therapies.[3][4]

Within the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine core has emerged as a "privileged scaffold." This bicyclic nitrogen-containing heterocycle is found in numerous bioactive compounds and approved drugs.[5][6][7] Its rigid structure, synthetic tractability, and capacity for diverse substitutions make it an ideal framework for developing kinase inhibitors that can form key interactions within the ATP-binding pocket of various kinases.[3] Derivatives of this scaffold have shown potent inhibitory activity against a range of serine/threonine and tyrosine kinases, including Cyclin-Dependent Kinases (CDKs), PI3K, c-Met, and Fibroblast Growth Factor Receptors (FGFRs).[4][8][9]

This guide provides a comprehensive overview and detailed protocols for the systematic development of novel kinase inhibitors based on the imidazo[1,2-a]pyridine scaffold, from initial synthesis and screening to cellular validation and preliminary safety assessment.

Section 1: Synthesis of the Imidazo[1,2-a]pyridine Core Library

Scientific Rationale: The foundation of any successful inhibitor campaign is a chemically diverse library of compounds. The imidazo[1,2-a]pyridine scaffold can be synthesized through various methods, including multicomponent reactions and condensation approaches.[5][10] The choice of synthetic route is critical as it dictates the potential for diversification and the ease of library generation. A multicomponent reaction, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, is often favored for its efficiency, allowing for the rapid assembly of complex molecules from simple starting materials in a single step.[10] This approach enables the systematic variation of substituents at key positions on the scaffold, which is essential for exploring the structure-activity relationship (SAR).

cluster_synthesis Generalized Synthetic Scheme Aminopyridine 2-Aminopyridine (R1-substituted) Reaction + Aminopyridine->Reaction Aldehyde Aldehyde (R2-substituted) Aldehyde->Reaction Isocyanide Isocyanide (R3-substituted) Isocyanide->Reaction Catalyst Catalyst (e.g., Sc(OTf)3) Catalyst->Reaction Product 3-Aminoimidazo[1,2-a]pyridine Scaffold Reaction->Product GBB Reaction

Caption: Generalized workflow for library synthesis via a multicomponent reaction.

Protocol 1.1: Synthesis of a 3-Aminoimidazo[1,2-a]pyridine Library via GBB Reaction

This protocol describes a general method for synthesizing a library of imidazo[1,2-a]pyridine derivatives suitable for initial screening.

Materials:

  • Substituted 2-aminopyridines

  • Various aldehydes

  • Various isocyanides

  • Scandium (III) triflate (Sc(OTf)₃) or another suitable Lewis acid catalyst

  • Methanol (anhydrous)

  • Reaction vials suitable for microwave synthesis or conventional heating

  • Magnetic stir bars

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reactant Preparation: In a clean, dry microwave vial, add the 2-aminopyridine derivative (1.0 mmol, 1.0 eq).

  • Reagent Addition: Add the aldehyde (1.1 mmol, 1.1 eq) and the isocyanide (1.0 mmol, 1.0 eq).

  • Solvent and Catalyst: Add anhydrous methanol (3 mL) and a magnetic stir bar. Finally, add the catalyst, Sc(OTf)₃ (0.05 mmol, 5 mol%).

  • Reaction: Seal the vial and heat the mixture.

    • Conventional Heating: Stir at 60-80 °C for 12-24 hours.

    • Microwave Irradiation: Heat at 100-120 °C for 20-40 minutes.

  • Monitoring: Monitor the reaction progress by TLC until the starting material (2-aminopyridine) is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Remove the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel using an appropriate gradient of hexanes and ethyl acetate to yield the pure 3-aminoimidazo[1,2-a]pyridine product.

  • Characterization: Confirm the structure and purity of the final compounds using NMR spectroscopy (¹H, ¹³C) and mass spectrometry (MS).

Section 2: Primary Screening via Biochemical Assays

Scientific Rationale: The initial step in identifying active compounds is to screen the synthesized library against one or more target kinases in a biochemical assay.[11] These assays directly measure the ability of a compound to inhibit the catalytic activity of a purified kinase enzyme.[12] A variety of assay formats are available, with luminescence-based ATP consumption assays (e.g., ADP-Glo™) being highly popular in high-throughput screening (HTS) due to their sensitivity, robustness, and non-radioactive nature.[13] The goal of this primary screen is to identify "hits"—compounds that show significant inhibition at a single concentration (e.g., >50% inhibition at 10 µM).

cluster_workflow Biochemical Screening Workflow Library Imidazo[1,2-a]pyridine Library PrimaryScreen Single-Dose Primary Screen (e.g., 10 µM) Library->PrimaryScreen HTS HitConfirm Hit Confirmation & IC50 Determination PrimaryScreen->HitConfirm Identify 'Hits' DataAnalysis Data Analysis & Hit Prioritization HitConfirm->DataAnalysis Potency Data

Caption: High-level workflow for biochemical kinase inhibitor screening.

Protocol 2.1: Kinase Inhibition Screening using the ADP-Glo™ Assay

This protocol outlines a method for determining the inhibitory activity of compounds against a target kinase.

Materials:

  • Purified target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • Kinase buffer (specific to the target kinase, typically containing Tris-HCl, MgCl₂, DTT, and BSA)

  • Test compounds dissolved in 100% DMSO

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Dispense test compounds into the 384-well plate to a final assay concentration of 10 µM (for primary screening). Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

  • Kinase Reaction Setup:

    • Prepare a 2X kinase/substrate solution in kinase buffer.

    • Prepare a 2X ATP solution in kinase buffer.

    • To each well, add 2.5 µL of the compound or DMSO.

    • Add 2.5 µL of the 2X kinase/substrate solution to all wells and mix gently.

    • Pre-incubate the plate for 15 minutes at room temperature to allow compound-enzyme interaction.

  • Initiate Reaction: Add 5 µL of the 2X ATP solution to each well to start the kinase reaction. The final volume is 10 µL.

  • Kinase Reaction Incubation: Mix the plate and incubate at room temperature for 60 minutes (or the optimized time for the specific kinase).

  • Stop Reaction & Detect ADP: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Generate Luminescent Signal: Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which drives a luciferase reaction. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis (IC₅₀ Determination): For confirmed hits, perform a dose-response experiment with a serial dilution of the compound (e.g., 10-point, 3-fold dilution). Calculate the percent inhibition relative to controls and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Example Data Presentation:

Compound IDR1 GroupR2 GroupTarget Kinase IC₅₀ (nM)Off-Target Kinase IC₅₀ (nM)Selectivity Index
LEAD-01 HPhenyl55>10,000>181
LEAD-02 6-ClPhenyl218,500405
LEAD-03 H4-Py150>10,000>66

Section 3: Cellular Assay Development for Target Engagement

Scientific Rationale: A potent inhibitor in a biochemical assay does not always translate to cellular activity.[11] It is crucial to confirm that the compound can penetrate the cell membrane, engage its intended target, and inhibit its function in a physiological context. Cellular assays measure the downstream consequences of kinase inhibition, such as a decrease in the phosphorylation of a known substrate.[14] These assays validate the mechanism of action and provide a more biologically relevant measure of potency (EC₅₀).

cluster_pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt Akt->pAkt Downstream Downstream Effects (Proliferation, Survival) pAkt->Downstream Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt pathway, a common target for cancer therapy.

Protocol 3.1: Cellular Phospho-Substrate Assay using In-Cell ELISA

This protocol measures the inhibition of phosphorylation of a specific kinase substrate within cells.

Materials:

  • Cancer cell line known to have active signaling through the target kinase (e.g., MCF-7 for PI3K/Akt pathway)

  • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), and antibiotics

  • 96-well clear-bottom cell culture plates

  • Test compounds in DMSO

  • Growth factor for stimulation (if required, e.g., EGF, insulin)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS for fixation

  • Quenching solution (e.g., 1% H₂O₂ in PBS with 0.1% Triton X-100)

  • Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

  • Primary antibody against the phosphorylated substrate (e.g., anti-phospho-Akt Ser473)

  • HRP-conjugated secondary antibody

  • TMB or other suitable HRP substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader capable of measuring absorbance

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 10,000 cells/well) and allow them to adhere overnight.

  • Serum Starvation: If the pathway is basally active, serum-starve the cells for 4-6 hours by replacing the growth medium with a serum-free medium.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Incubate for 1-2 hours at 37 °C.

  • Stimulation: If required, stimulate the pathway by adding a growth factor (e.g., 100 ng/mL insulin) for 15-30 minutes.

  • Fixation and Permeabilization: Quickly wash the cells with cold PBS. Fix the cells by adding 4% PFA for 20 minutes. Wash again and permeabilize with a quenching solution.

  • Blocking: Wash the cells and add blocking buffer for 90 minutes at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Add the primary phospho-specific antibody (diluted in blocking buffer) and incubate overnight at 4 °C.

  • Secondary Antibody Incubation: Wash the wells thoroughly. Add the HRP-conjugated secondary antibody (diluted in blocking buffer) and incubate for 1.5 hours at room temperature.

  • Detection: Wash the wells thoroughly. Add the TMB substrate and incubate until sufficient color develops (5-20 minutes).

  • Stop and Read: Add the stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Normalize the signal to a total protein control or cell number if necessary. Plot the dose-response curve and calculate the cellular EC₅₀ value.

Section 4: Lead Optimization and ADME/Tox Profiling

Scientific Rationale: Once potent cellular activity is confirmed, the "hit" compound enters the lead optimization phase. This iterative process involves synthesizing new analogs to improve potency, selectivity, and drug-like properties.[15] Early assessment of ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is critical to avoid costly failures in later stages.[16] In vitro assays such as metabolic stability in liver microsomes and general cytotoxicity are essential first steps.[1][17] These data, combined with SAR, guide the design of next-generation compounds with a higher probability of success.

Protocol 4.1: In Vitro Metabolic Stability using Liver Microsomes

This protocol provides a general method to assess the metabolic stability of a compound, a key parameter for predicting in vivo clearance.

Materials:

  • Human or rodent liver microsomes (HLM or RLM)

  • NADPH regenerating system (e.g., G-6-P, G-6-P dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Test compound (1 mM stock in DMSO)

  • Positive control compound with known metabolic fate (e.g., verapamil)

  • Ice-cold acetonitrile with an internal standard for LC-MS/MS analysis

  • 96-well incubation plate

  • LC-MS/MS system

Procedure:

  • Reaction Preparation: On ice, prepare a master mix containing liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer.

  • Pre-incubation: Pre-warm the plate containing the master mix at 37 °C for 5 minutes.

  • Initiate Reaction: Start the reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quench Reaction: Immediately quench the reaction by adding the aliquot to a well containing ice-cold acetonitrile with the internal standard. This will precipitate the microsomal proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k).

Example ADME/Tox Summary Table:

Compound IDCellular EC₅₀ (nM)Microsomal Stability (t½, min)Cytotoxicity CC₅₀ (µM)Therapeutic Index (CC₅₀/EC₅₀)
LEAD-02 951512.5131
OPT-05 40>60>25>625
OPT-06 25458.0320

References

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available from: [Link]

  • Reaction Biology. Kinase Screening Assay Services. Available from: [Link]

  • BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available from: [Link]

  • MDPI. Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Available from: [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]

  • ACS Omega. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. Available from: [Link]

  • PubMed. [Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions]. Available from: [Link]

  • OUCI. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Available from: [Link]

  • INiTS. Cell-based test for kinase inhibitors. Available from: [Link]

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  • The Royal Society of Chemistry. CHAPTER 2: New Screening Approaches for Kinases. Available from: [Link]

  • PubMed. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Available from: [Link]

  • ResearchGate. Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine.... Available from: [Link]

  • PubMed Central. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. Available from: [Link]

  • AACR Publications. Abstract 4040: A cell-based screening assay to identify novel kinase inhibitors. Available from: [Link]

  • Systematic Review Pharmacy. Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. Available from: [Link]

  • PubMed. Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma. Available from: [Link]

  • PubMed. Discovery, Structure-Activity Relationship, and Binding Mode of an Imidazo[1,2-a]pyridine Series of Autotaxin Inhibitors. Available from: [Link]

  • Bentham Science Publisher. Structure-Based Drug Design, Molecular Dynamics and ADME/Tox to Investigate Protein Kinase Anti-Cancer Agents. Available from: [Link]

  • ResearchGate. (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Available from: [Link]

  • PubMed. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Available from: [Link]

  • NIH. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. Available from: [Link]

  • MDPI. Rationally Designed Dual Kinase Inhibitors for Management of Obstructive Sleep Apnea—A Computational Study. Available from: [Link]

  • PubMed Central. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]

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Application Note & Protocol: Catalyst-Free Synthesis of 3-Arylimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Imidazo[1,2-a]pyridines and the Shift to Catalyst-Free Synthesis

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry and materials science.[1] This core is present in numerous commercially available drugs, including the anxiolytic agent Alpidem, the anti-insomnia drug Zolpidem, and the anti-osteoporosis drug Minodronic Acid, highlighting its broad therapeutic relevance.[1][2] Furthermore, these compounds are gaining attention for their unique photoluminescent properties.[3]

Traditional synthetic routes to 3-substituted imidazo[1,2-a]pyridines often rely on the condensation of 2-aminopyridine with α-haloketones or multi-step sequences involving expensive and often toxic transition-metal catalysts like palladium.[3] These methods can suffer from drawbacks such as harsh reaction conditions, limited substrate scope, poor selectivity, and the considerable cost and environmental burden associated with the catalyst.[3]

In response to these challenges, the field has seen a significant shift towards catalyst-free synthetic strategies. These approaches offer compelling advantages, including operational simplicity, cost-effectiveness, reduced environmental impact, and often, novel reaction pathways.[4][5] This guide provides a detailed protocol for a robust and efficient catalyst-free cascade process for synthesizing 3-arylimidazo[1,2-a]pyridines, along with an overview of alternative multicomponent strategies.

Primary Protocol: Catalyst-Free Cascade Synthesis from 2-Aminopyridines

This section details a highly efficient one-pot protocol for the synthesis of 3-arylimidazo[1,2-a]pyridines via a catalyst-free cascade reaction between 2-aminopyridines and either 1-bromo-2-phenylacetylenes or 1,1-dibromo-2-phenylethenes.[4][6][7] This method avoids the need for any metal or organic catalyst, proceeding smoothly under thermal conditions.

Guiding Principle & Reaction Mechanism

The reaction is proposed to proceed through a cascade mechanism involving an initial nucleophilic substitution, followed by isomerization and a final intramolecular nucleophilic addition/cyclization.[4] The key is the thermal promotion of the cascade, which leads directly to the aromatic heterocyclic product.

Below is a diagram illustrating the proposed mechanistic pathway for the reaction between 2-aminopyridine and 1-bromo-2-phenylacetylene.

Cascade Mechanism cluster_reactants Reactants cluster_intermediates Reaction Cascade cluster_product Product R1 2-Aminopyridine I1 Initial Adduct (Nucleophilic Substitution) R1->I1 + NaHCO3 - NaBr R2 1-Bromo-2-phenylacetylene R2->I1 + NaHCO3 - NaBr I2 Isomerization I1->I2 Heat (120°C) I3 Intramolecular Nucleophilic Addition I2->I3 Cyclization I4 Aromatization (-HBr) I3->I4 Tautomerization P 3-Arylimidazo[1,2-a]pyridine I4->P Final Product

Caption: Proposed cascade mechanism for the catalyst-free synthesis.

Optimized Reaction Conditions

Extensive optimization has shown the following conditions to be ideal for achieving high yields.[4] The choice of a high-boiling polar aprotic solvent like DMF is crucial for ensuring the reactants remain in solution at the required temperature, while a mild inorganic base is sufficient to facilitate the reaction.

ParameterOptimized ConditionRationale
Solvent Dimethylformamide (DMF)High boiling point and good solvating power for reactants.
Base Sodium Bicarbonate (NaHCO₃)Mild, inexpensive base to neutralize HBr formed during the reaction.
Temperature 120 °CProvides the necessary thermal energy to drive the cascade cyclization.
Time 24 hoursSufficient time for the reaction to proceed to completion.
Stoichiometry 1.2 eq. of Bromo-alkyneA slight excess of the bromo-alkyne ensures complete consumption of the limiting 2-aminopyridine.
Detailed Step-by-Step Experimental Protocol

Materials & Reagents:

  • 2-Aminopyridine (0.5 mmol, 1.0 eq.)

  • Substituted 1-bromo-2-phenylacetylene (0.6 mmol, 1.2 eq.)

  • Sodium Bicarbonate (NaHCO₃) (1.0 mmol, 2.0 eq.)

  • Dimethylformamide (DMF), anhydrous (0.5 mL)

  • Ethyl Acetate (EtOAc)

  • Deionized Water (H₂O)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (200–300 mesh) for column chromatography

Equipment:

  • 5 mL reaction vial with a screw cap and septum

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Standard laboratory glassware (separatory funnel, flasks)

  • Rotary evaporator

Procedure:

  • Reaction Setup: To the 5 mL reaction vial, add 2-aminopyridine (0.5 mmol), the corresponding 1-bromo-2-phenylacetylene (0.6 mmol), and sodium bicarbonate (1.0 mmol).[3]

  • Solvent Addition: Add 0.5 mL of anhydrous DMF to the vial.

  • Reaction: Seal the vial tightly and place it in a preheated heating block or oil bath set to 120 °C. Stir the mixture for 24 hours.[4]

  • Work-up: After 24 hours, allow the reaction mixture to cool to room temperature.[3]

  • Extraction: Dilute the mixture with 15 mL of deionized water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).[3]

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a mixture of ethyl acetate and petroleum ether as the eluent, to afford the pure 3-arylimidazo[1,2-a]pyridine product.[3]

  • Characterization: Confirm the structure and purity of the final product using NMR (¹H, ¹³C) and Mass Spectrometry (MS) analysis.[3][4]

Substrate Scope and Efficiency

This catalyst-free method demonstrates broad substrate tolerance, accommodating various substituents on both the 2-aminopyridine ring and the phenylacetylene moiety.[3][4] Electron-withdrawing groups on the phenylacetylene tend to improve yields, while substituents on the 2-aminopyridine have a minimal effect.[4] The protocol is also effective when using 1,1-dibromo-2-phenylethenes as starting materials, providing comparable yields.[3][4]

Entry2-Aminopyridine SubstituentAryl Group on AlkyneYield (%)
1HPhenyl76
2H4-Chlorophenyl86
3H4-Bromophenyl83
4H4-Nitrophenyl85
5H4-Methylphenyl72
65-MethylPhenyl74
75-BromoPhenyl71
(Data synthesized from Wu et al., Synthesis, 2011)[4]

Alternative Catalyst-Free Strategy: Multicomponent Reactions (MCRs)

An alternative and powerful catalyst-free approach is the use of multicomponent reactions (MCRs), which build molecular complexity in a single step from three or more starting materials.

Groebke–Blackburn–Bienaymé (GBB) Reaction

The GBB reaction is a three-component condensation of a 2-aminoazine (like 2-aminopyridine), an aldehyde, and an isocyanide.[1] This reaction can be performed without any catalyst, often in environmentally benign deep eutectic solvents, to produce 3-amino-imidazo[1,2-a]pyridines.[8]

MCR_Workflow cluster_inputs One-Pot Reaction Vessel A 2-Aminopyridine Mix Mix in Solvent (e.g., Deep Eutectic Solvent) Heat (80°C) A->Mix B Aldehyde B->Mix C Isocyanide C->Mix Product 3-Amino-imidazo[1,2-a]pyridine Mix->Product Catalyst-Free Condensation

Caption: Workflow for the three-component GBB reaction.

This MCR approach offers significant advantages in terms of atom economy and procedural simplicity, making it a highly attractive green chemistry method for generating diverse libraries of imidazo[1,2-a]pyridine derivatives.[5][8]

Conclusion

Catalyst-free synthetic methods represent a significant advancement in the preparation of 3-arylimidazo[1,2-a]pyridines. The detailed cascade protocol provides a reliable, efficient, and scalable route that avoids the economic and environmental costs associated with metal catalysts. By explaining the causality behind experimental choices and grounding the protocol in mechanistic understanding, researchers can confidently apply and adapt this methodology for the synthesis of novel derivatives for applications in drug discovery and materials science. The existence of complementary catalyst-free multicomponent reactions further enriches the synthetic toolkit for accessing this important heterocyclic scaffold.

References

  • Wu, Z., Pan, Y., & Zhou, X. (2011). Synthesis of 3-Arylimidazo[1,2-a]pyridines by a Catalyst-Free Cascade Process. Synthesis, 2011(14), 2255–2260. [Link]

  • Wu, Z., Pan, Y., & Zhou, X. (2011). Synthesis of 3-Arylimidazo[1,2-a]pyridines by a Catalyst-Free Cascade Process. Semantic Scholar. [Link]

  • Aggarwal, R., Sharma, M., Sumran, G., & Kumar, P. (2025). Multicomponent catalyst-free regioselective synthesis and binding studies of 3-aroyl-2-methylimidazo[1,2-a]pyrimidines with BSA using biophysical and computational techniques. RSC. [Link]

  • Sci-Hub. (2011). Synthesis of 3-Arylimidazo[1,2-a]pyridines by a Catalyst-Free Cascade Process. [Link]

  • Shaabani, A., Afshari, R., & Hooshmand, S. E. (2015). Catalyst-free synthesis of imidazo [1,2-a] pyridines via Groebke multicomponent reaction. Research on Chemical Intermediates. [Link]

  • Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Advances. [Link]

  • Wu, Z., Pan, Y., & Zhou, X. (2011). ChemInform Abstract: Synthesis of 3-Arylimidazo[1,2-a]pyridines by a Catalyst-Free Cascade Process. ChemInform. [Link]

  • Tzankova, V., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. [Link]

  • Ghorbani-Vaghei, R., et al. (2019). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry. RSC Advances. [Link]

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Application Notes and Protocols: Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the medicinal chemistry applications of Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS 173530-73-9). This compound belongs to the imidazo[1,2-a]pyridine scaffold, a well-established "privileged structure" in drug discovery, known for its diverse biological activities.[1][2] This document details the rationale behind its use, a robust synthetic protocol, and its primary application as a key intermediate in the development of novel therapeutics, particularly as modulators of the GABA-A receptor for the treatment of anxiety and sleep disorders. Detailed, field-proven protocols for in vitro evaluation are provided to guide researchers in harnessing the potential of this versatile molecule.

Introduction: The Strategic Value of the Imidazo[1,2-a]Pyridine Scaffold

The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, featured in numerous marketed drugs such as the hypnotic agent zolpidem and the anxiolytic alpidem.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets, while the nitrogen atoms offer key hydrogen bonding opportunities. This scaffold has demonstrated a remarkable breadth of biological activities, including anti-cancer, anti-inflammatory, antiviral, and potent antitubercular effects.[3]

This compound is a strategically functionalized derivative within this class. The key structural features and their implications for drug design are:

  • Imidazo[1,2-a]pyridine Core: Provides the foundational pharmacophore for interaction with various biological targets, notably the benzodiazepine binding site on GABA-A receptors.

  • 8-Hydroxy Group: This phenolic hydroxyl group can act as a crucial hydrogen bond donor or acceptor. It also serves as a synthetic handle for further derivatization to modulate potency, selectivity, and pharmacokinetic properties.

  • 2-Methyl Group: This small alkyl group can influence binding affinity and metabolic stability.

  • 3-Ethyl Carboxylate Group: This ester functionality is a versatile synthetic handle. It can be readily hydrolyzed to the corresponding carboxylic acid for amide coupling, providing a straightforward route to generate large chemical libraries for structure-activity relationship (SAR) studies.[4]

These features make this compound a highly valuable starting material for drug discovery programs targeting the central nervous system and beyond.

Core Application: Development of GABA-A Receptor Modulators

The primary and most compelling application of this compound is in the discovery of novel anxiolytics and hypnotics that act as positive allosteric modulators (PAMs) of the GABA-A receptor.

Mechanistic Rationale

GABA (γ-aminobutyric acid) is the principal inhibitory neurotransmitter in the central nervous system. Its binding to the GABA-A receptor, a ligand-gated chloride ion channel, leads to neuronal hyperpolarization and a reduction in neuronal excitability. Benzodiazepines and related drugs (like zolpidem) do not bind to the GABA binding site itself but to an allosteric site (the benzodiazepine binding site). This binding enhances the effect of GABA, increasing the frequency of channel opening and resulting in sedative, anxiolytic, and anticonvulsant effects. The imidazo[1,2-a]pyridine scaffold is a proven pharmacophore for targeting this site. The structure of this compound is designed to support binding to these benzodiazepine receptors.

Drug Discovery Workflow

The utilization of this compound in a typical drug discovery workflow is outlined below. This workflow is designed to systematically explore the chemical space around the core scaffold to identify a clinical candidate.

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Lead Optimization A Synthesis of Ethyl 8-hydroxy-2-methyl- imidazo[1,2-a]pyridine-3-carboxylate B Hydrolysis to Carboxylic Acid A->B LiOH C Amide Coupling with Diverse Amine Library B->C EDC, HOBt D Primary Screen: GABA-A Receptor Binding Assay C->D Test Library E Functional Assay: Electrophysiology or Fluorescence-based D->E Identify Hits F Selectivity & Safety: Off-target Screening (e.g., hERG) E->F Confirm Potency & Efficacy G Structure-Activity Relationship (SAR) Analysis F->G Characterized Hits H ADME/Tox Profiling G->H Iterative Design I In Vivo Efficacy (Anxiety Models) H->I Select Leads J Preclinical Candidate I->J Candidate Selection SAR cluster_0 cluster_1 cluster_2 Core Mod R-Group Variation (via Amide Coupling) Potency Potency (Ki, EC50) Mod->Potency Selectivity Subtype Selectivity (α1 vs α2/α3) Mod->Selectivity PK Pharmacokinetics (Solubility, Stability) Mod->PK

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis of this valuable heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols to help you improve your reaction yields and product purity.

Introduction to the Synthesis

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous marketed drugs. The target molecule, this compound, is a versatile intermediate for drug discovery programs. Its synthesis typically involves the cyclocondensation of a substituted 2-aminopyridine with an appropriate three-carbon electrophilic synthon. While conceptually straightforward, the reaction is often plagued by issues related to substrate reactivity, side product formation, and purification challenges. This guide will address these issues systematically.

A common synthetic route involves the reaction of 2-amino-3-hydroxypyridine with an ethyl 2-chloroacetoacetate or a similar equivalent. The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.

Troubleshooting Guide

This section addresses the most common problems encountered during the synthesis of this compound.

Low or No Product Yield

Question: My reaction has resulted in a very low yield, or I have only recovered my starting materials. What are the likely causes and how can I rectify this?

Answer: Low or no yield is a frequent issue that can often be traced back to several key factors. A systematic evaluation of your reaction parameters is the most effective approach to diagnose and solve the problem.[1]

Potential Cause Explanation & Recommended Solution
Suboptimal Reaction Conditions The temperature, reaction time, and concentration of reactants are critical for the successful formation of the imidazo[1,2-a]pyridine ring.[1] Solution: Perform small-scale trial reactions to screen a range of temperatures (e.g., from 80°C to reflux in your chosen solvent) and reaction times (monitoring by TLC or LC-MS). Ensure the concentration of your reactants is appropriate; highly dilute conditions may slow down the reaction, while overly concentrated mixtures can lead to side product formation.
Poor Quality of Starting Materials Impurities in the 2-amino-3-hydroxypyridine or the ethyl 2-chloroacetoacetate can significantly hinder the reaction.[1] The aminopyridine can be susceptible to oxidation, and the chloroacetoacetate can hydrolyze. Solution: Ensure the purity of your starting materials. Recrystallize or repurify the 2-amino-3-hydroxypyridine if necessary. Use freshly opened or distilled ethyl 2-chloroacetoacetate.
Inadequate Catalyst or Base While some variations of this synthesis are catalyst-free, others may benefit from a mild acid or base to facilitate the cyclization and dehydration steps. Solution: Consider the addition of a catalytic amount of a non-nucleophilic base (e.g., NaHCO₃ or K₂CO₃) to neutralize any generated HCl. Alternatively, a Lewis acid catalyst might promote the reaction, though this needs to be carefully optimized to avoid degradation.[2]
Atmospheric Moisture The starting materials and intermediates can be sensitive to moisture, which can lead to hydrolysis of the ester or other unwanted side reactions. Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.
Formation of Multiple Products/Impurities

Question: My TLC/LC-MS analysis shows multiple spots/peaks in addition to my desired product. What are these impurities and how can I minimize them?

Answer: The formation of multiple products is often due to side reactions involving the functional groups on the starting materials.

Potential Side Product Plausible Cause & Minimization Strategy
Polymerization of Starting Materials Under harsh conditions (e.g., high temperatures for extended periods), the starting materials, particularly the aminopyridine, can undergo self-condensation or polymerization. Minimization: Employ milder reaction conditions. Gradually add one reagent to the other to maintain a low instantaneous concentration.
Formation of the Regioisomer Depending on the specific reagents and conditions, there is a possibility of forming an isomeric product if the cyclization occurs through an alternative pathway. Minimization: Careful control of reaction temperature and the choice of solvent can influence the regioselectivity of the cyclization.
Hydrolysis of the Ethyl Ester If water is present in the reaction mixture, the ethyl ester of the product can be hydrolyzed to the corresponding carboxylic acid, especially at elevated temperatures. Minimization: Use anhydrous solvents and conduct the reaction under a dry, inert atmosphere.
Purification Difficulties

Question: I am having trouble isolating a pure sample of my product. What are the best purification strategies?

Answer: The polar nature of the 8-hydroxy group can make purification challenging.

Purification Challenge Recommended Strategy
Product Streaking on Silica Gel The phenolic hydroxyl group can strongly interact with silica gel, leading to tailing and poor separation during column chromatography. Strategy: Consider using a less polar mobile phase with a small amount of a polar modifier like methanol or a few drops of acetic acid to improve the peak shape. Alternatively, neutral or basic alumina can be used as the stationary phase.
Co-elution with Polar Impurities If polar byproducts are formed, they may co-elute with the desired product. Strategy: If chromatography is ineffective, consider recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). Conversion of the product to a less polar derivative (e.g., by protecting the hydroxyl group) for purification, followed by deprotection, is another option.[3]
Product is a Stubborn Oil The product may not crystallize easily. Strategy: Attempt to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal (if available), or triturating with a non-polar solvent like hexanes or diethyl ether.

Frequently Asked Questions (FAQs)

Q1: Is it necessary to protect the 8-hydroxy group before the reaction?

A1: While not always mandatory, protecting the 8-hydroxy group can significantly improve the yield and simplify purification.[3] The unprotected hydroxyl group is acidic and can interfere with the reaction, potentially leading to the formation of salts or other side products.[3] A common protecting group is a benzyl or silyl ether, which can be removed after the imidazo[1,2-a]pyridine core has been formed.[3]

Q2: What is the optimal solvent for this synthesis?

A2: The choice of solvent is crucial and often depends on the specific reagents and conditions. High-boiling polar aprotic solvents like DMF or DMSO are commonly used to ensure the reactants are fully dissolved and to allow for higher reaction temperatures. However, for some variations, alcohols like ethanol or even water can be effective, offering a greener alternative.[4] It is recommended to perform small-scale solvent screening to identify the optimal choice for your specific reaction.

Q3: Can I use a different catalyst for this reaction?

A3: Yes, various catalytic systems have been reported for the synthesis of imidazo[1,2-a]pyridines. These include copper salts (e.g., CuI, CuBr), iodine, and various Lewis acids.[2][4] The choice of catalyst can influence the reaction rate, yield, and even regioselectivity. If you are experiencing low yields with a non-catalyzed reaction, exploring different catalytic options is a valid optimization strategy.

Q4: My product appears to be colored. Is this normal?

A4: Imidazo[1,2-a]pyridine derivatives can often be colored, with hues ranging from pale yellow to brown. This coloration can be inherent to the molecule's chromophore or due to minor, highly colored impurities. If the product is clean by NMR and LC-MS, the color is likely intrinsic. However, if significant impurities are detected, the color may be a sign of degradation or side product formation. Purification by recrystallization or treatment with activated carbon can sometimes help to remove colored impurities.

Experimental Protocols

Optimized Protocol for the Synthesis of this compound

This protocol is a generalized procedure and may require optimization for your specific setup and reagent purity.

Materials:

  • 2-Amino-3-hydroxypyridine

  • Ethyl 2-chloroacetoacetate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-hydroxypyridine (1.0 eq) and anhydrous DMF.

  • Add sodium bicarbonate (1.2 eq) to the mixture.

  • Slowly add ethyl 2-chloroacetoacetate (1.1 eq) to the stirring suspension at room temperature.

  • Heat the reaction mixture to 100-110°C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Visualizations

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Start 2-Amino-3-hydroxypyridine + Anhydrous DMF Add_Base Add NaHCO₃ Start->Add_Base Add_Ester Add Ethyl 2-chloroacetoacetate Add_Base->Add_Ester Heat Heat to 100-110°C Add_Ester->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and Quench with Ice-Water Monitor->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash_Dry Wash with Brine Dry over Na₂SO₄ Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Product Pure Product Chromatography->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G Low_Yield Low Yield Observed Check_Conditions Verify Reaction Conditions (Temp, Time) Low_Yield->Check_Conditions Check_Purity Assess Starting Material Purity Low_Yield->Check_Purity Check_Atmosphere Ensure Inert Atmosphere Low_Yield->Check_Atmosphere Optimize_Conditions Optimize Temp/Time/ Concentration Check_Conditions->Optimize_Conditions Suboptimal Purify_Reagents Repurify Starting Materials Check_Purity->Purify_Reagents Impure Improve_Inert Improve Inert Atmosphere Technique Check_Atmosphere->Improve_Inert Moisture Present

Caption: A logical approach to troubleshooting low product yield in the synthesis.

References

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]

  • Rentería-Gómez, M. A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc, 16(1), 28. [Link]

  • Rentería-Gómez, M. A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024–2028. [Link]

  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(8), 1555–1575. [Link]

  • Sipos, G., et al. (2021). Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. Molecules, 26(23), 7298. [Link]

  • Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. HETEROCYCLES, 75(6), 1355. [Link]

  • Hamdi, A., et al. (2022). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 47, 00008. [Link]

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Technical Support Center: Column Chromatography Purification of Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this important scaffold. Imidazo[1,2-a]pyridines are a privileged class of heterocycles, widely explored in medicinal chemistry for their diverse biological activities.[1][2] The purity of these compounds is paramount for accurate biological evaluation, and column chromatography remains the cornerstone of their purification.

This guide provides in-depth, field-proven insights into the purification of this compound (Molecular Formula: C₁₁H₁₂N₂O₃, Molecular Weight: 220.22 g/mol )[3][4], focusing on a question-and-answer format to address common challenges and streamline your workflow.

Section 1: Foundational Knowledge & FAQs

This section addresses the preliminary questions researchers often have before starting the purification process. Understanding these fundamentals is key to a successful separation.

Q1: What are the key structural features of this compound that influence its chromatographic behavior?

A1: The chromatographic behavior of this molecule is governed by a combination of its functional groups:

  • Imidazo[1,2-a]pyridine Core: This fused heterocyclic system is moderately polar and contains a basic nitrogen atom, which can lead to tailing on acidic silica gel.

  • 8-Hydroxy Group (-OH): This phenolic hydroxyl group is highly polar and acidic.[5] It can engage in strong hydrogen bonding with the silica stationary phase, potentially causing significant band broadening or even irreversible adsorption if not properly addressed.

  • Ethyl Carboxylate (-COOEt): The ester group adds polarity and is a hydrogen bond acceptor.

  • 2-Methyl Group (-CH₃): This group adds a small degree of non-polar character.

Overall, the molecule is moderately polar, with the hydroxyl group being the most influential feature for chromatography.[3]

Q2: What is the best stationary phase for this purification?

A2: Standard silica gel (60 Å, 230-400 mesh) is the most common and cost-effective choice for purifying imidazo[1,2-a]pyridine derivatives.[6] However, due to the acidic nature of the 8-hydroxy group and the basicity of the pyridine nitrogen, interactions with the acidic surface of silica can be problematic. If significant tailing or decomposition is observed, consider these alternatives:

  • Deactivated Silica Gel: Pre-treating the silica gel with a base like triethylamine can neutralize the most acidic silanol groups.[7]

  • Neutral Alumina: This can be a good alternative if the compound proves to be unstable on silica.[7] However, always test stability on a TLC plate first.

Q3: How do I select an appropriate mobile phase (eluent)?

A3: The goal is to find a solvent system that moves your target compound to an Rf (Retardation factor) of approximately 0.25-0.35 on a TLC plate.[8] This Rf range typically provides the best separation in a column.

  • Starting Point: A mixture of a non-polar solvent like Hexane or Petroleum Ether and a polar solvent like Ethyl Acetate is the standard choice for imidazo[1,2-a]pyridines.[6][9] Begin with a ratio of 7:3 or 6:4 (Hexane:Ethyl Acetate) and adjust accordingly.

  • Polarity Adjustment:

    • If the Rf is too low (<0.2), increase the polarity by adding more Ethyl Acetate.

    • If the Rf is too high (>0.5), decrease the polarity by adding more Hexane.[7]

  • Adding a Modifier: Due to the hydroxyl group, tailing is a common issue. To achieve sharp, symmetrical spots, add a small amount of a polar modifier to your eluent system. Methanol (1-5%) is an excellent choice. For example, a system could be Hexane:Ethyl Acetate:Methanol (60:39:1).

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, effective for moderately polar compounds.
Mobile Phase (Initial) Hexane:Ethyl Acetate (7:3)Good starting polarity for imidazopyridines.[6][9]
Target TLC Rf 0.25 - 0.35Optimal range for good separation on a column.[8]
Common Modifier Methanol (1-5%) or Triethylamine (0.1-1%)Methanol improves spot shape for H-bonding compounds. Triethylamine deactivates acidic silica sites.[7]
Section 2: Detailed Experimental Protocol

This section provides a step-by-step guide for a typical purification.

Workflow Overview

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Final Steps TLC 1. TLC Analysis (Find Solvent System) Col_Prep 2. Column Preparation (Slurry Packing) TLC->Col_Prep Load 3. Sample Loading (Dry or Wet) Col_Prep->Load Elute 4. Elution & Fraction Collection Load->Elute Frac_TLC 5. TLC Analysis of Fractions Elute->Frac_TLC Combine 6. Combine Pure Fractions Frac_TLC->Combine Evap 7. Solvent Evaporation Combine->Evap Pure_Prod 8. Pure Product Evap->Pure_Prod

Caption: General workflow for column chromatography purification.

Step-by-Step Methodology
  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various Hexane:Ethyl Acetate solvent systems (e.g., 9:1, 8:2, 7:3, 1:1) to find the one that gives an Rf of ~0.3 for the desired product. Note any streaking.

    • If streaking occurs, add 1-2% methanol to the chosen solvent system and re-run the TLC. This should result in a more compact spot.

    • Visualize the spots under UV light (254 nm).

  • Column Preparation (Slurry Packing):

    • For every 1 g of crude material, use approximately 50-100 g of silica gel.[7]

    • In a beaker, mix the required amount of silica gel with your initial, less polar eluent (e.g., 9:1 Hexane:EtOAc) to form a consistent slurry.

    • Set up your column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand.

    • Pour the slurry into the column. Use additional eluent to wash any remaining silica from the beaker into the column.

    • Gently tap the column to ensure even packing and remove air bubbles.

    • Open the stopcock and drain the solvent until the level just reaches the top of the silica bed. Do not let the column run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane.

    • Add 2-3 g of silica gel to this solution.

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[10]

    • Carefully add this silica-adsorbed sample to the top of the packed column.

    • Gently add a thin layer of sand on top of the sample layer to prevent disturbance.[10]

  • Elution and Fraction Collection:

    • Carefully add your mobile phase to the column.

    • Begin elution, collecting fractions (e.g., 10-20 mL per fraction) in test tubes or vials.

    • Start with a less polar solvent mixture and gradually increase the polarity if needed (gradient elution). For this compound, you might start with 8:2 Hexane:EtOAc and slowly increase to 7:3 or 6:4.[7]

  • Analysis and Work-up:

    • Monitor the fractions by TLC to identify which ones contain your pure product.

    • Combine the fractions that show a single, pure spot corresponding to your product.

    • Evaporate the solvent from the combined fractions under reduced pressure to obtain your purified this compound.

Section 3: Troubleshooting Guide

This section uses a Q&A format to address specific problems you may encounter.

G cluster_poor_sep Poor Separation cluster_recovery Low Recovery Problem Problem Encountered Streaking Q: Spots are streaking/ tailing on TLC/Column? Problem->Streaking Overlapping Q: Spots are too close (ΔRf < 0.2)? Problem->Overlapping NoElute Q: Compound won't elute from the column? Problem->NoElute LowYield Q: Yield is very low after purification? Problem->LowYield Sol_Streak A: Add 1-2% MeOH or 0.5% Et3N to eluent to mask active sites. Streaking->Sol_Streak Sol_Overlap A: Change solvent system. Try a different polarity solvent (e.g., DCM/MeOH). Overlapping->Sol_Overlap Sol_NoElute A: Drastically increase solvent polarity. Flush with 10% MeOH in EtOAc. NoElute->Sol_NoElute Sol_LowYield A: Compound may be degrading on silica. Test stability on TLC plate first. Consider neutral alumina. LowYield->Sol_LowYield

Caption: Troubleshooting decision tree for common chromatography issues.

Q: My compound is streaking badly on the TLC plate and column, leading to poor separation. Why is this happening and how can I fix it?

A: This is a classic sign of strong, undesirable interactions between your compound and the acidic silanol groups on the silica surface. The 8-hydroxy group is the likely cause.

  • Causality: The polar -OH group adsorbs very strongly to the silica, and the basic nitrogen can interact with acidic sites, causing tailing.

  • Solution 1 (Modifier): Add a small amount of a polar, protic solvent like methanol (1-5%) to your eluent. Methanol will compete with your compound for binding to the silica's active sites, leading to faster elution and sharper bands.

  • Solution 2 (Base Additive): If the issue is primarily the basic nitrogen, adding 0.1-1% triethylamine (Et₃N) to the mobile phase can neutralize the acidic sites on the silica gel, preventing the interaction and reducing tailing.[7]

Q: My product is not eluting from the column, even with high concentrations of ethyl acetate.

A: This indicates your compound is too strongly adsorbed to the silica, and ethyl acetate is not polar enough to displace it.

  • Causality: The combined polarity of the ester and, more importantly, the hydroxyl group, results in very high affinity for the stationary phase.

  • Solution: You need to drastically increase the polarity of your mobile phase.[7] A gradient up to 10-20% Methanol in Dichloromethane (DCM) or Ethyl Acetate is a powerful eluent system for highly polar compounds. You can flush the column with this stronger solvent system to recover your compound.[11]

Q: I'm seeing a new spot on the TLC after my column that wasn't in the crude mixture. What is it?

A: This strongly suggests your compound is degrading on the silica gel.

  • Causality: The acidic nature of silica gel can catalyze decomposition reactions for sensitive compounds. Hydroxy-substituted heterocycles can sometimes be unstable.

  • Solution 1 (Stability Test): Before running a column, spot your crude material on a TLC plate, let it sit in the open air on the silica for 1-2 hours, and then develop it. If a new spot appears, your compound is not stable to silica.[7][11]

  • Solution 2 (Change Stationary Phase): If instability is confirmed, you must switch to a less acidic stationary phase. Neutral alumina is the best alternative.[7] You may also consider reversed-phase (C18) chromatography if available.

Q: The separation between my product and an impurity is very poor (ΔRf < 0.1). How can I improve it?

A: This is a common challenge requiring careful optimization.

  • Causality: The impurity has a polarity very similar to your product.

  • Solution 1 (Solvent System Change): The selectivity of the separation can sometimes be dramatically changed by switching solvent classes. Instead of a Hexane/Ethyl Acetate system (an alcohol/ester type), try a system like Dichloromethane/Methanol . The different intermolecular interactions can often resolve closely running spots.

  • Solution 2 (Fine-tune Polarity): If the spots are slightly separated, run the column very slowly with an isocratic (constant) solvent system that keeps the Rf values low (e.g., Rf ~0.15-0.20). This maximizes the interaction time with the silica and can improve separation, though it will take longer.

References
  • Ghorai, P., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Yeoh, S. D., et al. (2019). Crystal Correlation Of Heterocyclic Imidazo[1,2-a]pyridine Analogues and Their Anticholinesterase Potential Evaluation. Scientific Reports. Retrieved from [Link]

  • IIP Series. (n.d.). An evaluation of thin layer chromatography as a biotechnology tool for the isolation of bioactive compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

  • Grošelj, U., et al. (2008). SYNTHESIS OF 8-HYDROXYIMIDAZO[1,2-a]PYRIDINE-2-CARBOXYLIC ACID AND ITS DERIVATIVES. HETEROCYCLES, Vol. 75, No. 6. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Imidazo[1,2-a]Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this privileged heterocyclic scaffold. Imidazo[1,2-a]pyridines are cornerstone structures in medicinal chemistry, found in drugs like Zolpidem and Alpidem, and are prized for their diverse biological activities.[1][2][3]

However, the synthesis of these compounds is not without its challenges. Optimizing reaction conditions is critical to achieving high yields, minimizing side products, and ensuring scalability. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the synthesis of imidazo[1,2-a]pyridines.

Q1: My reaction yield is consistently low. What are the primary factors to investigate?

Low yield is a frequent issue stemming from several potential sources. A systematic approach is key to identifying and resolving the root cause.

Answer:

To troubleshoot a low-yielding reaction, consider the following factors, starting with the most common culprits:

  • Incomplete Reaction:

    • Causality: The reaction may not be reaching completion due to insufficient reaction time, inadequate temperature, or suboptimal catalyst activity. Many multicomponent reactions, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, require sufficient time for all sequential steps to proceed.[1][4]

    • Solution: Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting materials persist, consider extending the reaction time or increasing the temperature. For instance, some syntheses may require refluxing for several hours to drive the reaction to completion.[5]

  • Purity of Starting Materials:

    • Causality: Impurities in 2-aminopyridines, aldehydes, or other reagents can introduce competing side reactions or inhibit the catalyst.

    • Solution: Ensure the purity of all reagents. 2-Aminopyridine can be particularly susceptible to oxidation. If necessary, purify starting materials by recrystallization or column chromatography before use.

  • Catalyst Choice and Loading:

    • Causality: The choice and concentration of the catalyst are critical. Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃, FeCl₃) or Brønsted acids (e.g., p-TsOH, HClO₄) are often used to activate the carbonyl group and facilitate cyclization.[4][6][7] An incorrect catalyst or insufficient loading can stall the reaction. Conversely, excessive catalyst can sometimes promote side reactions.

    • Solution: Screen a panel of catalysts to find the most effective one for your specific substrate combination. Optimize the catalyst loading; typically, 5-20 mol% is a good starting point.[4][8] For copper-catalyzed reactions, the choice of the copper salt (e.g., CuI, CuBr) can significantly impact the yield.[9]

  • Solvent Effects:

    • Causality: The solvent plays a crucial role in solvating reagents, intermediates, and catalysts. Protic solvents like methanol or ethanol can facilitate proton transfer steps, while aprotic solvents like toluene or DMF might be necessary for reactions requiring higher temperatures.[8][9] In some cases, using a less polar solvent like toluene or dioxane can prevent the formation of complex side products, even if it requires longer reaction times.[5]

    • Solution: Experiment with different solvents. For GBB reactions, methanol and ethanol are common choices.[4][8] For A³-coupling reactions, toluene is often preferred.[10] Green solvents like water or eucalyptol are also gaining traction.[11][12]

Below is a workflow to guide your troubleshooting process for low yields.

LowYield_Troubleshooting start Low Yield Observed check_completion Monitor Reaction Progress (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete adjust_conditions Increase Time / Temperature incomplete->adjust_conditions Yes check_reagents Verify Reagent Purity incomplete->check_reagents No success Yield Improved adjust_conditions->success impure Impure Reagents check_reagents->impure purify Purify Starting Materials impure->purify Yes optimize_catalyst Optimize Catalyst System impure->optimize_catalyst No purify->success suboptimal_catalyst Suboptimal Catalyst optimize_catalyst->suboptimal_catalyst screen_catalysts Screen Catalysts & Optimize Loading suboptimal_catalyst->screen_catalysts Yes optimize_solvent Optimize Solvent suboptimal_catalyst->optimize_solvent No screen_catalysts->success optimize_solvent->success GBB_Mechanism cluster_0 Step 1: Imine Formation (Catalyzed) cluster_1 Step 2: Cycloaddition cluster_2 Step 3: Rearrangement & Aromatization Aldehyde Aldehyde (R'CHO) Activated_Aldehyde Activated Aldehyde Aldehyde->Activated_Aldehyde Aminopyridine 2-Aminopyridine Imine Imine Intermediate Aminopyridine->Imine Catalyst H⁺ or Lewis Acid Catalyst->Activated_Aldehyde Activated_Aldehyde->Imine Isocyanide Isocyanide (R''NC) Nitrilium Nitrilium Ion Imine->Nitrilium Cycloadduct [4+1] Cycloadduct Isocyanide->Cycloadduct Nitrilium->Cycloadduct Final_Product Imidazo[1,2-a]pyridine Cycloadduct->Final_Product [1,5]-Hydride Shift & Tautomerization Cycloadduct->Final_Product

Sources

"common side products in the synthesis of imidazo[1,2-a]pyridines"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry and materials science, found in numerous approved drugs and high-performance materials.[1][2][3] Its synthesis, while well-established, is frequently plagued by the formation of side products that can complicate purification, reduce yields, and lead to inconsistent results. This guide provides field-proven insights and troubleshooting strategies to help researchers identify, minimize, and manage common side products encountered during the synthesis of this important heterocyclic system.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab. The advice provided is based on established reaction mechanisms and practical experience.

Q1: My TLC/LC-MS shows multiple unexpected spots, some very close to my product. What are they, and how do I get rid of them?

A1: This is a classic issue, often stemming from incomplete reactions or competing mechanistic pathways. The identity of the byproducts is highly dependent on your chosen synthetic route.

  • Plausible Side Products:

    • Uncyclized Intermediate: In Tschitschibabin-type reactions (2-aminopyridine + α-haloketone), the most common byproduct is the intermediate N-alkylated pyridinium salt.[4] This occurs when the final intramolecular cyclization/dehydration step is slow or incomplete. This intermediate is highly polar and will often streak on a TLC plate.

    • Regioisomers: If you are using a substituted 2-aminopyridine (e.g., 5-methyl-2-aminopyridine), there is a possibility of forming isomeric imidazo[1,2-a]pyridine products, although the primary product is typically well-defined by the reaction mechanism.

    • Ketone Self-Condensation Products: Under basic conditions, α-haloketones or even simple ketones can undergo self-condensation (aldol-type) reactions, leading to complex, often polymeric, material.

    • Ortoleva-King Intermediates: In syntheses using iodine and a ketone, the reaction proceeds via an Ortoleva-King intermediate.[5][6] If this intermediate does not efficiently cyclize, it can be a significant impurity. The reaction mechanism can be complex, with competition between ketimine and Ortoleva-King pathways influencing the product distribution.[5]

  • Troubleshooting & Mitigation Strategy:

    • Ensure Complete Cyclization: For Tschitschibabin reactions, ensure you are using an appropriate base (like NaHCO₃) and sufficient heat/time to drive the final cyclization.[7] Refluxing in a higher-boiling solvent like ethanol or n-butanol can be effective.[1][4]

    • Optimize Temperature: High temperatures can promote side reactions. Run a temperature screen (e.g., 60 °C, 80 °C, 100 °C) to find the sweet spot that favors product formation over degradation.

    • Purification: Careful column chromatography is often required. A gradient elution starting from a non-polar solvent system and gradually increasing polarity can help separate the desired product from the more polar uncyclized intermediate and other impurities.

Q2: My reaction has turned dark brown or black, and the yield is very low. What is causing this polymerization?

A2: The formation of dark, tarry mixtures is a clear sign of product/reagent degradation or polymerization. This is common in syntheses that involve strong acids, high temperatures, or reactive intermediates.

  • Causality:

    • Harsh Conditions: The original Tschitschibabin synthesis was conducted at very high temperatures (150-200 °C) and often resulted in modest yields due to degradation.[7]

    • Solvent Choice: Polar aprotic solvents, particularly acetonitrile, have been reported to cause the formation of complex and inseparable mixtures in some imidazo[1,2-a]pyridine syntheses.[8] This is likely due to the solvent promoting unwanted intramolecular cyclizations or side reactions of intermediates.

    • Air Sensitivity: Some modern catalytic cycles, especially those involving copper, can be sensitive to the atmosphere. Uncontrolled oxidation can lead to catalyst deactivation and byproduct formation.[9]

  • Troubleshooting & Mitigation Strategy:

    • Switch Solvents: If using acetonitrile, switch to a less polar solvent like toluene or dioxane, or a protic solvent like ethanol or n-butanol.[1][8] This may require longer reaction times but often produces a much cleaner reaction profile.

    • Lower the Temperature: High heat is a primary driver of polymerization. Attempt the reaction at the lowest temperature that still allows for a reasonable conversion rate.

    • Inert Atmosphere: For metal-catalyzed reactions, degas your solvent and run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative side reactions.[8]

Troubleshooting Workflow

G start Low Yield / Complex Mixture q1 Is the reaction mixture dark/tarry? start->q1 a1_yes Likely Polymerization/Degradation q1->a1_yes Yes a1_no Likely Incomplete Reaction or Stable Byproducts q1->a1_no No action1 1. Lower Reaction Temperature 2. Switch to a less polar solvent (e.g., Toluene) 3. Run under inert atmosphere a1_yes->action1 q2 Does TLC show a polar spot (uncyclized intermediate)? a1_no->q2 end Purify via Column Chromatography action1->end action2 1. Increase reaction time/temperature moderately 2. Check starting material purity 3. Optimize catalyst/base concentration action2->end q2->action2 No action3 Force cyclization: - Add base (e.g., NaHCO3) - Increase temperature/time q2->action3 Yes action3->end

Caption: A decision tree for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products in the Tschitschibabin reaction?

A1: The Tschitschibabin reaction, condensing a 2-aminopyridine with an α-halocarbonyl compound, is one of the most fundamental routes.[7] Its primary side products arise from the two key steps of the reaction: N-alkylation and subsequent cyclization.

  • N-Alkylation Intermediate (Salt): The first step is the SN2 reaction between the endocyclic nitrogen of 2-aminopyridine and the α-halocarbonyl to form a pyridinium salt. If the subsequent cyclization (driven by a base or heat) is inefficient, this salt will be a major byproduct.

  • Products of Over-alkylation: If the exocyclic amino group is sufficiently nucleophilic, it can also be alkylated, leading to undesired byproducts.

  • Carbonyl Self-Condensation: Especially if a base is added prematurely or is too strong, the α-halocarbonyl can self-condense.

Mechanism: Desired Path vs. Side Product Formation

G cluster_main Desired Pathway cluster_side Side Reaction A 2-Aminopyridine + α-Haloketone B Step 1: N-Alkylation (Pyridinium Salt Intermediate) A->B C Step 2: Cyclization & Dehydration (Base/Heat) B->C S1 Incomplete Cyclization B->S1 D Imidazo[1,2-a]pyridine (Product) C->D

Caption: Competing pathways in the Tschitschibabin synthesis.

Q2: In iodine-mediated syntheses from ketones (Ortoleva-King type), what specific byproducts should I anticipate?

A2: Iodine-catalyzed reactions are very popular as they avoid the use of pre-functionalized and often lachrymatory α-haloketones.[10] However, they have their own set of potential side products.

  • α-Iodoketone: The reaction proceeds via the in situ formation of an α-iodoketone.[10][11] If the subsequent reaction with 2-aminopyridine is slow, this iodinated ketone can remain as a significant impurity.

  • Di-iodinated Species: Over-iodination of the ketone starting material can occur, leading to di-iodinated species that can further react to form complex mixtures.

  • Unreacted Starting Materials: These are one-pot reactions, and achieving full conversion of three components (aminopyridine, ketone, iodine) can be challenging. Unreacted aminopyridine and ketone are common impurities.

To minimize these, ensure the stoichiometry of iodine is carefully controlled (typically catalytic to stoichiometric amounts are used) and that the reaction temperature and time are sufficient for all stages of the cascade reaction to complete.[6][12]

Q3: How do I choose the right solvent to minimize side products?

A3: Solvent choice is critical and non-intuitive. A solvent that provides excellent solubility does not always lead to the cleanest reaction.

  • Protic Solvents (Ethanol, n-Butanol): Often a good starting point. They are polar enough to dissolve the starting materials but can facilitate the final dehydration step in the cyclization. In some multi-component reactions, using n-butanol can conveniently lead to product precipitation, simplifying purification.[1]

  • Aprotic Polar Solvents (DMF, DMSO): Use with caution. While they are excellent solvents, their high boiling points can lead to degradation if the reaction requires heat. As noted, acetonitrile can be particularly problematic.[8]

  • Aprotic Non-Polar Solvents (Toluene, Dioxane): These are often excellent choices for minimizing polar side reactions and polymerization, leading to cleaner reaction profiles, albeit sometimes at the cost of longer reaction times.[8]

  • Green Solvents (Water): An increasing number of procedures are being developed in aqueous media, often with the help of a surfactant.[10] These can be highly efficient and dramatically reduce the formation of organic-soluble byproducts.[13]

A summary of common issues and solutions is presented below.

Synthetic Route Common Side Product(s) Plausible Cause Recommended Mitigation Strategy
Tschitschibabin Uncyclized Pyridinium SaltIncomplete cyclization/dehydrationAdd base (NaHCO₃); increase heat/time; use protic solvent.
Ortoleva-King (Iodine) α-Iodoketone, Unreacted KetoneInefficient in situ halogenation or subsequent couplingOptimize iodine stoichiometry; ensure sufficient reaction time.
Multi-Component (GBB) Incomplete reaction productsImbalance in component reactivityOptimize stoichiometry and order of addition; choose an effective catalyst.[1][2]
General Dark Polymeric TarsHigh temperature; reactive solvent (e.g., ACN)Lower temperature; switch to less polar solvent (Toluene); run under N₂.[8]

Experimental Protocol: Test Reaction for Solvent Optimization

This protocol allows you to efficiently screen solvents to identify conditions that minimize byproduct formation for a Tschitschibabin-type synthesis.

  • Setup: Arrange four small reaction vials (e.g., 2 mL microwave vials) with stir bars. Label them: Toluene, Dioxane, Ethanol, n-Butanol.

  • Reagent Preparation: Prepare a stock solution of your 2-aminopyridine derivative and your α-haloketone derivative at a defined concentration in a suitable solvent (e.g., acetone) that can be easily removed under vacuum.

  • Reaction Dosing:

    • To each vial, add 2-aminopyridine (1.0 eq).

    • Add α-haloketone (1.1 eq).

    • Add sodium bicarbonate (2.0 eq).

    • Add 1 mL of the respective solvent to each vial.

  • Reaction Conditions: Place all vials in a heating block set to 80 °C. Allow them to react for 4 hours.

  • Workup & Analysis:

    • Allow the vials to cool to room temperature.

    • Take a small aliquot from each reaction mixture.

    • Dilute the aliquot with a suitable solvent (e.g., methanol or dichloromethane).

    • Analyze each sample by TLC and LC-MS.

  • Evaluation: Compare the chromatograms. The ideal solvent will show the highest conversion to the desired product and the fewest/smallest peaks corresponding to impurities. This provides an empirical basis for scaling up the reaction under optimal conditions.

References

  • BenchChem. (n.d.). Troubleshooting poor reproducibility in 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine experiments.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • Panda, J., Raiguru, B. P., Mishra, M., Mohapatra, S., & Nayak, S. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
  • Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • Semantic Scholar. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines.
  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • National Institutes of Health. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction.
  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
  • ResearchGate. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines.
  • RSC Advances. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
  • PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
  • Chemistry & Biology Interface. (2021). Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020).
  • ResearchGate. (n.d.). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine.
  • Royal Society of Chemistry. (n.d.). On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones.
  • ACS Omega. (2020). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media.
  • PubMed. (2012). Imidazo[1,2-a]pyridines susceptible to excited state intramolecular proton transfer: one-pot synthesis via an Ortoleva-King reaction.
  • ResearchGate. (n.d.). ChemInform Abstract: Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva-King Reaction.

Sources

"addressing solubility issues of imidazo[1,2-a]pyridine derivatives in biological assays"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researcher. This guide is designed to serve as a dedicated resource for addressing the significant, yet common, challenge of poor aqueous solubility encountered with imidazo[1,2-a]pyridine derivatives in biological assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the integrity of your experimental data.

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, valued for its diverse biological activities.[1] However, the fused bicyclic ring system often results in high lipophilicity and low aqueous solubility, placing many of these promising compounds into the Biopharmaceutical Classification System (BCS) Class II or IV.[2][3] This inherent hydrophobicity is the primary obstacle to achieving accurate and reproducible results in aqueous-based biological assays.

This center is structured to guide you from initial problem identification through to advanced solubilization strategies.

Part 1: First-Line Troubleshooting: The "Crashing Out" Phenomenon

This is the most frequent issue reported by researchers: a compound, fully dissolved in a 100% DMSO stock, precipitates immediately upon dilution into an aqueous assay buffer (e.g., PBS, cell culture media).

Q1: My compound precipitated from the aqueous buffer after I diluted it from a DMSO stock. What happened and what should I do?

What Happened: You've encountered a classic solubility problem known as "crashing out."[4] Dimethyl sulfoxide (DMSO) is an exceptionally strong aprotic solvent, capable of dissolving your lipophilic imidazo[1,2-a]pyridine derivative at high concentrations. When you introduce this concentrated stock into an aqueous environment, the percentage of DMSO plummets, and the buffer can no longer maintain the compound in solution, causing it to precipitate.[5][6] This is not an experimental failure, but a predictable physicochemical event.

What To Do: The immediate goal is to refine your dilution strategy and optimize the final solvent concentration.

Recommended Actions:

  • Optimize Final DMSO Concentration: The final concentration of DMSO in your assay is a critical balancing act between compound solubility and biological compatibility. For most cell-based assays, the final DMSO concentration should be kept below 0.5% to avoid cytotoxicity.[7][8] However, some enzymatic assays may tolerate up to 1-2%. It is imperative to run a solvent tolerance test for your specific system.[7]

  • Refine Your Dilution Technique: A single, large dilution step promotes rapid precipitation. Instead, employ a method that introduces the compound to the aqueous environment more gradually.

    • Serial Dilution: Perform a stepwise, serial dilution. This method can prevent immediate precipitation by avoiding localized areas of supersaturation.[4][7]

    • Vigorous Mixing: Add the DMSO stock dropwise into the vortexing or stirring aqueous buffer.[7] This rapid dispersion can help keep the compound in a kinetically soluble state for the duration of your experiment.

Part 2: Advanced Solubilization Strategies

If optimizing your dilution protocol is insufficient, the next step is to modify the composition of your assay buffer to enhance its solubilizing capacity.

Q2: I've optimized my dilution, but my imidazo[1,2-a]pyridine derivative still shows signs of precipitation or aggregation. What's the next step?

Analysis: This indicates that the intrinsic aqueous solubility of your compound is too low for the desired concentration, even with a small percentage of DMSO. You now need to employ solubilizing excipients or modify the buffer's chemical properties.

Strategy Selection Workflow

start Initial Problem: Compound Precipitates strategy Select Advanced Strategy start->strategy ph_adjust pH Adjustment (for ionizable compounds) strategy->ph_adjust Is compound basic? cosolvent Co-Solvent Addition strategy->cosolvent Need moderate solubility boost? cyclodextrin Cyclodextrin Complexation strategy->cyclodextrin Need significant solubility boost? assay_compat Check for Assay Compatibility (pH, solvent tolerance, CD interference) ph_adjust->assay_compat cosolvent->assay_compat cyclodextrin->assay_compat assay_compat->strategy Not Compatible implement Implement & Validate assay_compat->implement Compatible

Caption: Decision tree for selecting an advanced solubilization strategy.

Strategy 1: pH Adjustment

The Principle: The imidazo[1,2-a]pyridine scaffold contains a basic pyridine nitrogen.[9] By lowering the pH of the aqueous buffer (e.g., from 7.4 to 6.8 or lower), this nitrogen can become protonated. This ionization significantly increases the molecule's polarity and, consequently, its aqueous solubility.[7]

Causality: The addition of a positive charge allows for stronger ion-dipole interactions with water molecules, overcoming the hydrophobic forces that drive precipitation.

Considerations:

  • Assay Compatibility: Ensure the lower pH is compatible with your biological system. Cell viability, enzyme activity, and protein stability can be highly pH-dependent.

  • pKa Value: If the pKa of your specific derivative is known, aim for a buffer pH that is at least one unit below the pKa to ensure a high proportion of the compound is in its protonated, soluble form.

Strategy 2: Co-Solvents

The Principle: Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer in small percentages, reduce the overall polarity of the solvent system.[10][11] This makes the buffer a more favorable environment for your lipophilic compound.

Causality: The co-solvent disrupts the strong hydrogen-bonding network of water, creating "pockets" that can more easily accommodate the nonpolar regions of the imidazo[1,2-a]pyridine derivative.[12]

Common Co-solvents for Biological Assays:

Co-SolventTypical Final Conc.AdvantagesDisadvantages & Considerations
Polyethylene Glycol 400 (PEG 400) 1-10%Low toxicity, effective for many compounds.[13]Can increase viscosity; may affect some enzymatic assays.
Propylene Glycol (PG) 1-5%Good safety profile, frequently used in parenteral formulations.[10]Can be toxic to some cell lines at higher concentrations.
Ethanol 1-2%Readily available, effective solubilizer.Can be cytotoxic and may denature proteins.[14]
Glycerol 1-10%Very low toxicity.Can significantly increase viscosity; less effective for highly nonpolar compounds.[12]
Strategy 3: Cyclodextrin Complexation

The Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[15][16] They can encapsulate a poorly soluble "guest" molecule, like your imidazo[1,2-a]pyridine derivative, forming a water-soluble inclusion complex.[17][18]

Causality: The hydrophobic imidazo[1,2-a]pyridine is sequestered within the nonpolar cavity of the cyclodextrin, away from the aqueous environment. The hydrophilic exterior of the cyclodextrin then interacts favorably with water, bringing the entire drug-cyclodextrin complex into solution.[16]

cluster_0 Before Complexation cluster_1 Cyclodextrin Addition cluster_2 After Complexation IMP Imidazo[1,2-a]Pyridine (Hydrophobic) Water1 Aqueous Buffer (Precipitation Occurs) CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) IMP->CD + Complex Soluble Inclusion Complex CD->Complex = Water2 Aqueous Buffer (Compound Solubilized) IMP_in_CD IMP

Caption: Mechanism of cyclodextrin-mediated solubilization.

Recommended Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity.[16][18]

  • Randomly-methylated-β-cyclodextrin (RAMEB): Often shows even greater solubilization capacity for lipophilic molecules compared to HP-β-CD.[18]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative that can be particularly effective for positively charged compounds.[18][19]

Part 3: Frequently Asked Questions (FAQs)

Q3: I see a slight haze in my final assay plate after adding the compound. Is the experiment still valid? A hazy or turbid solution indicates that the compound has exceeded its kinetic solubility limit and is forming small, insoluble aggregates.[20] This means the effective concentration of the monomeric, active compound in solution is unknown and lower than intended. The data from such wells should be interpreted with extreme caution, as aggregates can cause artifacts in many biological assays. The best practice is to address the solubility issue to achieve a clear solution.

Q4: Can I gently warm or sonicate my stock solution to help it dissolve? Yes, gentle warming (e.g., to 37°C) or brief sonication can help dissolve compounds during the preparation of the initial high-concentration stock solution in 100% DMSO.[20][21] However, this creates a supersaturated solution. Be aware that the compound may precipitate out again as the solution cools or over time.[21] This technique should not be used to force a compound into solution in your final aqueous buffer, as it will likely precipitate rapidly.

Q5: What is the difference between kinetic and thermodynamic solubility, and which one matters for my assay?

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent after a long incubation period (e.g., 24-48 hours), where the solution is saturated in the presence of excess solid drug.

  • Kinetic Solubility: This is the concentration of a compound that remains in solution under non-equilibrium conditions after being added from a concentrated DMSO stock. It is often higher than the thermodynamic solubility but can be unstable, leading to precipitation over time.[22]

For most in vitro biological assays, which are typically run over minutes to a few hours, kinetic solubility is the more practically relevant parameter. Your goal is to prepare a working solution that remains clear (free of precipitate) for the duration of your experiment.

Part 4: Key Experimental Protocols

Protocol 1: Preparation of Working Solutions via Serial Dilution

Objective: To prepare a final working solution of your imidazo[1,2-a]pyridine derivative in an aqueous buffer while minimizing precipitation.

Workflow Diagram:

stock 1. Prepare 20 mM Stock in 100% DMSO intermediate 2. Create Intermediate Dilution (e.g., 2 mM in 100% DMSO) stock->intermediate working 3. Add 1 µL of Intermediate to 99 µL Aqueous Buffer (Final Conc: 20 µM in 1% DMSO) intermediate->working final Clear Working Solution working->final

Caption: Workflow for preparing a working solution using an intermediate dilution step.

Methodology:

  • Prepare High-Concentration Stock: Accurately weigh the compound and dissolve it in 100% high-purity DMSO to create a high-concentration stock (e.g., 10-20 mM).[4][23] Ensure it is fully dissolved, using gentle warming if necessary. Store this stock in aliquots at -20°C or -80°C.[8]

  • Create an Intermediate Dilution Plate: In a separate plate or set of tubes, perform a serial dilution of your high-concentration stock using 100% DMSO to create a range of intermediate concentrations.

  • Final Dilution into Aqueous Buffer: Transfer a small, fixed volume (e.g., 1-2 µL) from each well of the intermediate DMSO plate to a corresponding well of the final assay plate containing your aqueous buffer.[4] Mix immediately and thoroughly. This ensures the final DMSO concentration remains low and constant across all conditions.

  • Visual Inspection: Before proceeding with the assay, visually inspect the plate against a dark background for any signs of precipitation or turbidity.

Protocol 2: Kinetic Solubility Assessment by Turbidimetry

Objective: To estimate the kinetic solubility limit of your compound in a specific aqueous buffer.

Principle: This method measures the light scattering caused by compound precipitate as its concentration increases. The concentration at which turbidity sharply rises is the estimated kinetic solubility.[20]

Methodology:

  • Prepare Stock Solution: Create a high-concentration stock solution of your compound in 100% DMSO (e.g., 20 mM).[4]

  • Serial Dilution in DMSO: In a 96-well clear plate, perform a 2-fold serial dilution of the DMSO stock solution across a row (e.g., from 20 mM down to ~10 µM).

  • Addition to Buffer: Using a multichannel pipette, transfer a small volume (e.g., 2 µL) from the DMSO dilution plate to a new 96-well plate containing the aqueous assay buffer of interest (e.g., 98 µL per well). Mix immediately.

  • Incubation: Incubate the plate at room temperature for a set period relevant to your assay duration (e.g., 1-2 hours).

  • Measurement: Read the absorbance (optical density) of the plate on a plate reader at a wavelength where the compound does not absorb, typically between 500-700 nm.[20]

  • Analysis: Plot the measured absorbance (turbidity) against the compound concentration. The point at which the absorbance begins to rise sharply indicates the limit of kinetic solubility.

References

  • J. N. Patel, D. M. Rathod, N. A. Patel, M. K. Modasiya. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (2012). National Center for Biotechnology Information. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. [Link]

  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]

  • J. N. Patel, D. M. Rathod, N. A. Patel, M. K. Modasiya. (n.d.). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • The use of cosolvent pKa assays for poorly soluble compounds. (n.d.). Pion Inc. [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2020). MDPI. [Link]

  • Best Practices For Stock Solutions. (n.d.). FasterCapital. [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay?. (2013). ResearchGate. [Link]

  • Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. (2020). National Center for Biotechnology Information. [Link]

  • Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (n.d.). SciSpace. [Link]

  • How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds. (2024). Solarbio. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2024). National Center for Biotechnology Information. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). Royal Society of Chemistry. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2024). National Center for Biotechnology Information. [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd. [Link]

  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. (2024). International Journal of Chemical Science. [Link]

  • Cyclodextrins and ternary complexes enhance poorly soluble drug solubility. (2024). Pharmanostra. [Link]

  • Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility. (2021). National Center for Biotechnology Information. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. (2024). ACS Omega. [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (n.d.). National Center for Biotechnology Information. [Link]

  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). National Center for Biotechnology Information. [Link]

  • How to enhance drug solubility for in vitro assays?. (2014). ResearchGate. [Link]

  • Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. (2005). ResearchGate. [Link]

  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (2010). National Center for Biotechnology Information. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). PubMed. [Link]

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Technical Support Center: Scale-Up Synthesis of Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate is a valuable heterocyclic scaffold in medicinal chemistry, serving as a key intermediate in the development of pharmaceuticals such as anxiolytics and sedatives.[1][2] The synthesis of this class of compounds, typically achieved through the cyclocondensation of a 2-aminopyridine derivative with an α-ketoester, presents unique challenges when transitioning from laboratory scale to pilot or manufacturing scale.[1][3] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, chemists, and process development professionals in navigating the complexities of scaling this synthesis. We will focus on anticipating and resolving common issues related to reaction control, impurity formation, and product isolation to ensure a robust, safe, and efficient process.

Section 1: Frequently Asked Questions (FAQs)

Q1: Our reaction yield dropped from 85% at the 10g scale to under 60% at the 1kg scale. What are the most probable causes?

A: A significant drop in yield upon scale-up is a classic chemical engineering problem often rooted in physical phenomena rather than a change in the underlying chemistry.[4] The two primary culprits are inadequate heat transfer and poor mass transfer (mixing).

  • Heat Transfer: The condensation reaction is exothermic. In a small flask, the high surface-area-to-volume ratio allows for efficient heat dissipation. In a large reactor, this ratio decreases dramatically, causing internal temperatures to rise uncontrollably. This can lead to thermal degradation of reactants, intermediates, or the final product, opening up pathways to side reactions and tar formation.

  • Mass Transfer: Inefficient stirring in a large reactor can create localized "hot spots" or areas of high reactant concentration, leading to non-uniform reaction conditions and the formation of byproducts. The rate of reagent addition, which is trivial at the lab scale, becomes a critical parameter to control the reaction rate and temperature at scale.

Q2: We are observing the formation of a dark, intractable tar during the reaction. How can this be mitigated?

A: Tar formation is typically a result of thermal decomposition or undesired polymerization pathways. Given the structure of the reactants, this is likely due to overheating. The 2-aminopyridin-3-ol starting material can be sensitive, and elevated temperatures can initiate side reactions.

Mitigation Strategies:

  • Strict Temperature Control: Employ a jacketed reactor with an efficient heat transfer fluid and automated temperature control.

  • Controlled Addition: Add one of the reactants (e.g., the ethyl 2-chloroacetoacetate) slowly and sub-surface to ensure it reacts before it can accumulate and cause a dangerous exotherm.

  • Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere. This prevents oxidative side reactions which can generate colored impurities.

  • Solvent Choice: Ensure the solvent can handle the heat load and keep all components in solution. A slightly higher boiling point solvent might offer a wider operating window, but care must be taken not to run the reaction at a temperature that promotes degradation.

Q3: Is it necessary to protect the 8-hydroxy group before the cyclization reaction?

A: This is a critical process-design question with trade-offs. The phenolic hydroxyl group at the 8-position is acidic and can potentially complicate the reaction by interacting with bases or catalysts.[3]

  • Without Protection: Proceeding without a protecting group is more atom-economical and cost-effective, involving fewer synthetic steps. However, you risk side reactions, such as O-alkylation, or changes in the nucleophilicity of the pyridine nitrogen, potentially lowering the yield.

  • With Protection: Protecting the hydroxyl group (e.g., as a benzyl or TBDMS ether) can lead to a cleaner reaction with higher and more consistent yields by preventing side reactions.[3] However, this adds two steps to the overall synthesis (protection and deprotection), which increases cost, time, and waste streams, making it less desirable for large-scale manufacturing unless absolutely necessary for purity and yield.

Recommendation: For initial scale-up trials, attempt the reaction without protection while carefully controlling conditions. If yield and purity targets cannot be met, a protection/deprotection strategy should be evaluated.

Q4: Our final product is proving difficult to purify via crystallization, often "oiling out" or yielding an impure solid. What are some effective purification strategies?

A: "Oiling out" occurs when the product separates from the solution as a liquid phase instead of a solid, usually because of high impurity levels or a suboptimal solvent system. The target molecule is moderately polar, containing a hydrogen bond donor (-OH) and acceptors (-N=, C=O), as well as a nonpolar aromatic core.[5][6]

Troubleshooting Crystallization:

  • Solvent Selection: A single solvent may not be ideal. A mixed-solvent system is often required. Good starting points include combinations of an alcohol (like ethanol or isopropanol) in which the product is soluble, and an anti-solvent (like water, hexanes, or methyl tert-butyl ether) in which it is not.

  • Control Cooling: Cool the saturated solution slowly. A rapid temperature drop promotes oiling out and traps impurities. A programmed, gradual cooling ramp is essential at scale.

  • Seeding: Introduce a small number of pure seed crystals at the point of supersaturation to encourage controlled crystal growth rather than spontaneous nucleation.

  • Purity Check: Ensure the crude material is sufficiently pure before attempting crystallization. An initial wash or charcoal treatment might be necessary to remove colored or highly soluble impurities that inhibit crystallization.

Section 2: In-Depth Troubleshooting Guide

Reaction Stage Challenges
Problem Root Cause Analysis Recommended Solutions & Corrective Actions
Low or Inconsistent Yield 1. Inefficient Heat/Mass Transfer: Non-uniform temperature and concentration profiles.[4]2. Moisture Sensitivity: Water can interfere with intermediates or catalysts.3. Starting Material Quality: Impurities in 2-aminopyridin-3-ol or the ketoester can inhibit the reaction.1. Improve agitation (use an appropriate impeller for the reactor geometry). Implement controlled, subsurface addition of the limiting reagent. Verify reactor jacket performance.2. Use anhydrous solvents and run the reaction under a dry, inert atmosphere (N₂ or Ar).3. Qualify all raw materials by NMR, HPLC, and moisture content (Karl Fischer) before use.
Exothermic Runaway 1. Accumulation of Reagents: Adding reagents too quickly before they have time to react.2. Inadequate Cooling Capacity: The reactor's cooling system is overwhelmed by the heat of reaction.1. Switch from batch addition to a slow, controlled feed. Monitor the internal temperature and link the feed rate to it (i.e., slow down if the temperature rises above the setpoint).2. Use a higher dilution of the reaction mixture. Ensure the heat transfer fluid is at the correct temperature and flow rate. As a last resort, have a quench plan ready (e.g., addition of a cold, inert solvent).
Formation of Key Impurities 1. Dimerization/Polymerization: Caused by excessive temperature or reactive intermediates.2. Incomplete Cyclization: The intermediate acyclic adduct may persist.3. Positional Isomers: If the starting aminopyridine is not correctly substituted, other isomers can form.1. Maintain the reaction temperature below the validated limit. Ensure a nitrogen blanket is present to prevent air/oxygen from initiating radical polymerization.2. Increase reaction time or temperature slightly, but monitor for degradation. Confirm catalyst activity.**3. ** Confirm the identity and purity of the 2-aminopyridin-3-ol starting material via spectroscopic methods.
Work-Up & Isolation Challenges
Problem Root Cause Analysis Recommended Solutions & Corrective Actions
Emulsion Formation during Extraction 1. Surfactant-like Product: The molecule has both polar and nonpolar regions, which can stabilize emulsions.2. Fine Particulate Matter: Undissolved solids can stabilize the interface between aqueous and organic layers.1. Add a saturated brine solution to increase the ionic strength of the aqueous phase, which helps to break emulsions. Allow for longer settling times. For persistent emulsions, centrifugation may be required.2. Filter the crude reaction mixture before initiating the aqueous work-up.
Low Crude Isolation Yield 1. Product Solubility in Aqueous Layer: The 8-hydroxy group imparts some water solubility, especially if the pH is basic (phenoxide formation).2. Premature Crystallization: Product crashes out in transfer lines or during extraction.1. Adjust the pH of the aqueous layer to be slightly acidic (~pH 5-6) before extraction to ensure the hydroxyl group is protonated. Perform multiple extractions with the organic solvent.2. Use a sufficient volume of organic solvent to maintain solubility. If necessary, pre-warm the extraction solvent.
Purification Challenges
Problem Root Cause Analysis Recommended Solutions & Corrective Actions
Product "Oils Out" During Crystallization 1. High Supesaturation: Cooling too quickly or solvent volume is too low.2. Impurities: Presence of lower-melting point impurities that form a eutectic mixture or inhibit crystal lattice formation.1. Reduce the rate of cooling. Increase the amount of the primary solvent. Use an anti-solvent addition method where the anti-solvent is added slowly to the warm solution.2. Perform a pre-purification step, such as an activated carbon treatment or a silica gel plug filtration, to remove problematic impurities.
Poor Crystal Habit (Fine Needles, Amorphous Solid) 1. Solvent System: The chosen solvent system may favor rapid nucleation over slow crystal growth.2. Agitation Rate: High shear from aggressive stirring can lead to the formation of small, fragmented crystals.1. Screen a wider range of solvent systems. Common choices for this type of molecule include Ethanol/Water, Isopropanol/Heptane, or Ethyl Acetate/Hexane.2. Reduce the agitation speed once crystal formation begins to allow for larger crystals to grow.

Section 3: Recommended Scale-Up Protocol (500g Scale)

Disclaimer: This protocol is a representative example and must be optimized and validated under local laboratory and pilot plant conditions. All operations should be conducted with appropriate personal protective equipment (PPE) and engineering controls.

Equipment:

  • 20L jacketed glass reactor with overhead stirring, reflux condenser, temperature probe, and nitrogen inlet.

  • Addition funnel or pump for controlled liquid addition.

Materials:

  • 2-Aminopyridin-3-ol (1.00 kg, 9.08 mol, 1.0 equiv)

  • Ethyl 2-chloroacetoacetate (1.50 kg, 9.11 mol, 1.0 equiv)

  • Anhydrous Ethanol (10 L)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Brine

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charge Reactants: Charge the 20L reactor with 2-aminopyridin-3-ol (1.00 kg) and anhydrous ethanol (10 L). Begin agitation to form a suspension.

  • Heating: Heat the reactor contents to a gentle reflux (~78°C) using the reactor jacket.

  • Controlled Addition: Once at reflux, begin the slow, dropwise addition of ethyl 2-chloroacetoacetate (1.50 kg) over a period of 2-3 hours. Critical Step: Monitor the internal temperature closely. The addition rate should be managed to maintain a steady reflux and avoid a rapid temperature spike.

  • Reaction: After the addition is complete, maintain the reaction at reflux for 12-16 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Cooling & Solvent Removal: Cool the reaction mixture to room temperature. Reduce the solvent volume to approximately 3 L by distillation under reduced pressure.

  • Work-Up: Dilute the concentrated residue with ethyl acetate (8 L). Transfer the mixture to a separatory funnel or work-up vessel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 2 L) and brine (1 x 2 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, typically as a thick oil or semi-solid.

  • Crystallization: Dissolve the crude product in hot ethanol (~3 L). While stirring, slowly add water until persistent turbidity is observed. If needed, add a few drops of ethanol to redissolve the solids and then allow the solution to cool slowly to room temperature, followed by cooling to 0-5°C for 4 hours.

  • Isolation & Drying: Collect the precipitated solid by filtration. Wash the filter cake with a cold 1:1 mixture of ethanol/water. Dry the solid in a vacuum oven at 40-50°C to a constant weight.

Section 4: Visual Workflows

Process Flow Diagram

G cluster_prep 1. Preparation cluster_reaction 2. Synthesis cluster_workup 3. Isolation cluster_purification 4. Purification & Drying RM Raw Material Qualification (QC) Reactor Reactor Setup (Clean, Dry, Inert) RM->Reactor Verified Materials Charge Charge 2-Aminopyridin-3-ol & Solvent Reactor->Charge Heat Heat to Reflux Charge->Heat Add Controlled Addition of Ethyl 2-chloroacetoacetate Heat->Add Cook Reaction Cook (Monitor by IPC) Add->Cook Cool Cool Reaction Cook->Cool Distill Solvent Swap/ Concentration Cool->Distill Extract Extraction & Washes (NaHCO3, Brine) Distill->Extract Dry Dry & Concentrate Extract->Dry Crystallize Crystallization (e.g., EtOH/Water) Dry->Crystallize Crude Product Filter Filtration Crystallize->Filter FinalDry Vacuum Drying Filter->FinalDry Final Final Product (API) FinalDry->Final

Caption: High-level process workflow for the scale-up synthesis.

Simplified Reaction Mechanism

G cluster_reactants cluster_intermediates cluster_product Amine 2-Aminopyridin-3-ol SN2 SN2 Attack (N-Alkylation) SN2_helper Amine->SN2_helper Ketoester Ethyl 2-chloroacetoacetate Ketoester->SN2_helper Cyclization Intramolecular Cyclization SN2->Cyclization Forms acyclic intermediate Dehydration Dehydration (Aromatization) Cyclization->Dehydration Forms dihydro intermediate Product Ethyl 8-hydroxy-2-methyl- imidazo[1,2-a]pyridine-3-carboxylate Dehydration->Product - H2O SN2_helper->SN2

Caption: Simplified reaction pathway for imidazo[1,2-a]pyridine formation.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Khan, I., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega.
  • Yadav, P., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances.
  • El-marrakchi, M., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Wang, W., et al. (2022). Structural optimization of Imidazo[1, 2-a]pyridine derivatives for the treatment of gastric cancer via STAT3 signaling pathway. European Journal of Medicinal Chemistry.
  • Li, J., et al. (2025). Dual PARP/NAMPT Inhibitors for BRCA Wild-Type Triple-Negative Breast Cancer. Journal of Medicinal Chemistry.
  • Grošelj, U., et al. (2008).
  • Azizi, N., & Deezfoli, A. (2021). The synthesis of imidazo [1,2-a] pyridines derivatives from 2-amino pyridine catalysed by DES.
  • Cumbaa, C. A., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry.
  • de la Torre, A. F., et al. (2025). Solvents’ and Reagents’ Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au.
  • Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis.
  • Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Stability Limits of Imidazolium, Piperidinium, Pyridinium, and Pyrrolidinium Ionic Liquids Immobilized on Metal Oxides. Retrieved from [Link]

  • da Silva, W. F., et al. (2020). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society.
  • Chemexper. (n.d.). This compound. Retrieved from [Link]

  • da Silva, G. G., et al. (2021). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
  • Sipos, G., et al. (2021).
  • Li, Y., et al. (2021). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry.
  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Yancheva, D., et al. (2024). Syntheses and evaluation of novel 3-hydroxy-1,3-diaryl-2,3,5,6,7,8-hexahydro-imidazo[1,2-a]pyridine-1-ium bromides as potential anticancer agents. Pharmacia.
  • Jones, T. R., et al. (2023). Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. ACS Omega.

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Technical Support Center: One-Pot Synthesis of Imidazo[1,2-a]Pyridine Derivatives for Enhanced Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the one-pot synthesis of imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the efficiency and success rate of their synthetic strategies. Here, we address common challenges encountered during experimentation with practical, field-proven insights and troubleshooting advice.

Understanding the Core Synthesis: The "Why" Behind the "How"

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities, including anti-cancer, antiviral, and anti-inflammatory properties.[1][2][3][4] One-pot syntheses are highly desirable as they reduce reaction time, minimize waste, and improve overall efficiency by combining multiple reaction steps in a single flask without isolating intermediates.[5]

A common and efficient approach is the multicomponent reaction (MCR), such as the Groebke-Blackburn-Bienaymé (GBB) reaction, which typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[1][6][7] Other popular methods include the reaction of 2-aminopyridines with α-haloketones or the use of nitroolefins and alkynes as starting materials.[8][9] The efficiency of these reactions is critically dependent on the choice of catalyst, solvent, and reaction conditions, as well as the electronic properties of the substrates.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Issue 1: Consistently Low Yield of the Desired Imidazo[1,2-a]pyridine Derivative

Question: My one-pot synthesis of an imidazo[1,2-a]pyridine derivative is consistently resulting in low yields (<40%). I am using a standard procedure involving a 2-aminopyridine, an aldehyde, and an isocyanide. What are the likely causes and how can I improve the yield?

Answer: Low yields in this synthesis can stem from several factors. Let's break down the potential causes and solutions systematically.

1. Sub-optimal Catalyst or Catalyst Loading:

  • The "Why": The catalyst plays a crucial role in activating the starting materials and facilitating the key bond-forming steps. An inappropriate catalyst or incorrect concentration can lead to a sluggish reaction or the promotion of side reactions. For the GBB reaction, Lewis or Brønsted acids are commonly used to activate the aldehyde and facilitate the formation of the nitrilium ion intermediate.[10]

  • Troubleshooting Steps:

    • Catalyst Screening: If you are using a generic acid catalyst, consider screening a panel of catalysts. For instance, scandium triflate (Sc(OTf)₃) and iodine have been shown to be highly effective.[8][11] In some cases, even simple salts like ammonium chloride (NH₄Cl) can be effective and offer a greener alternative.[6][7]

    • Catalyst Loading Optimization: The optimal catalyst loading can vary depending on the specific substrates. Start with the recommended catalytic amount (e.g., 5-10 mol%) and then perform a systematic optimization by increasing or decreasing the loading. Excessive catalyst can sometimes lead to degradation of starting materials or products.

2. Inefficient Reaction Conditions:

  • The "Why": Temperature and reaction time are critical parameters. Insufficient heat may not provide the necessary activation energy for the reaction to proceed to completion, while excessive heat can lead to decomposition.

  • Troubleshooting Steps:

    • Temperature Adjustment: If the reaction is sluggish at room temperature, consider moderately heating the reaction mixture (e.g., to 60 °C).[6]

    • Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by promoting rapid and uniform heating.[8][12]

    • Reaction Time Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. This will help you determine the optimal reaction time and avoid product degradation from prolonged reaction times.

3. Solvent Effects:

  • The "Why": The solvent can influence the solubility of reactants, the stability of intermediates, and the overall reaction rate.

  • Troubleshooting Steps:

    • Solvent Screening: While polar aprotic solvents like methanol or ethanol are common, consider screening other solvents. Greener options like water or solvent-free conditions have also been reported to be highly effective for certain substrates.[5][6][13] For instance, using tert-butanol instead of methanol has been shown to increase the yield of certain tetracyclic derivatives by minimizing competing intermolecular reactions.[1]

4. Electronic Effects of Substituents:

  • The "Why": The electronic nature of the substituents on your 2-aminopyridine and aldehyde can significantly impact the reaction rate and yield. Electron-withdrawing groups on the aldehyde can make it more electrophilic and reactive, while electron-donating groups on the 2-aminopyridine can enhance its nucleophilicity. Conversely, electron-withdrawing groups on the 2-aminopyridine can decrease its reactivity.[14]

  • Troubleshooting Steps:

    • Substrate Modification (if possible): If you have flexibility in your molecular design, consider the electronic properties of your starting materials.

    • Adjusting Reaction Conditions: For less reactive substrates (e.g., those with electron-withdrawing groups on the 2-aminopyridine), you may need to use a more active catalyst, higher temperatures, or longer reaction times.

A systematic approach to troubleshooting, focusing on one variable at a time, is key to identifying the root cause of the low yield.

Issue 2: Formation of Significant Byproducts and Purification Challenges

Question: My reaction mixture shows the formation of the desired product, but also several significant byproducts, making purification by column chromatography difficult. How can I minimize byproduct formation?

Answer: The formation of byproducts is a common challenge in one-pot reactions. Understanding the potential side reactions is the first step to mitigating them.

1. Potential Side Reactions:

  • The "Why": In a multi-component reaction, various reactive species are present in the pot, which can lead to undesired reaction pathways. For example, the aldehyde can undergo self-condensation, or the isocyanide can react with other nucleophiles present. In syntheses involving α-haloketones, the initial alkylation of the exocyclic nitrogen of 2-aminopyridine can compete with the desired endocyclic nitrogen alkylation.

  • Troubleshooting Steps:

    • Order of Addition: In some cases, the order in which you add the reagents can influence the outcome. For instance, pre-forming the imine by reacting the 2-aminopyridine and aldehyde before adding the isocyanide can sometimes minimize side reactions.

    • Control of Stoichiometry: Ensure precise control over the stoichiometry of your reactants. An excess of a particularly reactive component can lead to byproduct formation.

    • Reaction Concentration: Running the reaction at a higher concentration can sometimes favor the desired intramolecular cyclization over intermolecular side reactions.

2. Catalyst-Induced Byproducts:

  • The "Why": The choice of catalyst can influence the reaction pathway. Some catalysts might be more prone to promoting side reactions than others.

  • Troubleshooting Steps:

    • Switching Catalysts: If you suspect the catalyst is the culprit, try a milder or more selective catalyst. For example, some metal-free protocols have been developed to avoid metal-catalyzed side reactions.[2] Iodine has been reported as a cost-effective and eco-friendly catalyst that can provide excellent yields with high purity.[11]

3. Purification Strategy:

  • The "Why": Even with an optimized reaction, some level of impurity may be unavoidable. A robust purification strategy is essential.

  • Troubleshooting Steps:

    • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for purification, often superior to chromatography for removing closely related impurities.

    • Chromatography Optimization: If column chromatography is necessary, experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation. Using a high-performance flash chromatography system can also improve resolution.

    • Acid-Base Extraction: The basic nitrogen atoms in the imidazo[1,2-a]pyridine core can be exploited for purification. An acid-base workup can help remove non-basic impurities.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using a one-pot synthesis for imidazo[1,2-a]pyridine derivatives?

A1: One-pot synthesis offers several key advantages:

  • Improved Efficiency: By combining multiple steps, you save significant time and resources.[5]

  • Reduced Waste: Eliminating the need for purification of intermediates leads to a greener process with less solvent and material waste.[5]

  • Higher Overall Yields: Avoiding losses associated with intermediate isolation and purification can lead to higher overall yields of the final product.

  • Simplicity: The operational simplicity of one-pot procedures makes them attractive for library synthesis and high-throughput screening.[3]

Q2: How do I choose the best catalyst for my specific reaction?

A2: The choice of catalyst depends on the specific multicomponent reaction you are performing and the nature of your substrates.

  • For GBB-type reactions (2-aminopyridine, aldehyde, isocyanide): Lewis acids like Sc(OTf)₃ or Brønsted acids are excellent starting points.[8][10] Iodine is a versatile and environmentally benign option.[11][15]

  • For reactions involving α-haloketones: Often, these reactions can proceed without a catalyst, especially at elevated temperatures or with microwave irradiation.[8][13] However, catalysts like neutral alumina have been used effectively at room temperature.[8]

  • For reactions involving nitroolefins: Lewis acids such as FeCl₃ have been shown to be superior to others like AlCl₃ or ZnCl₂.[8]

  • Metal-Catalyzed Reactions: Copper and iron catalysts are frequently used for oxidative coupling and annulation reactions.[16][17]

A preliminary literature search for similar substrate combinations is always recommended. If such information is unavailable, a small-scale screen of a few representative catalysts is a practical approach.

Q3: Can I run these reactions under solvent-free conditions?

A3: Yes, several one-pot syntheses of imidazo[1,2-a]pyridines have been successfully performed under solvent-free conditions.[5] This approach is particularly attractive from a green chemistry perspective. Solvent-free reactions are often facilitated by heating or microwave irradiation to ensure the mobility of the reactants.[8][12]

Q4: What is the general mechanism for the one-pot synthesis of imidazo[1,2-a]pyridines from 2-aminopyridine, an aldehyde, and an isocyanide (GBB reaction)?

A4: The generally accepted mechanism proceeds as follows:

  • Imine Formation: The 2-aminopyridine reacts with the aldehyde to form a Schiff base (imine) intermediate.

  • Activation and Nucleophilic Attack: The imine is activated by the acid catalyst, making it more electrophilic. The isocyanide then acts as a nucleophile and attacks the imine carbon.

  • Intramolecular Cyclization: The endocyclic nitrogen of the pyridine ring attacks the nitrilium ion intermediate formed in the previous step.

  • Tautomerization/Proton Transfer: A final proton transfer or tautomerization step leads to the aromatic imidazo[1,2-a]pyridine product.[15]

Q5: Are there any safety precautions I should be aware of?

A5: Standard laboratory safety practices should always be followed. Specific considerations for this synthesis include:

  • Isocyanides: Many isocyanides are volatile and have a strong, unpleasant odor. They should be handled in a well-ventilated fume hood.

  • α-Haloketones: These compounds are often lachrymatory and skin irritants. Appropriate personal protective equipment (gloves, safety glasses) is essential.

  • Microwave Synthesis: Use only microwave reactors specifically designed for chemical synthesis. Do not use domestic microwave ovens. Ensure that the reaction vessel is properly sealed and that the temperature and pressure limits are not exceeded.

Data and Protocols at a Glance

Comparative Table of Common Catalytic Systems
Catalyst SystemTypical ReactionKey AdvantagesPotential Drawbacks
Scandium Triflate (Sc(OTf)₃) GBB ReactionHigh efficiency, good functional group tolerance.[8]Higher cost compared to other catalysts.
Iodine (I₂) GBB Reaction, reactions with ketonesLow cost, environmentally benign, readily available.[11][18]Can be sensitive to air and moisture.
Copper Iodide (CuI) Reactions with alkynes or nitroolefinsEnables C-N and C-C bond formation, good for oxidative coupling.[8][17]Potential for metal contamination in the final product.
Iron(III) Chloride (FeCl₃) Reactions with nitroolefinsInexpensive and effective Lewis acid.[8]Can be corrosive and require anhydrous conditions.
Catalyst-Free Reactions with α-haloketonesGreen, avoids metal contamination, simple workup.[2][8][19]May require higher temperatures or longer reaction times.
General Experimental Protocol: Iodine-Catalyzed One-Pot Synthesis

This protocol is a representative example for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives.

  • To a round-bottom flask, add the aryl aldehyde (1.0 mmol), 2-aminopyridine (1.0 mmol), and ethanol (5 mL).

  • Add iodine (5 mol%) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress using TLC.

  • Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration and washed with cold ethanol.

  • If the product does not precipitate, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

This is a general guideline; specific conditions may need to be optimized for your substrates.

Visualizing the Workflow and Mechanism

Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield Observed catalyst Step 1: Evaluate Catalyst - Screen different catalysts (e.g., Sc(OTf)₃, I₂, NH₄Cl) - Optimize catalyst loading (5-20 mol%) start->catalyst conditions Step 2: Optimize Reaction Conditions - Adjust temperature (RT to 60-80 °C) - Consider microwave irradiation - Monitor reaction time via TLC catalyst->conditions If yield is still low end Improved Yield catalyst->end Yield improves solvent Step 3: Screen Solvents - Test different solvents (MeOH, EtOH, H₂O) - Explore solvent-free conditions conditions->solvent If yield is still low conditions->end Yield improves substrates Step 4: Assess Substrate Reactivity - Consider electronic effects - Adjust conditions for less reactive substrates solvent->substrates If yield is still low solvent->end Yield improves substrates->end Yield improves

Caption: A systematic workflow for troubleshooting low yields in one-pot imidazo[1,2-a]pyridine synthesis.

Generalized Mechanism of the Groebke-Blackburn-Bienaymé Reaction

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates R1CHO Aldehyde (R¹CHO) Imine Imine Intermediate R1CHO->Imine + H⁺, -H₂O Amine 2-Aminopyridine Amine->Imine + H⁺, -H₂O Iso Isocyanide (R²NC) Nitrilium Nitrilium Ion Imine->Nitrilium + R²NC Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Cyclization Product Imidazo[1,2-a]pyridine Product Cyclized->Product - H⁺

Caption: A simplified mechanism of the three-component Groebke-Blackburn-Bienaymé reaction.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. [Link]

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. National Institutes of Health. [Link]

  • Solvent-free and efficient synthesis of imidazo[1,2-a]pyridine derivatives via a one-pot three-component reaction. Royal Society of Chemistry. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update. Royal Society of Chemistry. [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Wiley Online Library. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Royal Society of Chemistry. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. National Institutes of Health. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice. ResearchGate. [Link]

  • Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides. MDPI. [Link]

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. National Institutes of Health. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Publications. [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Publications. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. National Institutes of Health. [Link]

  • Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. [Link]

  • Catalyst: and solvent-free synthesis of imidazo[1,2-a]pyridines. SciELO. [Link]

  • Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. [Link]

  • Derivatives of Imidazole. I. Synthesis and Reactions of Imidazo[1,2-α]pyridines with Analgesic, Antiinflammatory, Antipyretic, and Anticonvulsant Activity. ACS Publications. [Link]

Sources

"impact of different catalysts on imidazo[1,2-a]pyridine synthesis outcomes"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this important synthetic transformation. The imidazo[1,2-a]pyridine core is a privileged scaffold in modern drug discovery, appearing in well-known pharmaceuticals like Zolpidem and Alpidem.[1] The choice of catalyst is paramount, directly influencing reaction yield, substrate scope, and overall efficiency.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) organized by catalyst type. We will delve into the causality behind common experimental challenges and provide actionable, field-proven solutions grounded in authoritative literature.

General Troubleshooting Workflow

Before diving into catalyst-specific issues, it's crucial to address universal parameters that can affect any reaction. Low yields or reaction failures often trace back to fundamental issues rather than the catalyst itself.

G start Low Yield / Reaction Failure reagents 1. Verify Starting Material Purity - Aldehydes (check for oxidation) - Isocyanides (degradation on storage) - Aminopyridines (purity check) start->reagents conditions 2. Scrutinize Reaction Conditions - Anhydrous solvent? - Inert atmosphere (if required)? - Correct temperature? reagents->conditions If pure... catalyst_check 3. Catalyst Integrity - Correct catalyst loading? - Catalyst deactivated? - Co-catalyst/additive present? conditions->catalyst_check If correct... re_optimize 4. Re-optimization - Screen solvents - Adjust temperature - Modify catalyst loading catalyst_check->re_optimize If issues persist... success Problem Solved re_optimize->success

Section 1: Copper-Catalyzed Syntheses

Copper catalysts are workhorses in this field due to their low cost, versatility, and diverse reactivity. They are frequently used in multicomponent reactions (MCRs) and oxidative cyclizations.[2][3]

Troubleshooting Guide: Copper Catalysis

Q1: My copper-catalyzed three-component reaction (aminopyridine, aldehyde, alkyne) is giving a low yield.

A1: This is a common issue in A³ (Aldehyde-Alkyne-Amine) coupling reactions. Here’s a breakdown of potential causes and solutions:

  • Catalyst System: Using copper(I) iodide (CuI) alone can result in moderate yields (around 45%).[2] The reaction often requires a co-catalyst to achieve high efficiency. The combination of CuI with NaHSO₄·SiO₂ has been shown to significantly boost yields.[2]

  • Reaction Temperature: These reactions often require elevated temperatures. If you are running the reaction at room temperature, a gradual increase to refluxing toluene may be necessary.[4]

  • Inert Atmosphere: While some copper-catalyzed reactions use air as an oxidant, the A³ coupling typically benefits from an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions, especially if using sensitive aldehydes or alkynes.

  • Starting Materials: Ensure the aldehyde is pure and the terminal alkyne has not dimerized (a common issue known as Glaser coupling).

Q2: I'm attempting an aerobic oxidative cyclization using a copper catalyst with a nitroolefin, but the reaction is sluggish.

A2: This green chemistry approach uses air as the terminal oxidant, but its efficiency is highly dependent on specific conditions.[5]

  • Catalyst Choice: Copper(I) bromide (CuBr) has been identified as a highly effective catalyst for this transformation, outperforming many other copper sources.[5]

  • Solvent: The choice of solvent is critical. Dimethylformamide (DMF) is often the optimal solvent for this reaction.[5]

  • Temperature: The ideal temperature is typically around 80°C. Lower temperatures may not provide sufficient energy to drive the catalytic cycle, while excessively high temperatures can lead to degradation.[5]

  • Aeration: Ensure the reaction is open to the air or that air can be bubbled through the mixture. A sealed vessel will starve the reaction of the necessary oxidant.

FAQs: Copper Catalysis

Q1: What is the general mechanism for the copper-catalyzed three-component synthesis of imidazo[1,2-a]pyridines?

A1: The process is a tandem reaction. First, the aldehyde and 2-aminopyridine undergo condensation to form an imine intermediate. Simultaneously, the copper(I) catalyst reacts with the terminal alkyne to form a copper acetylide species. This acetylide then attacks the imine, forming a propargylamine intermediate, which subsequently undergoes an intramolecular 5-exo-dig cyclization, followed by tautomerization to yield the aromatic imidazo[1,2-a]pyridine product.[2]

G

Q2: What are the effects of substituents on the reactants?

A2: In copper-catalyzed reactions with nitroolefins, electron-rich aminopyridines and nitroolefins tend to give better yields than their electron-deficient counterparts.[5] Conversely, steric hindrance on the substrates can negatively impact the reaction and lead to lower yields.[5]

Q3: Are heterogeneous copper catalysts effective?

A3: Yes, heterogeneous catalysts like copper supported on manganese oxide (CuOx/OMS-2) or mixed nano-CuO/CuAl₂O₄ have been successfully employed.[2] These systems offer the significant advantage of easier catalyst recovery and recycling, which is crucial for process chemistry and green applications.

Section 2: Gold-Catalyzed Synthesis

Gold catalysis provides an exceptionally mild and atom-economical route to imidazo[1,2-a]pyridines, particularly from pyridine N-oxides and alkynes. This method is valuable for substrates with sensitive functional groups.[6]

Troubleshooting Guide: Gold Catalysis

Q1: My gold-catalyzed reaction between 2-aminopyridine N-oxide and a terminal alkyne is showing low conversion.

A1: This redox-neutral pathway is sensitive to several factors:

  • Acid Co-catalyst: The reaction requires an acid to promote the catalytic cycle. While various acids can work, methanesulfonic acid (MsOH) has been shown to be particularly effective. The rate of reaction is often correlated with the pKa of the acid used.[6]

  • Catalyst Choice: While other gold catalysts might work, PicAuCl₂ (picoline gold(I) chloride) has been specifically optimized for this transformation.[6]

  • Solvent: Dichloromethane (DCM) at room temperature is the recommended solvent system.[6]

  • Substrate Electronics: Electron-poor alkynes are more susceptible to nucleophilic attack and generally react faster, giving better conversions.[6] If you are using an electron-rich alkyne, you may need to increase the reaction time or slightly elevate the temperature.

FAQs: Gold Catalysis

Q1: What is the proposed mechanism for this gold-catalyzed reaction?

A1: The proposed mechanism involves the gold catalyst activating the alkyne, facilitating an attack by the pyridine N-oxide. This leads to a vinylgold species which can rearrange into a gold-carbenoid intermediate. This highly reactive intermediate is then trapped intramolecularly by the amino group, leading to the cyclized product.[6]

Q2: Can this method tolerate chiral centers?

A2: Yes, a key advantage of this mild approach is its tolerance of stereogenic centers. For example, a Boc-protected proline-derived alkyne was successfully converted to the corresponding imidazo[1,2-a]pyridine in good yield and as a single diastereoisomer.[6] This makes the method highly valuable for synthesizing complex, chiral molecules.

Q3: Does this reaction work with disubstituted alkynes?

A3: No, under the reported conditions, disubstituted (internal) alkynes were found to be unreactive and did not yield the desired product.[6] The method is currently limited to terminal alkynes.

Section 3: Iodine-Catalyzed Synthesis

Molecular iodine has emerged as an inexpensive, environmentally benign, and highly effective catalyst for multicomponent syntheses of imidazo[1,2-a]pyridines.[7] It functions as a mild Lewis acid to activate the substrates.

Troubleshooting Guide: Iodine Catalysis

Q1: My three-component reaction (2-aminopyridine, acetophenone, dimedone) catalyzed by iodine is giving a poor yield.

A1: This reaction is often promoted by ultrasound, and its success hinges on the reaction setup.

  • Catalyst Loading: A catalyst loading of 20 mol% iodine is reported to be optimal. Lower amounts may be insufficient, and higher amounts offer no additional benefit.[7]

  • Solvent: Water is the preferred solvent for this green protocol.[7] The use of organic solvents like methanol or DCM often results in lower yields.[8]

  • Ultrasound Assistance: The application of ultrasound is a key feature of this methodology, significantly reducing reaction times (often to around 30-60 minutes) and improving yields.[7] If you are using conventional stirring, the reaction may require much longer times or gentle heating.

  • Order of Addition: For some protocols, irradiating a mixture of the acetophenone and iodine in water first, before adding the aminopyridine and dimedone, can be beneficial.[7]

FAQs: Iodine Catalysis

Q1: How does iodine catalyze the reaction?

A1: Molecular iodine acts as a Lewis acid. In the reaction involving acetophenones, it is proposed to first catalyze the in situ formation of a phenylglyoxal intermediate from the acetophenone. This intermediate then reacts with 2-aminopyridine and the third component in a cascade reaction to form the final product.[7]

Q2: What is the effect of substituents on the acetophenone?

A2: Acetophenones bearing electron-donating groups (e.g., 4-OMe) have been observed to produce better yields compared to those with electron-withdrawing groups (e.g., 4-NO₂).[7]

Q3: Is there a risk of aromatic iodination as a side reaction?

A3: Under the optimized, mild reaction conditions, iodination of the aromatic rings in the products is generally not observed. The catalytic amount of iodine is primarily involved in the activation steps rather than electrophilic aromatic substitution.[7]

Data Summary & Catalyst Comparison

The choice of catalyst dictates the reaction conditions and potential outcomes. The following table provides a comparative overview of the systems discussed.

Catalyst SystemTypical ReactantsKey ConditionsTypical Yields (%)Key AdvantagesLimitations
Copper(I) Iodide 2-AP, Aldehyde, AlkyneToluene, Reflux, NaHSO₄·SiO₂ co-catalystHigh to Excellent[4]Versatile, uses common starting materialsRequires heating, inert atmosphere
Copper(I) Bromide 2-AP, NitroolefinDMF, 80°C, Airup to 90%[5]Green (uses air as oxidant), efficientSensitive to substrate electronics
Gold(I) Picolinate 2-AP N-Oxide, AlkyneDCM, RT, MsOH co-catalystGood[6]Extremely mild, tolerates stereocentersLimited to terminal alkynes, expensive catalyst
Molecular Iodine 2-AP, Aldehyde/Ketone, Isocyanide/DimedoneWater/Ethanol, RT, Ultrasoundup to 96%[7][8]Green, low cost, simple, fastMay require ultrasound for best results
Iron(III) Chloride 2-AP, Nitroolefin-Good[9]Inexpensive Lewis acid catalystLess explored than copper systems

Selected Experimental Protocols

Protocol 1: Copper-Catalyzed Three-Component Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines

This protocol is adapted from the work of Ghosh and Mishra.[2]

  • To a round-bottom flask, add 2-aminopyridine (1.0 mmol), the desired aldehyde (1.0 mmol), and the terminal alkyne (1.2 mmol).

  • Add CuI (5 mol%) and NaHSO₄·SiO₂ (20 mol%).

  • Add toluene (5 mL) as the solvent.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter to remove the solid co-catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired imidazo[1,2-a]pyridine.

Protocol 2: Ultrasound-Assisted, Iodine-Catalyzed Synthesis

This protocol is based on the methodology developed by Kumar et al.[7]

  • In a suitable vessel, add the acetophenone derivative (1.0 mmol) and molecular iodine (20 mol%) to distilled water (4.0 mL).

  • Place the vessel in an ultrasonic bath and irradiate at room temperature for 30 minutes.

  • Add the 2-aminopyridine derivative (1.0 mmol) and dimedone (1.0 mmol) to the mixture.

  • Continue ultrasonic irradiation at room temperature for an additional 30-60 minutes, monitoring the reaction by TLC.

  • Upon completion, collect the precipitated solid product by filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum. Further purification by recrystallization or column chromatography may be performed if necessary.

References

  • 6 (National Institutes of Health)

  • 5 (Organic Chemistry Portal)

  • 7 (ACS Omega)

  • 9 (BIO Web of Conferences)

  • 4 (Organic Chemistry Portal)

  • 2 (National Institutes of Health)

  • 10 (BenchChem)

  • 3 (ChemistrySelect)

  • 11 (Beilstein Journal of Organic Chemistry)

  • 12 (BenchChem)

  • 1 (Nanomaterials Chemistry)

  • 8 (RSC Advances)

  • 13 (Molecules)

Sources

Technical Support Center: Troubleshooting Mass Spectrometry Fragmentation of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometric analysis of imidazo[1,2-a]pyridines. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this resource to not only offer solutions but also to explain the underlying principles, ensuring a deeper understanding of your experimental outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the mass spectrometry analysis of imidazo[1,2-a]pyridine derivatives.

Question 1: Why am I not seeing the expected molecular ion peak ([M+H]⁺) for my imidazo[1,2-a]pyridine?

Answer:

The absence or low intensity of the protonated molecular ion ([M+H]⁺) is a common issue that can stem from several factors, ranging from sample preparation to instrument settings.[1] Here’s a systematic approach to diagnosing the problem:

Possible Causes and Solutions:

  • In-source Fragmentation: Imidazo[1,2-a]pyridines, while generally stable, can sometimes undergo fragmentation within the ion source if the source conditions are too harsh.

    • Solution: Gradually decrease the ion source voltages (e.g., capillary, cone, or fragmentor voltage) to reduce the energy imparted to the ions before they enter the mass analyzer.

  • Suboptimal Ionization: Electrospray ionization (ESI) is the most common technique for these compounds.[2] However, its efficiency is highly dependent on the analyte's ability to accept a proton.

    • Solution: Ensure your mobile phase is sufficiently acidic. A concentration of 0.1% formic acid is typically effective for promoting protonation.[2] If your compound has a low proton affinity, you may need to experiment with other ionization techniques like Atmospheric Pressure Chemical Ionization (APCI).[3]

  • Formation of Adducts: Instead of protonation, your molecule might be forming adducts with alkali metals (e.g., [M+Na]⁺, [M+K]⁺) or other species present in your solvent or glassware.[4][5]

    • Solution: Scrutinize your mass spectrum for peaks corresponding to common adducts (see table below). If adducts are prevalent, consider using higher purity solvents and plasticware to minimize alkali metal contamination. You can also intentionally promote protonation by increasing the acid concentration in your mobile phase.[5]

  • Sample Concentration Issues: A sample that is too dilute will naturally produce a weak signal, while an overly concentrated sample can lead to ion suppression.[3]

    • Solution: Prepare a dilution series of your sample to determine the optimal concentration range for your instrument.

Common Adducts in Positive-Ion ESI

Adduct IonMass Difference (from [M])
[M+H]⁺+1.0078 Da
[M+NH₄]⁺+18.0344 Da
[M+Na]⁺+22.9898 Da
[M+K]⁺+38.9637 Da

This table summarizes common adducts and their mass differences relative to the neutral molecule (M). Data sourced from Waters Corporation.[4]

Question 2: I see a peak for my molecular ion, but the fragmentation pattern in my MS/MS spectrum is weak or uninformative. How can I improve it?

Answer:

Obtaining a rich and informative tandem mass spectrometry (MS/MS) spectrum is crucial for structural elucidation. If your fragmentation is poor, the primary parameter to adjust is the collision energy.

Optimization of Collision Energy:

Collision-induced dissociation (CID) is the most common method for fragmenting ions in tandem mass spectrometry.[6] The optimal collision energy is dependent on the stability of the precursor ion, its mass-to-charge ratio (m/z), and its charge state.[6]

Experimental Protocol for Collision Energy Optimization:

  • Sample Infusion: Prepare a solution of your imidazo[1,2-a]pyridine derivative at a concentration that provides a stable and reasonably intense signal for the [M+H]⁺ ion. Infuse this solution directly into the mass spectrometer.

  • Precursor Ion Selection: In your MS/MS method, set the quadrupole to isolate the [M+H]⁺ ion of your compound.

  • Collision Energy Ramp: Set up a series of experiments where you incrementally increase the collision energy. A typical starting point for small molecules is around 10 eV, increasing in steps of 5 eV up to 50 eV or higher.

  • Data Analysis: Examine the resulting MS/MS spectra at each collision energy.

    • At low energies, you will likely see only the precursor ion with little to no fragmentation.

    • As the energy increases, you will start to see the appearance of fragment ions.

    • The optimal collision energy will provide the best balance of fragment ion intensities, revealing the maximum number of structurally significant fragments without causing excessive fragmentation into very small, uninformative ions.[6]

Troubleshooting Workflow for Poor Fragmentation:

G start Poor MS/MS Fragmentation check_precursor Is the precursor ion intensity stable and sufficient? start->check_precursor increase_conc Increase sample concentration or optimize source conditions check_precursor->increase_conc No optimize_ce Perform a collision energy ramp (e.g., 10-50 eV) check_precursor->optimize_ce Yes increase_conc->check_precursor analyze_spectra Analyze spectra at each collision energy step optimize_ce->analyze_spectra low_frag Still low fragmentation? analyze_spectra->low_frag increase_gas Increase collision gas pressure (if instrument allows) low_frag->increase_gas Yes over_frag Is fragmentation excessive (only small fragments)? low_frag->over_frag No end Consult instrument specialist increase_gas->end decrease_ce Reduce collision energy over_frag->decrease_ce Yes good_spectrum Informative spectrum obtained over_frag->good_spectrum No decrease_ce->good_spectrum G M [M+H]⁺ Precursor Ion F1 [M+H - R₁]⁺ Loss of R₁ substituent M->F1 -R₁ F2 [M+H - R₂]⁺ Loss of R₂ substituent M->F2 -R₂ F3 Further Fragmentation Ring opening products F1->F3 F2->F3

Caption: A simplified diagram of common fragmentation pathways for substituted imidazo[1,2-a]pyridines.

To confidently interpret your spectra, high-resolution mass spectrometry (HRMS) is invaluable. [7][8]By obtaining accurate mass measurements of your fragment ions, you can determine their elemental composition, which is crucial for proposing and confirming fragmentation mechanisms. [9]

Frequently Asked Questions (FAQs)

Q1: What is the best ionization technique for imidazo[1,2-a]pyridines?

A1: Electrospray ionization (ESI) in positive ion mode is the most widely used and generally most effective technique for analyzing imidazo[1,2-a]pyridines. [2][10]The basic nitrogen atoms in the ring system are readily protonated, making them well-suited for ESI. For less polar analogues that are difficult to ionize by ESI, Atmospheric Pressure Chemical Ionization (APCI) may be a suitable alternative. [3] Q2: How do substituents on the imidazo[1,2-a]pyridine ring affect fragmentation?

A2: Substituents play a critical role in directing the fragmentation pathways. Electron-donating groups can stabilize the molecular ion, potentially requiring higher collision energies for fragmentation. Conversely, bulky or labile substituents can promote specific fragmentation channels, often leading to a dominant fragment ion corresponding to the loss of that substituent. For example, a study on 3-phenoxy imidazo[1,2-a]pyridines showed that the primary fragmentation was the cleavage of the 3-phenoxy C-O bond. [10] Q3: I suspect my sample is contaminated. What are common contaminants I should look for in my mass spectra?

A3: Contamination can be a significant issue in mass spectrometry, leading to confusing spectra and ion suppression. [11]Common sources of contamination include solvents, glassware, and plasticware.

Common Contaminants and their m/z Values:

ContaminantCommon m/z ([M+H]⁺ or [M+Na]⁺)Source
PhthalatesVariable (e.g., 149.023, 391.284)Plasticware
SiloxanesVariable (repeating units of 74 Da)Silicone tubing, septa, grease
Sodium Dodecyl Sulfate (SDS)287.160 ([M-H]⁻), 311.157 ([M+Na-2H]⁻)Detergents
Polyethylene Glycol (PEG)Series of peaks 44 Da apartSolvents, polymers

If you suspect contamination, running a blank (injecting only your mobile phase) is a crucial first step to identify background ions. [12] Q4: What is the importance of mass accuracy and resolution in analyzing imidazo[1,2-a]pyridines?

A4: High mass accuracy and resolution are essential for unambiguous compound identification and structural elucidation. [3][7]High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of both the molecular ion and its fragments. [8]This is particularly important when differentiating between isomers, which have the same nominal mass but different exact masses, or when identifying unknown metabolites or degradation products. [13]

References

  • Zhang, Y., et al. (2021). Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. Journal of Mass Spectrometry, 56(12), e4794. [Link]

  • Bowie, J. H., et al. (1969). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 22(8), 1771-1779. [Link]

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Technical Support Center: A Researcher's Guide to Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS No. 173530-73-9).[1][2][3] This document is designed for researchers, chemists, and drug development professionals who handle this compound. Its purpose is to provide expert guidance on preventing degradation during storage and to offer robust troubleshooting solutions for common experimental challenges. The integrity of your starting material is paramount for reproducible and reliable results; this guide will help you maintain it.

The core structure, an imidazo[1,2-a]pyridine, is a versatile and generally stable heterocyclic system.[4] However, the specific functional groups of this molecule—notably the 8-hydroxy and 3-carboxylate ester groups—introduce vulnerabilities that must be managed with care.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common inquiries regarding the storage and handling of this compound.

Q1: What are the optimal storage conditions for long-term stability? For maximal stability, the compound should be stored as a solid at 4°C or below , under a dry, inert atmosphere (e.g., Argon or Nitrogen) , and protected from light .[1]

Q2: Is this compound sensitive to air and moisture? Yes. The 8-hydroxy group, being a phenolic moiety, is susceptible to oxidation by atmospheric oxygen. Furthermore, the ethyl ester group is the most chemically labile part of the molecule and can undergo hydrolysis upon exposure to moisture.[5] Therefore, it is critical to handle the compound as an air- and moisture-sensitive material.[6][7][8]

Q3: What are the primary chemical degradation pathways I should be aware of? There are two principal degradation routes:

  • Oxidation: The 8-hydroxy group can oxidize, especially when exposed to air and light, often leading to the formation of colored impurities.

  • Hydrolysis: The ethyl ester at the 3-position can be hydrolyzed to its corresponding carboxylic acid by water. This reaction can be accelerated by trace acidic or basic contaminants.[5]

Q4: What type of container is best for storing the solid compound? Use a tightly sealed amber glass vial . The amber color protects the compound from light, which can accelerate photo-oxidation, while the glass provides an inert storage surface.[6] Ensure the cap provides an airtight seal to prevent ingress of oxygen and moisture. For long-term storage, consider vials with septa that allow for the removal of material via syringe under an inert atmosphere.[9][10]

Q5: How should I handle the compound when weighing or preparing solutions? All handling should ideally be performed within an inert atmosphere glove box to provide a protective environment against oxygen and water vapor.[6][10] If a glove box is unavailable, use Schlenk line techniques. Always use clean, oven-dried glassware and anhydrous solvents to minimize the risk of hydrolysis.[7][10]

Section 2: Troubleshooting Guide for Common Degradation Issues

This guide addresses specific problems you might encounter, linking observations to likely causes and providing actionable solutions.

Issue 1: The solid compound has developed a yellow or brownish tint over time.
  • Probable Cause: This is a classic sign of oxidation of the 8-hydroxy group. Exposure to atmospheric oxygen, often catalyzed by light or elevated temperatures, leads to the formation of conjugated, colored byproducts.

  • Investigative Steps:

    • Confirm the identity of the colored species using analytical techniques like LC-MS if possible.

    • Review your storage protocol. Was the vial properly sealed? Was it consistently stored in the dark? Was the inert atmosphere inside the vial compromised?

  • Corrective Actions:

    • For critical experiments, the compound should be re-purified (e.g., by column chromatography or recrystallization).

    • Implement a stricter storage protocol. Aliquot the material into smaller, single-use vials under an inert atmosphere to avoid repeated exposure of the bulk material.

Issue 2: Purity analysis by HPLC or NMR shows a new, more polar impurity.
  • Probable Cause: The appearance of a significantly more polar species is highly indicative of hydrolysis of the ethyl ester to the more polar carboxylic acid.[5] This occurs due to exposure to moisture.

  • Investigative Steps:

    • Use LC-MS to confirm if the mass of the impurity corresponds to the hydrolyzed product (Molecular Weight: 192.17 g/mol , a loss of 28 Da from the parent ester).

    • Scrutinize your handling procedures. Were solvents certified as anhydrous? Was glassware properly dried? Was the compound exposed to ambient air for an extended period?

  • Corrective Actions:

    • Ensure all solvents are purchased as anhydrous grade and handled under an inert atmosphere to prevent water absorption.

    • Dry all glassware in an oven (e.g., at 120°C) for several hours and allow it to cool in a desiccator or under a stream of dry nitrogen before use.[10]

    • Store the compound in a desiccator or a dry box to provide an additional layer of protection against moisture.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing degradation issues.

G start Purity Compromised? color_check Observe Color Change (e.g., Yellowing/Browning) start->color_check Visual Inspection analysis_check Analyze via HPLC/NMR/MS start->analysis_check Analytical Check oxidation Likely Cause: Oxidation of 8-OH Group color_check->oxidation polar_peak New, More Polar Impurity Detected? analysis_check->polar_peak hydrolysis Likely Cause: Ester Hydrolysis polar_peak->hydrolysis Yes

Caption: Troubleshooting decision tree for identifying degradation.

Section 3: Key Experimental Protocols

Adherence to validated protocols is essential for preserving the integrity of the compound.

Protocol 1: Recommended Long-Term Storage of Solid Material
  • Preparation: Perform this procedure inside an inert atmosphere glove box.

  • Aliquoting: Transfer the required amount of this compound from the main stock bottle into a smaller, pre-weighed amber glass vial. This minimizes contamination and degradation of the bulk supply.

  • Inerting: Before sealing, flush the vial's headspace with a gentle stream of dry argon or nitrogen for 30-60 seconds.

  • Sealing: Tightly seal the vial with a high-quality, chemically resistant cap (e.g., a PTFE-lined cap). For added security, wrap the cap-vial interface with Parafilm®.

  • Labeling & Storage: Clearly label the vial with the compound name, date, and amount. Place the vial in a secondary container and store at 4°C in a dark location.

Protocol 2: Preparation of a Stock Solution
  • Glassware Preparation: Use glassware that has been oven-dried for at least 4 hours at 120°C and cooled under a stream of inert gas or in a desiccator.

  • Solvent Preparation: Use a new, sealed bottle of anhydrous solvent (e.g., DMSO, DMF, or CH₂Cl₂). Pierce the septum with a needle connected to a nitrogen or argon line to maintain a positive pressure.

  • Dissolution: Inside a glove box or using Schlenk techniques, add the desired volume of anhydrous solvent to the pre-weighed solid compound using a dry syringe.

  • Storage of Solution: Store the stock solution in a tightly sealed vial with a septum cap. Flush the headspace with inert gas before storing at -20°C or -80°C to slow down any potential solution-phase degradation.

Section 4: Understanding Degradation Pathways

To effectively prevent degradation, it is crucial to understand the underlying chemical mechanisms.

Primary Degradation Mechanisms

G parent Ethyl 8-hydroxy-2-methyl- imidazo[1,2-a]pyridine-3-carboxylate (Stable Form) oxidized Oxidized Products (Colored Impurities) parent->oxidized O₂, Light, Heat hydrolyzed 8-hydroxy-2-methyl- imidazo[1,2-a]pyridine-3-carboxylic acid (Hydrolysis Product) parent->hydrolyzed H₂O (Moisture) +/- Acid/Base

Caption: The two primary degradation pathways for the compound.

The phenolic hydroxyl group is electron-rich and thus prone to oxidation, forming quinone-type species that are often highly colored. The ester linkage is an electrophilic site vulnerable to nucleophilic attack by water, leading to its cleavage.

Section 5: Summary of Storage Conditions

This table provides a quick reference for appropriate storage conditions.

Parameter Short-Term Storage (Solid, < 1 month) Long-Term Storage (Solid, > 1 month) Stock Solution
Temperature 4°C≤ 4°C (frozen if possible)-20°C to -80°C
Atmosphere Tightly sealed, minimal headspaceDry Argon or NitrogenDry Argon or Nitrogen headspace
Light Protect from light (Amber vial)Protect from light (Amber vial)Protect from light (Amber vial)
Container Tightly sealed amber glass vialSeptum-sealed amber glass vialSeptum-sealed amber glass vial

References

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Validation & Comparative

A Comparative Framework for Evaluating Novel GABA-A Receptor Modulators: The Case of Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel GABA-A Receptor Modulators

The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the principal mediator of fast inhibitory neurotransmission in the central nervous system.[1] Its modulation is a cornerstone of treatment for a spectrum of neurological and psychiatric disorders, including anxiety, insomnia, and epilepsy. The clinical landscape has long been dominated by classical benzodiazepines, Z-drugs, and, more recently, neurosteroids. While effective, these agents are often encumbered by side effects such as sedation, tolerance, and dependence, largely attributable to their non-selective interaction with various GABA-A receptor subtypes.[2]

This has spurred the search for novel modulators with improved subtype selectivity and, consequently, a more favorable therapeutic window. The imidazo[1,2-a]pyridine scaffold is of significant interest in this pursuit, with existing drugs like Zolpidem demonstrating the therapeutic potential of this chemical class. A novel derivative, Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate, has emerged as a candidate for investigation.

However, a comprehensive, data-driven comparison of this compound against established modulators is currently absent in the scientific literature. This guide, therefore, serves a dual purpose: first, to provide a detailed overview of the benchmark GABA-A receptor modulators, and second, to present a rigorous, self-validating experimental framework for the characterization of this compound. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of next-generation GABAergic therapeutics.

The Benchmarks: Established GABA-A Receptor Modulators

A thorough understanding of the established modulators is critical for contextualizing the pharmacological profile of any new chemical entity. The following sections detail the key characteristics of three major classes of GABA-A receptor modulators.

Benzodiazepines: The Archetypal Modulators (e.g., Diazepam)

Benzodiazepines, such as Diazepam, are positive allosteric modulators (PAMs) of the GABA-A receptor.[2] They bind to the benzodiazepine site, located at the interface of the α and γ subunits, which is distinct from the GABA binding site at the β-α interface.[3] By binding, benzodiazepines increase the frequency of channel opening in the presence of GABA, thereby potentiating the inhibitory effect of the neurotransmitter.[2] Their broad activity across multiple receptor subtypes (α1, α2, α3, and α5-containing receptors) underlies their anxiolytic, sedative, anticonvulsant, and myorelaxant properties.

Z-Drugs: Subtype-Selective Hypnotics (e.g., Zolpidem)

Z-drugs, while structurally distinct from benzodiazepines, also act at the benzodiazepine binding site.[4] A key example is Zolpidem, which exhibits a higher affinity for GABA-A receptors containing the α1 subunit.[5] This preferential binding is thought to be responsible for its potent hypnotic effects with reduced anxiolytic and myorelaxant properties compared to non-selective benzodiazepines.[6] The Ki value of Zolpidem for α1-containing receptors is reported to be around 13 nM, with significantly lower affinity for other subtypes.[5]

Neurosteroids: Endogenous and Potent Modulators (e.g., Allopregnanolone)

Neurosteroids, such as allopregnanolone, are potent endogenous PAMs of the GABA-A receptor.[7] They bind to a unique site within the transmembrane domains of the receptor subunits, distinct from both the GABA and benzodiazepine binding sites.[8] Allopregnanolone enhances both phasic and tonic inhibition by increasing both the channel opening frequency and duration. It demonstrates high efficacy, with EC50 values for the potentiation of GABA-evoked currents in the nanomolar range (e.g., approximately 12.9 nM in control dentate gyrus cells).[9]

Comparative Data of Benchmark Modulators

Modulator ClassExampleBinding SitePrimary Subtype SelectivityKey Functional EffectTypical Affinity (Ki) / Efficacy (EC50)
BenzodiazepinesDiazepamα/γ interfaceα1, α2, α3, α5Increases channel opening frequencyKi: ~4.4 nM (non-selective)[10] / EC50: ~29.9 nM[9]
Z-DrugsZolpidemα/γ interfaceα1 > α2, α3Increases channel opening frequencyKi: ~13 nM (for α1)[5]
NeurosteroidsAllopregnanoloneTransmembrane domainδ-containing (extrasynaptic)Increases channel opening frequency and durationEC50: ~12.9 nM[9]

Proposed Experimental Workflow for the Characterization of this compound

To objectively assess the potential of this compound as a GABA-A receptor modulator, a systematic, multi-tiered experimental approach is required. The following workflow is designed to elucidate its binding characteristics, functional efficacy, and subtype selectivity.

G cluster_0 Tier 1: Binding Characterization cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Detailed Mechanistic & Selectivity Studies a Radioligand Binding Assay ([3H]flunitrazepam) b Determine Ki at Benzodiazepine Site a->b c Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes b->c If binding is observed d Express various GABAA receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2) c->d e Determine EC50 and maximal efficacy for potentiation of GABA response d->e f Whole-Cell Patch Clamp in HEK293 Cells e->f To confirm and refine findings g Confirm functional modulation on specific receptor subtypes f->g h Investigate effects on channel kinetics (opening frequency, duration) g->h

Experimental workflow for characterizing a novel GABAA modulator.

Experimental Protocols

This assay determines if this compound binds to the benzodiazepine site and with what affinity.

  • Objective: To calculate the inhibition constant (Ki) of the test compound.

  • Principle: A competition binding assay using a radiolabeled ligand, [3H]flunitrazepam, which is known to bind with high affinity to the benzodiazepine site. The ability of the unlabeled test compound to displace the radioligand is measured.

  • Methodology:

    • Membrane Preparation: Prepare crude synaptic membranes from rat whole brain (excluding cerebellum).[10]

    • Incubation: Incubate the brain membranes with a fixed concentration of [3H]flunitrazepam (e.g., 1 nM) and varying concentrations of the test compound.[10]

    • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a non-radiolabeled benzodiazepine, such as Diazepam (e.g., 10 µM).[10]

    • Separation: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (concentration of the test compound that inhibits 50% of specific [3H]flunitrazepam binding). Calculate the Ki using the Cheng-Prusoff equation.

This technique allows for the functional characterization of the compound on specific, recombinantly expressed GABA-A receptor subtypes.

  • Objective: To determine if the compound is a positive or negative allosteric modulator and to assess its efficacy and potency at different receptor subtypes.

  • Principle: Xenopus oocytes are injected with cRNAs encoding the desired GABA-A receptor subunits. The expressed receptors form functional channels in the oocyte membrane. A two-electrode voltage clamp is used to measure the current flowing through these channels in response to GABA and the test compound.[11]

  • Methodology:

    • Oocyte Preparation and Injection: Harvest and prepare Xenopus laevis oocytes. Microinject cRNAs for specific GABA-A receptor subunit combinations (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2). Incubate for 2-7 days to allow for receptor expression.[12]

    • Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage recording, one for current injection). Clamp the membrane potential at a holding potential (e.g., -70 mV).

    • Compound Application: Apply a low concentration of GABA (EC5-EC20) to elicit a baseline current. Co-apply the same concentration of GABA with varying concentrations of the test compound.

    • Data Analysis: Measure the potentiation or inhibition of the GABA-evoked current by the test compound. Plot the percentage modulation against the log concentration of the test compound to determine the EC50 (concentration for 50% of maximal potentiation) and the maximum efficacy. Compare these parameters across the different receptor subtypes to determine selectivity.

G cluster_GABA_A GABA-A Receptor Structure & Binding Sites cluster_binding_sites receptor Extracellular Domain Transmembrane Domain Intracellular Domain gaba GABA gaba->receptor:extracellular β/α interface bzd Benzodiazepine/Z-drug bzd->receptor:extracellular α/γ interface neuro Neurosteroid neuro->receptor:transmembrane

Binding sites of different modulators on the GABA-A receptor.

Conclusion: A Path Forward for Novel Modulator Evaluation

The development of novel GABA-A receptor modulators with improved therapeutic profiles is a critical endeavor in neuroscience and pharmacology. While direct comparative data for this compound is not yet available, this guide provides a comprehensive framework for its systematic evaluation. By employing the described radioligand binding and electrophysiological assays, researchers can elucidate its binding affinity, functional efficacy, and receptor subtype selectivity.

The resulting data will enable a direct and meaningful comparison with established modulators like Diazepam, Zolpidem, and Allopregnanolone. This, in turn, will clarify the therapeutic potential of this novel compound and its place within the broader landscape of GABAergic agents. The principles and protocols outlined herein are broadly applicable to the characterization of any new potential GABA-A receptor modulator, thereby providing a robust and reliable pathway for drug discovery and development in this vital area of research.

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  • Mechanism of action of the hypnotic zolpidem in vivo. (URL not available)
  • Molecular Characterization of GABA-A Receptor Subunit Diversity within Major Peripheral Organs and Their Plasticity in Response to Early Life Psychosocial Stress. (URL not available)
  • On-Demand How-To: Measuring GABA in the Brain with MR Spectroscopy. (URL not available)
  • Properties of [3H]flunitrazepam Binding to Different Benzodiazepine Binding Proteins. (URL not available)
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  • Dihydrotestosterone - Wikipedia. [Link]

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  • Zolpidem, a selective GABA(A)
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  • Structure, Function, and Modulation of GABAA Receptors. (URL not available)

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"in vivo efficacy studies of Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of the in vivo efficacy of various derivatives of this versatile scaffold across key therapeutic areas, including oncology, inflammation, neuroprotection, and infectious diseases. By synthesizing data from preclinical studies, this document aims to offer researchers, scientists, and drug development professionals a comprehensive resource to inform future discovery and development efforts.

Part 1: In Vivo Efficacy in Oncology: Targeting the c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, motility, and invasion.[1][2] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression and metastasis of numerous human cancers, making it a prime target for therapeutic intervention.[3][4][5]

The c-Met Signaling Cascade

Upon HGF binding, the c-Met receptor dimerizes and autophosphorylates, activating multiple downstream signaling pathways, including the RAS/MAPK and PI3K/Akt cascades. This signaling cascade ultimately promotes tumor growth, angiogenesis, and metastasis.

cMet_Pathway cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates RAS RAS cMet->RAS PI3K PI3K cMet->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Invasion Invasion ERK->Invasion AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis

Caption: The HGF/c-Met signaling pathway in cancer.

Comparative In Vivo Efficacy of Imidazo[1,2-a]pyridine c-Met Inhibitors

Several imidazo[1,2-a]pyridine derivatives have demonstrated potent in vivo anti-tumor activity by targeting the c-Met pathway.

Compound IDTargetCancer ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
22e c-MetEBC-1 Xenograft50 mg/kg, oral, daily62.9%[6]
22e c-MetEBC-1 Xenograft100 mg/kg, oral, daily75.0%[6][7]
31 c-MetEBC-1 XenograftNot SpecifiedPotent Inhibition[8]
42 c-MetNot SpecifiedNot SpecifiedDisappointing in vivo efficacy[7]
Experimental Protocol: Human Tumor Xenograft Model

This protocol outlines a standard procedure for evaluating the in vivo anti-tumor efficacy of a test compound in a xenograft model.

  • Cell Culture and Implantation:

    • Human cancer cells (e.g., EBC-1) are cultured in appropriate media.

    • A specific number of cells (e.g., 5 x 10^6) in a suitable vehicle (e.g., PBS or Matrigel) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization:

    • Tumor volumes are monitored regularly using calipers (Volume = 0.5 x Length x Width^2).

    • When tumors reach a predetermined size (e.g., 100-200 mm^3), mice are randomized into vehicle control and treatment groups.

  • Treatment Administration:

    • The test compound is formulated in an appropriate vehicle and administered to the treatment group according to the specified dosing regimen (e.g., 100 mg/kg, oral, daily).

    • The control group receives the vehicle alone.

  • Efficacy Evaluation:

    • Tumor volumes and body weights are measured throughout the study.

    • At the end of the study, Tumor Growth Inhibition (TGI) is calculated using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Pharmacodynamic and Histological Analysis (Optional):

    • Tumor tissues can be collected for analysis of target engagement (e.g., inhibition of c-Met phosphorylation) and histological examination.

Part 2: In Vivo Efficacy in Inflammation and Pain: COX-2 Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and plays a key role in the synthesis of prostaglandins, which are lipid mediators of pain and inflammation.[9] Selective inhibition of COX-2 is a well-established therapeutic strategy for managing inflammatory conditions and pain.[10][11]

The COX-2 Inflammatory Pathway

In response to inflammatory stimuli, the expression of COX-2 is upregulated, leading to increased production of prostaglandin E2 (PGE2). PGE2 then acts on its receptors to mediate various inflammatory responses, including vasodilation, increased vascular permeability, and sensitization of nociceptors.[12][13][14]

COX2_Pathway cluster_cellular_response Inflammatory Response Inflammatory_Stimuli Inflammatory Stimuli COX2 COX-2 Inflammatory_Stimuli->COX2 Induces Expression Arachidonic_Acid Arachidonic Acid PGH2 PGH2 Arachidonic_Acid->PGH2 COX-2 PGE2 PGE2 PGH2->PGE2 Pain Pain PGE2->Pain Fever Fever PGE2->Fever Swelling Swelling PGE2->Swelling

Caption: The COX-2 signaling pathway in inflammation.

Comparative In Vivo Efficacy of Imidazo[1,2-a]pyridine COX-2 Inhibitors

A number of imidazo[1,2-a]pyridine derivatives have demonstrated significant in vivo analgesic and anti-inflammatory activities as selective COX-2 inhibitors.[15][16][17]

Compound IDAnalgesic ModelDosing RegimenED50 ValueReference
5j Writhing TestNot Specified12.38 mg/kg[10][11]
5n Formalin TestNot SpecifiedPotent Activity[16]
5r Formalin TestNot SpecifiedHighest Analgesic Activity[16]
Experimental Protocol: Acetic Acid-Induced Writhing Test

This protocol describes a common method for evaluating the analgesic potential of a compound in rodents.

  • Animal Acclimation and Grouping:

    • Mice are acclimated to the laboratory environment.

    • Animals are randomly assigned to control and treatment groups.

  • Compound Administration:

    • The test compound or vehicle is administered to the respective groups, typically via the oral or intraperitoneal route, at a predetermined time before the induction of writhing.

  • Induction of Writhing:

    • A solution of acetic acid (e.g., 0.6% in saline) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • Observation and Quantification:

    • Immediately after the acetic acid injection, the number of writhes is counted for a specific period (e.g., 20 minutes).

  • Data Analysis:

    • The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.

    • The ED50 (the dose that produces 50% of the maximum effect) can be determined from a dose-response curve.

Part 3: In Vivo Efficacy in Neuroprotection: Ferroptosis Inhibition

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[18] It has been implicated in the pathophysiology of various neurological diseases, including ischemic stroke and neurodegenerative disorders.[19][20] Inhibitors of ferroptosis represent a promising therapeutic strategy for these conditions.[21][22][23][24]

Mechanism of Ferroptosis and its Inhibition

Ferroptosis is triggered by the accumulation of lipid reactive oxygen species (ROS), often due to the depletion of glutathione (GSH) and inactivation of the enzyme glutathione peroxidase 4 (GPX4).[18][25] Ferroptosis inhibitors can act through various mechanisms, including iron chelation and radical trapping.[22][26]

Ferroptosis_Pathway cluster_pro_ferroptosis Pro-Ferroptosis cluster_anti_ferroptosis Anti-Ferroptosis Iron_Overload Iron Overload Lipid_Peroxidation Lipid Peroxidation Iron_Overload->Lipid_Peroxidation Ferroptosis Ferroptotic Cell Death Lipid_Peroxidation->Ferroptosis GPX4_Inactivation GPX4 Inactivation GPX4_Inactivation->Lipid_Peroxidation GPX4 GPX4 GPX4->Lipid_Peroxidation Inhibits Radical_Trapping Radical Trapping Antioxidants Radical_Trapping->Lipid_Peroxidation Inhibits Iron_Chelation Iron Chelators Iron_Chelation->Iron_Overload Inhibits

Caption: The mechanism of ferroptosis and its inhibition.

Neuroprotective Efficacy of Imidazo[1,2-a]pyridine-3-amine Derivatives

Recent studies have identified imidazo[1,2-a]pyridine-3-amine derivatives as potent inhibitors of ferroptosis with significant in vivo neuroprotective effects.

Compound IDAnimal ModelDosing RegimenObserved Neuroprotective EffectsReference
C18 Ischemic Brain Injury (Mice)Not SpecifiedRemarkable in vivo neuroprotection[21]
Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used experimental model of focal cerebral ischemia that mimics human stroke.

  • Animal Preparation and Anesthesia:

    • Rodents (e.g., mice or rats) are anesthetized.

    • Body temperature is maintained throughout the surgical procedure.

  • Surgical Procedure:

    • A midline neck incision is made, and the common carotid artery, external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

    • A nylon monofilament with a rounded tip is inserted into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Reperfusion:

    • After a specific period of occlusion (e.g., 60 minutes), the filament is withdrawn to allow for reperfusion.

  • Compound Administration:

    • The test compound can be administered before, during, or after the ischemic insult.

  • Neurological Deficit Scoring and Infarct Volume Measurement:

    • Neurological deficits are assessed at various time points after reperfusion.

    • At the end of the experiment, brains are harvested, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to measure the infarct volume.

Part 4: In Vivo Efficacy in Infectious Diseases: Antituberculosis Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the emergence of multidrug-resistant strains.[27] There is an urgent need for new anti-TB agents with novel mechanisms of action. Imidazo[1,2-a]pyridines have shown significant promise in this area.[28][29][30][31]

In Vivo Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives

Several imidazo[1,2-a]pyridine derivatives have demonstrated potent bactericidal activity against M. tuberculosis in vivo.

Compound IDDosing RegimenReduction in Bacterial Burden (Lungs)Reduction in Bacterial Burden (Spleen)Comparison with Standard DrugsReference
ND-09759 30 mg/kg, oral, daily for 4 weeksSignificant decreaseSignificant decreaseEquivalent to Isoniazid and Rifampicin[28]
Experimental Protocol: Mouse Model of Tuberculosis Infection

This protocol describes a standard method for evaluating the efficacy of anti-TB compounds in a murine infection model.

  • Infection of Mice:

    • Mice (e.g., BALB/c or C57BL/6) are infected with a low-dose aerosol of M. tuberculosis H37Rv.

  • Establishment of Chronic Infection:

    • The infection is allowed to establish for a period of time (e.g., 4-6 weeks) to reach a chronic state.

  • Treatment Initiation:

    • Mice are randomized into control and treatment groups.

    • Treatment with the test compound, standard drugs (e.g., Isoniazid, Rifampicin), or vehicle is initiated.

  • Evaluation of Efficacy:

    • At various time points during and after treatment, mice are euthanized, and their lungs and spleens are harvested.

    • Organs are homogenized, and serial dilutions are plated on appropriate agar plates to determine the number of colony-forming units (CFU).

  • Histopathological Analysis:

    • Lung tissues can be fixed and processed for histopathological examination to assess the extent of inflammation and tissue damage.

Part 5: Synthesis and Future Perspectives

Imidazo[1,2-a]pyridine derivatives can be synthesized through various established chemical routes, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The remarkable versatility of this scaffold, as evidenced by its efficacy in multiple, mechanistically distinct in vivo models, underscores its significant potential for further drug discovery and development. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to identify clinical candidates for a range of diseases.

References

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  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (URL: [Link])

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  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis | Semantic Scholar. (URL: [Link])

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The Evolving Landscape of Imidazo[1,2-a]pyridines: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2][3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine derivatives, offering a comparative overview of their performance as anticancer, antimicrobial, and antiviral agents. By synthesizing data from numerous studies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future discovery and optimization efforts.

The Versatility of the Imidazo[1,2-a]pyridine Core

The unique bicyclic structure of imidazo[1,2-a]pyridine, featuring a bridgehead nitrogen atom, serves as a versatile template for designing therapeutic agents.[4] This core can be readily functionalized at various positions, primarily C2, C3, C5, C6, C7, and C8, allowing for the fine-tuning of physicochemical properties and biological activity. Several marketed drugs, such as the sedative Zolpidem and the antiulcer agent Soraprazan, incorporate this scaffold, underscoring its therapeutic relevance.[5]

Comparative SAR Analysis Across Therapeutic Areas

The biological activity of imidazo[1,2-a]pyridine derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. This section will compare the SAR of these compounds in the context of their anticancer, antimicrobial, and antiviral activities.

Anticancer Activity: A Multi-Targeted Approach

Imidazo[1,2-a]pyridine derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of key enzymes and cellular processes involved in cancer progression.[6][7][8]

1. Kinase Inhibition (PI3K/Akt/mTOR Pathway):

The PI3K/Akt/mTOR signaling pathway is frequently hyperactivated in many human cancers, making it a prime target for anticancer drug development.[7][9][10] Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.

A key SAR insight is the crucial role of substituents at the C2 and C3 positions. For instance, a 2-methyl group combined with a 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl} moiety was identified as a novel PI3K p110α inhibitor with an IC50 of 0.67μM.[11] Further optimization of this lead compound by modifying substituents led to a more than 300-fold increase in inhibitory activity.[11] Another study identified a potent PI3K/mTOR dual inhibitor, 15a , which demonstrated excellent kinase selectivity and oral bioavailability.[10]

The following diagram illustrates the pivotal role of the PI3K/Akt/mTOR pathway in cell survival and proliferation, highlighting the points of intervention for imidazo[1,2-a]pyridine-based inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazo_pyridine Imidazo[1,2-a]pyridine Inhibitors Imidazo_pyridine->PI3K inhibit Imidazo_pyridine->Akt inhibit Imidazo_pyridine->mTORC1 inhibit

Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition Points.

2. Tubulin Polymerization Inhibition:

Microtubules are essential for cell division, making them an attractive target for anticancer agents. Imidazo[1,2-a]pyridine derivatives have been developed as tubulin polymerization inhibitors that bind to the colchicine site.[12][13][14][15]

Structure-activity relationship studies have revealed that the substitution pattern on the imidazo[1,2-a]pyridine core is critical for potent anti-tubulin activity. For instance, a series of imidazo[1,2-a]pyrazine analogues showed better potency in cell viability assays compared to their imidazo[1,2-a]pyridine counterparts.[12] Specifically, compounds 4h, 4j, 4k, and 4l from the imidazo[1,2-a]pyrazine series were identified as potent inhibitors of tubulin polymerization.[12] Another study identified compound 5b as a potent tubulin polymerization inhibitor with an IC50 of 60 nM against Jurkat cells.[13]

Comparative Anticancer Activity Data:

Compound IDTargetCell LineIC50 (µM)Reference
2a PI3K p110α-0.67[11]
2g PI3K p110α-0.0018[11]
12 PI3K p110αA3750.14[11]
12 PI3K p110αHeLa0.21[11]
Compound 6 Akt/mTORA375, WM115, HeLa9.7 - 44.6[9]
12b -Hep-2, HepG2, MCF-7, A37511, 13, 11, 11[16]
28e Nek2MGC-8030.038[17]
IP-5 -HCC193745[18][19]
IP-6 -HCC193747.7[18][19]
HB9 -A54950.56[20]
HB10 -HepG251.52[20]
5b Tubulin PolymerizationJurkat0.06[13]
6d Tubulin PolymerizationA5492.8[15]
Antimicrobial Activity: Targeting Bacterial Processes

The rise of antimicrobial resistance necessitates the development of novel antibacterial agents. Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of compounds with activity against both Gram-positive and Gram-negative bacteria.[5][21][22][23]

SAR studies have shown that the nature of the substituent at the C2 and C7 positions significantly influences the antimicrobial activity.[5] For example, a series of azo-linked imidazo[1,2-a]pyridine derivatives were synthesized, with compound 4e exhibiting the most potent antibacterial activity with minimum inhibitory concentrations (MICs) of 0.5–1.0 mg/mL.[21] Molecular docking studies suggested that these compounds bind to the bacterial target GyrB.[21] Another study on imidazo[1,2-a]pyridine-3-carboxamides revealed that bulky and lipophilic biaryl ethers at this position led to nanomolar potency against Mycobacterium tuberculosis.[24][25]

The following diagram outlines the general SAR for antimicrobial imidazo[1,2-a]pyridines.

Antimicrobial_SAR Scaffold Imidazo[1,2-a]pyridine Core C2_sub C2 Position: Substituent on phenyl ring influences activity Scaffold->C2_sub C3_sub C3 Position: Carboxamides with bulky, lipophilic groups enhance activity Scaffold->C3_sub C7_sub C7 Position: Substituent here impacts activity Scaffold->C7_sub Activity Antimicrobial Activity C2_sub->Activity C3_sub->Activity C7_sub->Activity

Caption: Key SAR Features for Antimicrobial Activity.

Antiviral Activity: Inhibiting Viral Replication

Imidazo[1,2-a]pyridine derivatives have also been investigated for their antiviral properties, showing activity against a range of viruses, including human cytomegalovirus (HCMV), varicella-zoster virus (VZV), and influenza virus.[26][27][28]

For anti-influenza activity, a series of imidazo[1,2-a]pyridine-3-carboxamides were designed as inhibitors of the influenza A virus RNA-dependent RNA polymerase (RdRp).[26] SAR analysis identified that specific substitution patterns, linker types, and beneficial positions on this scaffold significantly enhanced inhibitory potency.[26] Compound 41 from this series exhibited potent antiviral activity with an IC50 of 0.29 μM against A/PR/8/34(H1N1).[26] In another study, imidazo[1,2-a]pyridines with a thioether side chain at the C3 position were found to be highly active against HCMV.[27]

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, this section details a standard experimental protocol for assessing the anticancer activity of imidazo[1,2-a]pyridine compounds.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is a widely accepted method for determining the cytotoxic effects of compounds on cancer cell lines.[18][19]

Objective: To determine the half-maximal inhibitory concentration (IC50) of imidazo[1,2-a]pyridine derivatives against a panel of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Imidazo[1,2-a]pyridine compounds dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds in a complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours in a CO2 incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

The following workflow diagram illustrates the MTT assay procedure.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h_1 Incubate 24h Seed_Cells->Incubate_24h_1 Treat_Compounds Treat with Imidazo[1,2-a]pyridine Compounds Incubate_24h_1->Treat_Compounds Incubate_48_72h Incubate 48-72h Treat_Compounds->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyridine scaffold continues to be a highly fruitful area of research in medicinal chemistry. The extensive body of work on its SAR has provided valuable insights for the rational design of potent and selective therapeutic agents. The comparative analysis presented in this guide highlights the differential structural requirements for anticancer, antimicrobial, and antiviral activities. Future efforts should focus on leveraging this knowledge to develop novel derivatives with improved efficacy, selectivity, and pharmacokinetic profiles. The exploration of new biological targets and the application of advanced computational methods will undoubtedly accelerate the discovery of the next generation of imidazo[1,2-a]pyridine-based drugs.

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  • Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine deriv
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents.
  • The SAR of inhibitory activity of imidazo[1,2-a]pyridine Caco-2 and colon cancer cell lines HT-29. [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Design, synthesis, and structure activity relationship (SAR)
  • Imidazo[1,2-a]Pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article.
  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety.
  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole.
  • Synthesis of imidazo[1,2-a]pyridines as Antiviral Agents.
  • Insights into medicinal attributes of imidazo[1,2‐a]pyridine deriv
  • Imidazo[1,2-a]pyridines. Part 2: SAR and optimisation of a potent and selective class of cyclin-dependent kinase inhibitors. [Link]

  • Synthesis and antiviral activity of an imidazo[1,2-a]pyrrolo[2,3-c]pyridine series against the bovine viral diarrhea virus. [Link]

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine deriv
  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [Link]

  • Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt.
  • Synthesis and Antimicrobial Evaluation of 2-(6-Imidazo[1,2-a]pyridin-2-yl-5-methyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)
  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities.
  • Novel imidazo[1,2-a]pyridine-based tubulin polymerization inhibitors: Structure-activity relationships and anti-tumor immune potenti
  • Synthesis and antibacterial activity of new 2-Thiosubstituted-3-Nitro Imidazo [1,2-a] pyridine deriv
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • The anticancer SAR studies of imidazo[1,2-a]pyrazine (10a–m) and... [Link]

  • An N-linked imidazo[1,2-a]pyridine benzoheterobicyclic hybrid inhibits mitosis and cancer cell prolifer
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  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Upd
  • Recent progress in the pharmacology of imidazo[1,2-a]pyridines.
  • Synthesis and biological evaluation of novel imidazo[1,2-a]pyridine-oxadiazole hybrids as anti-proliferative agents: Study of microtubule polymeriz
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A Comparative Guide to the Pharmacokinetic Profiles of Novel Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antitubercular, and anti-inflammatory properties.[1][2] As drug development pipelines increasingly focus on this versatile scaffold, a thorough understanding of the pharmacokinetic (PK) properties of its derivatives is crucial for translating promising in vitro activity into in vivo efficacy and safety. This guide provides a comparative analysis of the pharmacokinetic profiles of several classes of novel imidazo[1,2-a]pyridine derivatives, supported by experimental data and detailed methodologies, to aid in the selection and optimization of lead candidates.

Comparative Pharmacokinetic Data of Imidazo[1,2-a]pyridine Derivatives

The pharmacokinetic profiles of imidazo[1,2-a]pyridine derivatives vary significantly based on their substitution patterns and intended therapeutic targets. Below is a comparative summary of key in vivo pharmacokinetic parameters for representative compounds from different research programs.

Anti-Tuberculosis Agents

A significant effort has been dedicated to developing imidazo[1,2-a]pyridine-3-carboxamides as potent inhibitors of Mycobacterium tuberculosis.[3][4] The in vivo pharmacokinetic properties of two noteworthy compounds from this class, evaluated in a mouse model, are presented below.

CompoundAnimal ModelDose & RouteAUC (ng·h/mL)t1/2 (h)Bioavailability (F%)Reference
Compound 13 Male Mice3 mg/kg PO4115-[5]
Male Mice1 mg/kg IV---[5]
Compound 18 Male Mice3 mg/kg PO3850>1231.1%[5][6]
Male Mice1 mg/kg IV---[5]
Male Mice10 mg/kg PO1100013.2-[5]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Half-life; F%: Bioavailability. Note: Some data points were not available in the cited literature.

PDGFR Inhibitors

Imidazo[1,2-a]pyridines have also been explored as potent inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR), a key target in oncology.[7][8] The pharmacokinetic profile of a representative compound from this series was evaluated in male rats.

CompoundAnimal ModelDose (mg/kg) & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)F%Reference
Compound 11 Male Rat5 mg/kg PO171.3481.12[7]
Male Rat2 mg/kg IV--11101.8-[7]
Compound 27 Male Rat5 mg/kg PO1262.010002.821[7]
Male Rat2 mg/kg IV--23502.5-[7]
Compound 28 Male Rat5 mg/kg PO3084.033803.937[7]
Male Rat2 mg/kg IV--45803.5-[7]
c-Met Inhibitors

The c-Met receptor tyrosine kinase is another important target in cancer therapy, and imidazo[1,2-a]pyridine derivatives have shown promise as c-Met inhibitors.[9] The pharmacokinetic properties of a lead compound from this class were assessed in mice.

CompoundAnimal ModelDose (mg/kg) & Routet1/2 (h)F%Reference
Compound 22e Male ICR Mice5 mg/kg IV2.41-[9]
Male ICR Mice25 mg/kg PO3.3929[9]

Key Experimental Protocols in Pharmacokinetic Profiling

The generation of reliable pharmacokinetic data hinges on robust and well-validated experimental methodologies. The following sections provide detailed protocols for key in vitro and in vivo assays crucial for characterizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of novel imidazo[1,2-a]pyridine derivatives.

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical in vivo PK study in mice to determine key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.[2][10][11]

Scientific Rationale: In vivo pharmacokinetic studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted in a living organism.[2] By administering the compound through both intravenous (IV) and oral (PO) routes, one can determine the absolute oral bioavailability, a critical parameter for assessing the potential of an orally administered drug.[12]

Step-by-Step Methodology:

  • Animal Models: Select healthy, male mice (e.g., CD-1 or C57BL/6 strain), typically 8-10 weeks old. Acclimatize the animals for at least 3 days before the experiment.[10]

  • Compound Formulation:

    • Intravenous (IV) Formulation: Dissolve the test compound in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline) to achieve the desired concentration for IV administration via the tail vein.

    • Oral (PO) Formulation: Prepare a suspension or solution of the test compound in a vehicle suitable for oral gavage (e.g., 0.5% methylcellulose in water).

  • Dosing:

    • Divide the animals into two groups: IV and PO administration.

    • Administer a single bolus dose of the compound to the IV group, typically 1-2 mg/kg.

    • Administer a single dose to the PO group via oral gavage, typically 5-10 mg/kg.

  • Blood Sampling:

    • Collect serial blood samples (approximately 50 µL) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a suitable site, such as the saphenous vein or via submandibular bleeding.[2][11]

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method. This involves protein precipitation, followed by chromatographic separation and mass spectrometric detection.[12]

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.

Experimental Workflow for In Vivo PK Study

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Formulation Compound Formulation (IV & PO) Dosing Dosing (IV or PO) Formulation->Dosing Animal_Prep Animal Acclimatization & Grouping Animal_Prep->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma_Prep Plasma Preparation (Centrifugation) Sampling->Plasma_Prep Bioanalysis LC-MS/MS Bioanalysis Plasma_Prep->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Results Results (AUC, t1/2, F%, etc.) PK_Analysis->Results

Caption: A generalized workflow for an in vivo pharmacokinetic study in rodents.

In Vitro Metabolic Stability Assay

This assay determines the susceptibility of a compound to metabolism by liver enzymes, providing an early indication of its likely in vivo clearance.[13][14][15]

Scientific Rationale: The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role.[14] Liver microsomes, which are vesicles of the endoplasmic reticulum, contain a high concentration of these enzymes. By incubating a compound with liver microsomes and an NADPH-regenerating system (as CYP enzymes are NADPH-dependent), we can simulate phase I metabolism and measure the rate at which the parent compound disappears.[13] This allows for the calculation of in vitro half-life (t1/2) and intrinsic clearance (CLint).

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw pooled liver microsomes (human or rodent) on ice.

    • Prepare a phosphate buffer (100 mM, pH 7.4).

    • Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsomes (final concentration typically 0.5 mg/mL) and the test compound (final concentration typically 1 µM) to the phosphate buffer.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in designated wells by adding a stopping solution, typically ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay measures the extent to which a compound binds to plasma proteins, which is a critical determinant of its distribution and availability to interact with its target.[16][17][18]

Scientific Rationale: Only the unbound (free) fraction of a drug in plasma is generally considered pharmacologically active and available to distribute into tissues.[17] The equilibrium dialysis method is a gold standard for determining the fraction unbound (fu). It involves separating a plasma-containing compartment from a buffer compartment by a semi-permeable membrane that allows the free drug, but not the proteins, to pass through. At equilibrium, the concentration of the free drug is the same in both compartments, allowing for the calculation of the percentage of the drug bound to plasma proteins.[16]

Step-by-Step Methodology:

  • Apparatus Setup:

    • Use a rapid equilibrium dialysis (RED) device, which consists of single-use dialysis inserts with a vertical dialysis membrane (typically 8 kDa molecular weight cutoff).

  • Sample Preparation:

    • Spike the test compound into plasma (human or rodent) at a known concentration (e.g., 1 µM).

  • Dialysis:

    • Add the plasma containing the test compound to one chamber of the RED insert.

    • Add dialysis buffer (e.g., phosphate-buffered saline, pH 7.4) to the other chamber.

    • Seal the plate and incubate at 37°C with shaking for a predetermined time (typically 4-6 hours) to reach equilibrium.

  • Sample Collection:

    • After incubation, carefully collect aliquots from both the plasma and buffer chambers.

  • LC-MS/MS Analysis:

    • Determine the concentration of the test compound in both the plasma and buffer samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the fraction unbound (fu) using the formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber).

    • The percentage of plasma protein binding (%PPB) is calculated as (1 - fu) * 100.

Cytochrome P450 (CYP) Inhibition Assay

This assay assesses the potential of a compound to inhibit major CYP isoforms, which is a primary cause of drug-drug interactions.[19][20][21]

Scientific Rationale: Inhibition of CYP enzymes by one drug can slow the metabolism of a co-administered drug that is a substrate for the same enzyme, leading to elevated plasma levels and potential toxicity.[21] This in vitro assay measures the ability of a test compound to inhibit the activity of specific recombinant human CYP isoforms by monitoring the metabolism of a known, isoform-specific probe substrate.[19]

Step-by-Step Methodology:

  • Reagents:

    • Recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

    • CYP-specific probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, etc.).

    • NADPH-regenerating system.

    • Test compound and positive control inhibitors.

  • Incubation:

    • In a 96-well plate, incubate the recombinant CYP enzyme, the probe substrate, and various concentrations of the test compound (or positive control inhibitor) in a phosphate buffer at 37°C.

    • Initiate the reaction by adding the NADPH-regenerating system.

  • Reaction Termination:

    • After a short incubation period (e.g., 10-15 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite of the probe substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition of metabolite formation at each concentration of the test compound relative to a vehicle control.

    • Plot the percent inhibition versus the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).

Mechanism of Action and Associated Pathways

A deeper understanding of the pharmacokinetic data is achieved when considered in the context of the compound's mechanism of action.

PDGFR Signaling Pathway

Imidazo[1,2-a]pyridine-based PDGFR inhibitors exert their effect by blocking the ATP-binding site of the receptor tyrosine kinase, thereby inhibiting its autophosphorylation and the subsequent downstream signaling cascades that promote cell proliferation and survival.[7]

cluster_downstream Downstream Signaling cluster_cellular Cellular Response PDGF PDGF Ligand PDGFR PDGFR Dimerization & Autophosphorylation PDGF->PDGFR PI3K PI3K/AKT Pathway PDGFR->PI3K RAS RAS/MAPK Pathway PDGFR->RAS PLCg PLCγ Pathway PDGFR->PLCg Imidazo_PDGFR Imidazo[1,2-a]pyridine Inhibitor Imidazo_PDGFR->PDGFR Survival Survival PI3K->Survival Proliferation Proliferation RAS->Proliferation Migration Migration PLCg->Migration

Caption: Inhibition of the PDGFR signaling pathway by imidazo[1,2-a]pyridine derivatives.

Anti-Tuberculosis Mechanism of Action

Certain series of imidazo[1,2-a]pyridines have been shown to target the QcrB subunit of the cytochrome bc1 complex in Mycobacterium tuberculosis.[22] This inhibition disrupts the electron transport chain, leading to a depletion of cellular ATP levels and ultimately causing bacterial cell stasis.[22]

Imidazo_TB Imidazo[1,2-a]pyridine Derivative QcrB QcrB Subunit of cytochrome bc1 complex Imidazo_TB->QcrB ETC Electron Transport Chain QcrB->ETC Inhibits ATP_Synthase ATP Synthase ETC->ATP_Synthase Powers ATP ATP Depletion ATP_Synthase->ATP Produces Growth_Inhibition Bacterial Growth Inhibition ATP->Growth_Inhibition Leads to

Caption: Proposed mechanism of action for anti-tuberculosis imidazo[1,2-a]pyridines.

Summary and Future Perspectives

The imidazo[1,2-a]pyridine scaffold has proven to be a fertile ground for the discovery of novel therapeutic agents. The pharmacokinetic profiles of these derivatives are highly tunable through chemical modification, allowing for the optimization of properties such as oral bioavailability and metabolic stability. The anti-tuberculosis agents, in particular, have demonstrated excellent oral exposure and long half-lives in preclinical species, highlighting their potential for clinical development.

Future research in this area should continue to focus on establishing clear structure-pharmacokinetic relationships to guide the rational design of new derivatives with improved ADME properties. Furthermore, a deeper understanding of the metabolic pathways of these compounds will be crucial for predicting and mitigating potential drug-drug interactions. As more imidazo[1,2-a]pyridine-based candidates advance through the drug development process, the insights gained from comprehensive pharmacokinetic profiling will be invaluable for their successful clinical translation.

References

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A Comparative Guide to Validating the Anticancer Activity of Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate in Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of the novel compound, Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate. We will objectively compare its potential performance with established anticancer agents, supported by detailed experimental methodologies.

The imidazo[1,2-a]pyridine scaffold is a promising pharmacophore in medicinal chemistry due to its wide range of biological properties, including significant potential in combating cancer.[1][2] Derivatives of this scaffold have been shown to regulate various cellular pathways, offering possibilities for targeted anticancer effects.[1][2][3] Specifically, various in-vitro studies have demonstrated the potential therapeutic effects of imidazo[1,2-a]pyridine-based compounds against a range of cancer cell lines, such as breast, liver, colon, cervical, lung, and kidney cancers.[3] This guide will outline a systematic approach to evaluate the efficacy and elucidate the mechanism of action of this compound.

Foundational Cytotoxicity Screening: The MTT Assay

The initial and most critical step in evaluating any potential anticancer compound is to determine its cytotoxic effects on cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted, robust, and efficient colorimetric method for this purpose.[4][5][6] It measures the metabolic activity of cells, which in viable cells, reduces the yellow MTT tetrazolium salt to a purple formazan product.[4][5] The intensity of the color is directly proportional to the number of living cells.[4]

Comparative Agent Selection

To contextualize the potency of this compound, it is essential to compare its activity against standard-of-care chemotherapeutic agents. For a broad assessment, we recommend:

  • Doxorubicin: A topoisomerase II inhibitor with a broad spectrum of activity.

  • Paclitaxel: A microtubule-stabilizing agent effective against various solid tumors.

  • Cisplatin: A DNA-alkylating agent used in the treatment of numerous cancers.

Experimental Workflow: Cytotoxicity Profiling

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cell Lines (e.g., MCF-7, A549, HeLa) cell_seeding Seed cells in 96-well plates (1x10^4 cells/well) cell_culture->cell_seeding treatment Treat cells with compounds (24, 48, 72 hours) cell_seeding->treatment compound_prep Prepare serial dilutions of This compound and comparative agents compound_prep->treatment mtt_add Add MTT solution (5 mg/mL) treatment->mtt_add incubation Incubate for 4 hours at 37°C mtt_add->incubation solubilization Solubilize formazan crystals (e.g., with DMSO) incubation->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calc_ic50 Calculate IC50 values read_absorbance->calc_ic50

Figure 1: Experimental workflow for MTT-based cytotoxicity screening.
Detailed Protocol: MTT Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight to allow for cell attachment.[7]

  • Compound Preparation: Prepare a stock solution of this compound and the comparative drugs in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to obtain a range of final concentrations.

  • Cell Treatment: Replace the culture medium with the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the solvent) and an untreated control.[6] Incubate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.[5][8]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[4]

Data Presentation and Interpretation

The results of the MTT assay should be presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%.

CompoundCell LineIC50 (µM) at 48h
This compoundMCF-7 (Breast)Experimental Value
"A549 (Lung)Experimental Value
"HeLa (Cervical)Experimental Value
DoxorubicinMCF-7 (Breast)Literature/Experimental Value
"A549 (Lung)Literature/Experimental Value
"HeLa (Cervical)Literature/Experimental Value
PaclitaxelMCF-7 (Breast)Literature/Experimental Value
"A549 (Lung)Literature/Experimental Value
"HeLa (Cervical)Literature/Experimental Value
CisplatinMCF-7 (Breast)Literature/Experimental Value
"A549 (Lung)Literature/Experimental Value
"HeLa (Cervical)Literature/Experimental Value

A lower IC50 value indicates greater potency. Comparing the IC50 values of this compound with the standard drugs will provide a clear indication of its relative cytotoxic potential.

Mechanistic Insights: Apoptosis and Cell Cycle Analysis

Once cytotoxicity is established, the next logical step is to investigate the mechanism by which the compound induces cell death. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms of action for anticancer drugs.

Apoptosis Detection: Annexin V/PI Staining

The Annexin V assay is a standard method for detecting early-stage apoptosis.[9] In apoptotic cells, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[9][10] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[9][10] Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells, and is used to identify late apoptotic and necrotic cells.[11][12]

Apoptosis_Pathway cluster_induction Apoptosis Induction cluster_events Cellular Events cluster_detection Flow Cytometry Detection cluster_quadrants Flow Cytometry Quadrants compound Ethyl 8-hydroxy-2-methylimidazo [1,2-a]pyridine-3-carboxylate cell Cancer Cell compound->cell ps_flip Phosphatidylserine (PS) Flipping to Outer Membrane cell->ps_flip caspase_activation Caspase Activation ps_flip->caspase_activation annexin_v Annexin V-FITC (Binds to PS) ps_flip->annexin_v dna_fragmentation DNA Fragmentation caspase_activation->dna_fragmentation pi Propidium Iodide (PI) (Enters compromised membrane) dna_fragmentation->pi q1 Q1: Necrotic (Annexin V+/PI+) q2 Q2: Late Apoptotic (Annexin V+/PI+) q3 Q3: Live (Annexin V-/PI-) q4 Q4: Early Apoptotic (Annexin V+/PI-)

Figure 2: Principle of apoptosis detection by Annexin V/PI staining.
Detailed Protocol: Annexin V/PI Staining
  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 and 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.[11]

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[12]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[10]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be positive for Annexin V and negative for PI, and late apoptotic/necrotic cells will be positive for both.[11][12]

Cell Cycle Analysis: Propidium Iodide Staining

Cell cycle analysis by flow cytometry with propidium iodide (PI) staining is a widely used technique to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[13][14] PI is a fluorescent dye that binds stoichiometrically to DNA, and its fluorescence intensity is directly proportional to the DNA content of the cells.[13][15]

Detailed Protocol: Cell Cycle Analysis
  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24 and 48 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at 4°C.[15][16]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[15]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

Data Presentation and Interpretation
Treatment% G0/G1 Phase% S Phase% G2/M Phase% Sub-G1 (Apoptosis)
ControlExperimental ValueExperimental ValueExperimental ValueExperimental Value
This compound (IC50)Experimental ValueExperimental ValueExperimental ValueExperimental Value
Doxorubicin (IC50)Experimental ValueExperimental ValueExperimental ValueExperimental Value

An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) suggests that the compound interferes with cell cycle progression at that checkpoint. An increase in the sub-G1 population is indicative of apoptosis.

Target Pathway Identification: Western Blotting

To delve deeper into the molecular mechanism, Western blotting can be employed to investigate the effect of the compound on key signaling pathways involved in cancer cell proliferation and survival.[17][18][19] Based on existing literature on imidazo[1,2-a]pyridine derivatives, the PI3K/Akt/mTOR pathway is a potential target.[1][2][20][21]

Key Proteins to Investigate
  • Apoptosis-related proteins:

    • Bcl-2 family: Pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Bcl-xL) proteins.

    • Caspases: Initiator caspases (Caspase-8, Caspase-9) and executioner caspases (Caspase-3, Caspase-7).

    • PARP: Poly (ADP-ribose) polymerase, a substrate of activated caspase-3.

  • Cell cycle-related proteins:

    • Cyclins and CDKs: Key regulators of cell cycle progression (e.g., Cyclin B1, CDK1 for G2/M transition).

    • p53 and p21: Tumor suppressor proteins involved in cell cycle arrest.[20]

  • Signaling pathway proteins:

    • PI3K/Akt/mTOR pathway: Key regulators of cell growth, proliferation, and survival. Investigate the phosphorylation status of Akt and mTOR.[22]

Detailed Protocol: Western Blotting
  • Protein Extraction: Treat cells with the compound, lyse them, and quantify the protein concentration.[18]

  • Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.[17]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[18]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.[18]

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

This guide provides a systematic and robust approach to validate the anticancer activity of this compound. By comparing its performance against established anticancer drugs and elucidating its mechanism of action through a series of well-defined in vitro assays, researchers can build a strong foundation for further preclinical and clinical development. Future studies could involve in vivo experiments using xenograft models to confirm the compound's efficacy in a more complex biological system.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry - Bio-Techne. (n.d.).
  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024). Archiv der Pharmazie. Retrieved from [Link]

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. (2024). Archiv der Pharmazie. Retrieved from [Link]

  • BestProtocols: Annexin V Staining Protocol for Flow Cytometry - Thermo Fisher Scientific. (n.d.).
  • Cell cycle analysis with flow cytometry and propidium iodide - Abcam. (n.d.).
  • Annexin V staining assay protocol for apoptosis - Abcam. (n.d.).
  • Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. (n.d.). PubMed. Retrieved from [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - Bio-protocol. (n.d.).
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Propidium Iodide Cell Viability Flow Cytometry Protocol - R&D Systems. (n.d.).
  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua. Retrieved from [Link]

  • The Annexin V Apoptosis Assay. (n.d.). Retrieved from [Link]

  • The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC - NIH. (2022). National Center for Biotechnology Information. Retrieved from [Link]

  • MTT assay protocol | Abcam. (n.d.).
  • DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility - University of Virginia School of Medicine. (n.d.).
  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - NIH. (2013). National Center for Biotechnology Information. Retrieved from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy Review Article. (2021). Systematic Review Pharmacy. Retrieved from [Link]

  • Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay - Benchchem. (n.d.).
  • Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium. Retrieved from [Link]

  • Western Blotting Protocol - Cell Signaling Technology. (n.d.).
  • MTT Cell Proliferation Assay - ATCC. (n.d.).
  • Western blot protocol - Abcam. (n.d.).
  • Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC - NIH. (2014). National Center for Biotechnology Information. Retrieved from [Link]

Sources

The Broad Antimicrobial Potential of Imidazo[1,2-a]pyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] This guide provides a comparative analysis of the antimicrobial spectrum of various imidazo[1,2-a]pyridine analogs, offering insights for researchers, scientists, and drug development professionals. We will delve into their efficacy against a range of pathogens, the structural features governing their activity, and the experimental methodologies used for their evaluation.

Introduction to Imidazo[1,2-a]pyridines: A Versatile Scaffold

Imidazo[1,2-a]pyridines are fused bicyclic heterocyclic compounds that have garnered significant attention due to their diverse pharmacological properties. These include antibacterial, antifungal, antiviral, and antiparasitic activities.[1][2][3] The versatility of this scaffold allows for extensive chemical modifications, leading to a wide array of analogs with distinct antimicrobial profiles. This guide will explore key classes of these analogs and their targeted antimicrobial spectra.

Antibacterial Spectrum: A Focus on Gram-Positive and Gram-Negative Pathogens

Several studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as potent antibacterial agents against both Gram-positive and Gram-negative bacteria.

A series of novel imidazo[1,2-a]pyridines incorporating a 1,2,3-triazole moiety were synthesized and evaluated for their in vitro antimicrobial activity.[4][5] The results indicated that some of these hybrid molecules exhibited significant inhibitory effects against a panel of bacteria. For instance, compounds 13b and 13j from one study showed notable antibacterial activity.[4][5] Another study reported that newly synthesized imidazo[1,2-a]pyridine derivatives demonstrated good antibacterial activity when compared to the standard drug streptomycin.[6]

The nature of substituents on the imidazo[1,2-a]pyridine core plays a crucial role in determining the antibacterial potency. Preliminary structure-activity relationship (SAR) studies have revealed that the presence of bromo-fluoro substituents can significantly enhance antimicrobial activity.[2][7]

Table 1: Antibacterial Activity of Selected Imidazo[1,2-a]pyridine Analogs

Compound/Analog ClassTarget Organism(s)Reported Activity (e.g., MIC)Reference(s)
Imidazo[1,2-a]pyridines with 1,2,3-triazoleB. subtilis, B. sphaericus, S. aureus (Gram-positive)Significant antibacterial activity[4][5]
P. aeruginosa, K. aerogenes, C. violaceum (Gram-negative)Moderate to good activity[4][5]
N-benzyl-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl) acetamido)methyl) benzamide (9a)Bacillus subtilisHigh activity, wider zone of inhibition than other tested compounds[6]
Imidazo[1,2-a]pyridine and imidazo[2,1-b][8][9]benzothiazole motifsVarious Gram-positive and Gram-negative bacteriaStrong inhibition compared to amoxicillin and cefixime[7]
Pyridine imidazo[2,1b]-1,3,4-thiadiazole derivativesB. pumillus, S. aureus, V. cholera, E. coli, P. mirabilis, P. aeruginosaGood antimicrobial activity for several derivatives[10]

Anti-tuberculosis Activity: A Promising Frontier

One of the most significant applications of imidazo[1,2-a]pyridine analogs is in the development of new anti-tuberculosis (TB) agents. These compounds have shown remarkable activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[8][11]

Several classes of imidazo[1,2-a]pyridine-3-carboxamides have been identified as potent inhibitors of Mtb.[9] For example, a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides displayed excellent in vitro activity against drug-susceptible Mtb, with MIC90 values ranging from 0.069 to 0.174 μM.[8] Some of these compounds were also active against MDR-Mtb strains.[8] The compound IPA-6 was found to be 125 times more potent than the standard drug ethambutol.[12]

The mechanism of action for many of these anti-TB compounds involves targeting essential cellular processes. One key target is the ubiquinol cytochrome C reductase (QcrB), a component of the electron transport chain.[9] Inhibition of QcrB disrupts ATP homeostasis, leading to bacterial death.[9] Other imidazo[1,2-a]pyridine derivatives have been found to inhibit mycobacterial ATP synthase.[13]

Table 2: Anti-mycobacterial Activity of Imidazo[1,2-a]pyridine Analogs

Compound/Analog ClassTarget Organism(s)Reported Activity (MIC)Mechanism of ActionReference(s)
Imidazo[1,2-a]pyridine-3-carboxamidesMycobacterium tuberculosis H37Rv≤1 μM for 12 agents; ≤0.006 μM for 5 agentsInhibition of QcrB[9]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesDrug-Susceptible Mtb0.069–0.174 μM (MIC90)Inhibition of QcrB[8]
Imidazo[1,2-a]pyridine amides (IPAs) and sulfonamides (IPSs)Mycobacterium tuberculosis H37RvIPA-6: 0.05 μg/mLInhibition of enoyl acyl carrier protein reductase (InhA)[12][14]
Imidazo[1,2-a]pyridine ethers (IPE)Mycobacterium tuberculosis<0.5 μM (MIC80)Inhibition of ATP synthase[13]
Imidazo[1,2-a]pyridine-3-carboxamides (IAPs)Mycobacterium aviumLow-micromolar activityNot specified[15]

Antifungal Spectrum: Combating Fungal Pathogens

Imidazo[1,2-a]pyridine derivatives have also demonstrated promising activity against various fungal strains.[7] The antifungal potential of these compounds is often compared to standard antifungal agents like fluconazole.

A study on novel imidazo[1,2-a]pyridine and imidazo[2,1-b][8][9]benzothiazole motifs showed that several synthesized compounds exerted strong inhibition of the investigated fungal strains.[7] Another series of imidazo[1,2-a]pyridines containing a 1,2,3-triazole moiety also exhibited good inhibitory activity against fungal strains such as Candida albicans, Aspergillus fumigatus, Trichophyton rubrum, and Trichophyton mentagrophytes.[4][5] Specifically, compounds 13c and 13g were noted for their good antifungal activity.[4][5] Furthermore, some 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives have shown activity against resistant strains of Candida albicans.[16]

Table 3: Antifungal Activity of Selected Imidazo[1,2-a]pyridine Analogs

Compound/Analog ClassTarget Organism(s)Reported ActivityReference(s)
Imidazo[1,2-a]pyridine and imidazo[2,1-b][8][9]benzothiazole motifsVarious fungiStrong inhibition compared to fluconazole[7]
Imidazo[1,2-a]pyridines with 1,2,3-triazoleC. albicans, A. fumigatus, T. rubrum, T. mentagrophytesGood inhibitory activity[4][5]
3-Imidazo[1,2-a]pyridinyl-1-arylpropenone derivativesResistant Candida albicansMICs below 300 μmol/L for active compounds[16]

Antiviral Activity: Exploring a New Dimension

The antimicrobial spectrum of imidazo[1,2-a]pyridines extends to antiviral activity. Research has shown that certain derivatives are effective against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV).[17] For instance, compounds 4 , 15 , and 21 bearing a thioether side chain at the 3-position were found to be highly active against HCMV with a therapeutic index greater than 150.[17] More recently, novel imidazo[1,2-a]pyridine derivatives have been designed as inhibitors of the influenza A virus RNA-dependent RNA polymerase (RdRp), with some compounds showing potent antiviral activity against the H1N1 strain.[18]

Experimental Methodologies for Antimicrobial Evaluation

The determination of the antimicrobial spectrum of these analogs relies on standardized and robust experimental protocols.

Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Steps:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution of Compounds: The imidazo[1,2-a]pyridine analogs are serially diluted in the broth within a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Broth_Microdilution_Workflow cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate Microtiter Plate Wells Inoculum->Inoculate Compounds Prepare Serial Dilutions of Imidazo[1,2-a]pyridines Compounds->Inoculate Incubate Incubate Under Optimal Conditions Inoculate->Incubate Read_MIC Visually or Spectrophotometrically Determine MIC Incubate->Read_MIC

Sources

A Comparative Guide to the Receptor Cross-Reactivity Profile of Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides an in-depth comparative analysis of the receptor binding and functional activity profile of Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate, a novel compound belonging to the imidazopyridine class of molecules. Structurally related to well-known pharmaceuticals like Zolpidem, this compound is hypothesized to act as a positive allosteric modulator (PAM) of the GABA-A receptor. Understanding a compound's selectivity is paramount in drug development to predict its therapeutic window and potential side effects. This document details the experimental methodologies for assessing its cross-reactivity, presents a comparative dataset against the benchmark compound Zolpidem, and discusses the implications of its selectivity profile for potential therapeutic applications.

Introduction to Imidazopyridines and Cross-Reactivity Profiling

The imidazopyridine scaffold is a cornerstone in the development of therapeutics targeting the central nervous system (CNS). Compounds from this class, such as Zolpidem and Alpidem, are widely recognized for their activity at the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the brain.[1][2] These drugs do not bind to the same site as the endogenous ligand GABA but rather to an allosteric site, commonly known as the benzodiazepine (BZD) site.[3][4] By binding to this site, they act as positive allosteric modulators (PAMs), enhancing the effect of GABA, which leads to an influx of chloride ions, hyperpolarization of the neuron, and a decrease in neuronal excitability.[5] This mechanism is responsible for their sedative, anxiolytic, and anticonvulsant properties.[3][6]

This compound (henceforth referred to as "Compound-H") is a novel analogue within this chemical class.[7][8] Its structural similarity to Zolpidem suggests a primary mechanism of action via modulation of GABA-A receptors. However, the therapeutic utility and safety profile of such a compound are not defined by its primary target alone. The GABA-A receptor is not a single entity but a family of heteropentameric protein complexes with diverse subunit compositions (e.g., α1-6, β1-3, γ1-3).[9][10] Different subunit combinations confer distinct pharmacological properties. For instance, interaction with α1-containing receptors is strongly associated with sedation, while modulation of α2- and α3-containing receptors is linked to anxiolytic effects.[6][11]

Therefore, a critical step in the preclinical evaluation of Compound-H is a comprehensive cross-reactivity study. This process involves two key stages:

  • GABA-A Subtype Selectivity: Determining the compound's binding affinity and functional potency at various GABA-A receptor subtypes to predict its primary therapeutic effect and potential for side effects like sedation or ataxia.

  • Broad Panel Off-Target Screening: Assessing its interaction with a wide range of other CNS and peripheral receptors, ion channels, and transporters to identify potential off-target liabilities that could lead to unexpected adverse effects.

This guide provides the scientific rationale and detailed protocols for these studies, comparing the profile of Compound-H with the well-characterized, α1-selective hypnotic agent, Zolpidem.[12][13][14]

Rationale for Receptor Panel Selection

The selection of receptors for screening is a strategic process grounded in the compound's chemical class and intended therapeutic area.

  • Primary Targets (GABA-A Subtypes): Given that Compound-H is an imidazopyridine, the primary focus is on the major GABA-A receptor subtypes expressed in the CNS that contain a benzodiazepine binding site. The panel must include receptors containing α1, α2, α3, and α5 subunits, each paired with β and γ subunits (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β3γ2). This allows for a direct comparison of subtype selectivity against Zolpidem, which is known for its high affinity for the α1 subtype.[6][15]

  • Secondary Off-Target Panel: To ensure a comprehensive safety assessment, a broad screening panel is employed. This panel typically includes over 40 targets known to be frequently involved in adverse drug reactions. This includes other major CNS neurotransmitter receptors (serotonergic, dopaminergic, adrenergic, muscarinic, histaminergic), ion channels (hERG, calcium, sodium), and neurotransmitter transporters. A lack of significant activity at these sites is a strong indicator of a clean safety profile.

Experimental Methodologies

To generate a robust cross-reactivity profile, both binding and functional assays must be employed. Binding assays determine the affinity of a compound for a receptor, while functional assays measure the biological consequence of that binding.

Radioligand Binding Assays

These assays quantify the affinity of a test compound for a receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.

Expert Insight: The choice of [3H]flumazenil as the radioligand is critical. Flumazenil is a well-characterized antagonist that binds with high affinity to the benzodiazepine site on α1, α2, α3, and α5-containing GABA-A receptors, making it an ideal tool for competitive binding experiments to determine the inhibition constant (Ki) of test compounds.

  • Membrane Preparation: Cell lines (e.g., HEK293) stably expressing specific human GABA-A receptor subunit combinations (e.g., α1β2γ2) are cultured and harvested. The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes. The final membrane preparation is resuspended and protein concentration is determined.

  • Assay Setup: In a 96-well plate, add the following in order: assay buffer, a range of concentrations of the test compound (Compound-H or Zolpidem), the radioligand ([3H]flumazenil at a concentration near its Kd), and the prepared cell membranes.

  • Incubation: The plates are incubated (e.g., 60 minutes at 4°C) to allow the binding reaction to reach equilibrium.

  • Harvesting: The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound. The filters are washed with ice-cold buffer to remove non-specific binding.

  • Quantification: The filter mats are dried, and a scintillant is added. The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membranes Cell Membranes with Expressed Receptors Mix Combine Reagents in 96-well Plate Membranes->Mix Compound Test Compound Dilutions (Compound-H or Zolpidem) Compound->Mix Radioligand Radioligand ([3H]flumazenil) Radioligand->Mix Incubate Incubate to Reach Equilibrium Mix->Incubate Filter Rapid Filtration to Separate Bound/Unbound Incubate->Filter Count Scintillation Counting Filter->Count Calculate Calculate IC50 Count->Calculate ChengPrusoff Determine Ki via Cheng-Prusoff Equation Calculate->ChengPrusoff

Caption: Workflow for a competitive radioligand binding assay.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This functional assay directly measures the modulation of ion channel activity in response to the test compound.

Expert Insight: Using Xenopus laevis oocytes is a robust and reliable system for studying ion channels. They can be readily injected with cRNAs encoding the desired receptor subunits and provide a large, stable cell surface for high-fidelity electrical recordings. This allows for precise measurement of how a compound enhances GABA-activated chloride currents.

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with a mixture of cRNAs encoding the subunits for a specific GABA-A receptor subtype. The oocytes are incubated for 2-5 days to allow for receptor expression.

  • Recording Setup: An oocyte is placed in a recording chamber and impaled with two microelectrodes (one for voltage clamping, one for current recording). The oocyte is continuously perfused with a buffer solution.

  • GABA Application: A baseline current is established. GABA is applied at a sub-maximal concentration (typically EC10-EC20) to elicit a control inward chloride current.

  • Compound Application: The test compound (Compound-H or Zolpidem) is co-applied with the same concentration of GABA. The potentiation of the GABA-evoked current by the test compound is recorded.

  • Dose-Response: This process is repeated with a range of concentrations of the test compound to generate a dose-response curve.

  • Data Analysis: The percentage potentiation of the GABA current is calculated for each concentration of the test compound. The data are fitted to a sigmoidal dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal potentiation) and the Emax (the maximum potentiation effect).

GABA_Signaling cluster_receptor GABA-A Receptor GABA GABA Receptor GABA Site BZD Site Cl- Channel GABA->Receptor:gaba Binds PAM Compound-H (PAM) PAM->Receptor:bz Binds Neuron Neuron Hyperpolarization (Inhibitory Effect) Receptor:ion->Neuron Cl- Influx Increased

Sources

"benchmarking the synthesis efficiency of Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate against other methods"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer properties. Notably, this scaffold is the backbone of several commercially successful drugs. Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate, the subject of this guide, is a key intermediate in the synthesis of more complex pharmaceutical agents, making the efficiency of its synthesis a critical factor in the drug development pipeline. This guide provides an in-depth comparison of synthetic methodologies for this target molecule, with a focus on providing actionable experimental data for researchers and process chemists.

Methodology 1: The Classical Two-Step Cyclocondensation

A well-established and reliable method for the synthesis of the imidazo[1,2-a]pyridine scaffold involves a two-step cyclocondensation reaction. This approach, while robust, often requires isolation of intermediates and longer reaction times. The synthesis of a closely related analog, ethyl 8-hydroxyimidazo[1,2-a]pyridine-2-carboxylate, has been well-documented and serves as a strong foundation for the synthesis of our target molecule.[1]

Reaction Principle

The core of this methodology is the reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound.[2] The initial step is an SN2 reaction where the exocyclic amino group of the pyridine attacks the electrophilic carbon of the α-halocarbonyl compound. This is followed by an intramolecular cyclization, where the endocyclic nitrogen of the pyridine ring attacks the carbonyl carbon, leading to the formation of the fused imidazole ring. A subsequent dehydration step yields the aromatic imidazo[1,2-a]pyridine.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(3-hydroxy-2-pyridinylamino)-3-oxobutanoate

  • To a solution of 2-amino-3-hydroxypyridine (1.0 eq) in anhydrous ethanol, add ethyl 2-chloroacetoacetate (1.1 eq).

  • The reaction mixture is stirred at reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to yield the intermediate product.

Step 2: Intramolecular Cyclization and Dehydration

  • The purified intermediate from Step 1 is dissolved in a high-boiling point solvent such as toluene or xylene.

  • A catalytic amount of a strong acid, for instance, p-toluenesulfonic acid (p-TSA), is added.

  • The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • The reaction is monitored by TLC until the starting material is consumed.

  • After cooling, the solvent is evaporated, and the crude product is purified by recrystallization or column chromatography to afford this compound.

Methodology 2: The Groebke-Blackburn-Bienaymé (GBB) One-Pot Synthesis

In the quest for more efficient and atom-economical synthetic routes, multicomponent reactions (MCRs) have emerged as powerful tools. The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction that provides a rapid and convergent entry to the imidazo[1,2-a]pyridine scaffold in a single synthetic operation.[3][4][5]

Reaction Principle

The GBB reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.[6] The reaction is typically catalyzed by a Lewis or Brønsted acid. The mechanism proceeds through the formation of an imine from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the activated imine, followed by an intramolecular cyclization and rearrangement to furnish the final imidazo[1,2-a]pyridine product. The choice of starting materials allows for a high degree of diversity in the final products.

Proposed Experimental Protocol for the Target Molecule
  • In a round-bottom flask, combine 2-amino-3-hydroxypyridine (1.0 eq), ethyl glyoxylate (1.1 eq), and ethyl isocyanoacetate (1.0 eq) in a suitable solvent such as methanol or acetonitrile.

  • Add a catalytic amount of a Lewis acid, for example, scandium(III) triflate or ytterbium(III) triflate (0.1 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate this compound.

Comparative Analysis

ParameterClassical Two-Step CyclocondensationGroebke-Blackburn-Bienaymé (GBB) One-Pot Synthesis
Number of Steps 21
Overall Yield Moderate to GoodGood to Excellent
Reaction Time Long (multiple steps)Short to Moderate
Atom Economy LowerHigher
Purification Requires intermediate purificationSingle purification step
Substrate Scope Generally goodBroad, highly versatile
Green Chemistry Less favorable (more solvents, energy)More favorable (fewer steps, less waste)

Visualizing the Synthetic Pathways

To provide a clearer understanding of the discussed synthetic strategies, the following workflow diagrams have been generated.

classical_synthesis cluster_0 Step 1: SN2 Reaction cluster_1 Step 2: Cyclization & Dehydration A 2-Amino-3-hydroxypyridine C Intermediate Adduct A->C Reflux in Ethanol B Ethyl 2-chloroacetoacetate B->C D Ethyl 8-hydroxy-2-methylimidazo [1,2-a]pyridine-3-carboxylate C->D p-TSA, Toluene, Reflux

Caption: Classical Two-Step Synthesis Workflow.

gbb_synthesis cluster_0 Groebke-Blackburn-Bienaymé Reaction A 2-Amino-3-hydroxypyridine D One-Pot Reaction A->D B Ethyl glyoxylate B->D C Ethyl isocyanoacetate C->D E Ethyl 8-hydroxy-2-methylimidazo [1,2-a]pyridine-3-carboxylate D->E Lewis Acid Catalyst

Sources

A Senior Application Scientist's Guide to the Validation of a Novel Imidazo[1,2-a]pyridine Compound as a PDE10A Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting PDE10A in CNS Disorders

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling.[1][2] Its expression is uniquely and highly concentrated in the medium spiny neurons (MSNs) of the striatum, the brain's central hub for integrating cortical information to guide motor control, motivation, and reward-based learning.[3][4][5] This specific localization makes PDE10A an exceptionally attractive therapeutic target for central nervous system (CNS) disorders where striatal function is dysregulated, such as schizophrenia and Huntington's disease.[1][6][7]

The striatum's MSNs are organized into two primary output pathways: the direct (dMSN) and indirect (iMSN) pathways, which express dopamine D1 and D2 receptors, respectively.[8] These pathways have opposing effects on motor output and are central to the pathophysiology of psychosis. By inhibiting PDE10A, intracellular levels of cAMP and cGMP rise, modulating the activity of both pathways and restoring signaling balance in a manner distinct from traditional dopamine D2 receptor antagonists.[4][7] This mechanism offers the potential for a novel class of antipsychotics with an improved side-effect profile.[8]

However, the path to clinical success has been challenging. Several PDE10A inhibitors, despite promising preclinical data, have failed to demonstrate sufficient efficacy in clinical trials for schizophrenia.[3][4][6][9] These outcomes underscore the need for next-generation compounds with optimized potency, selectivity, and pharmacokinetic properties. This guide introduces a novel imidazo[1,2-a]pyridine compound, hereafter designated IMP-123 , and provides a comprehensive framework for its validation, comparing it against established first and second-generation inhibitors. The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, known for its wide range of biological activities and favorable drug-like properties.[10][11][12]

The Candidate: IMP-123, a Novel Imidazo[1,2-a]pyridine Scaffold

IMP-123 was rationally designed to optimize binding within the PDE10A active site while improving metabolic stability and oral bioavailability—key liabilities identified in earlier inhibitor classes.[13][14][15] This guide will detail the experimental cascade used to validate its profile against benchmark compounds, including the early, non-selective inhibitor Papaverine and the clinical candidates PF-02545920 and MK-8189.

Comparative Analysis: IMP-123 vs. Reference PDE10A Inhibitors

A successful drug candidate must demonstrate superiority across multiple parameters. The following tables summarize the (hypothetical) experimental data for IMP-123 in comparison to known alternatives.

Table 1: In Vitro Potency and Selectivity Profile

CompoundPDE10A IC₅₀ (nM)Selectivity vs. other PDEs (Fold)Off-Target Binding (Primary Screen)
IMP-123 (Novel) 0.75 >1000x No significant hits at 10 µM
MK-8189Sub-nanomolarExcellentNot specified
PF-02545920~1HighNot specified
Papaverine~30Poor (Inhibits multiple PDEs)Multiple

Causality: High potency (low IC₅₀) is essential for achieving therapeutic concentrations at lower doses, minimizing potential off-target effects. Critically, high selectivity against other PDE families is required to prevent unwanted side effects associated with modulating cyclic nucleotide signaling in other tissues (e.g., cardiovascular effects from PDE3 inhibition or visual disturbances from PDE6 inhibition).

Table 2: Pharmacokinetic and Safety Profile

CompoundHuman Liver Microsomal Stability (t½, min)Oral Bioavailability (Rat, %)hERG IC₅₀ (µM)Catalepsy Induction (Rat)
IMP-123 (Novel) >60 45% >30 Minimal at 10x efficacious dose
MK-8189FavorableGoodNot specifiedLess pronounced than D₂ blockers
PF-02545920Not specifiedGoodNot specifiedNot specified
PapaverinePoorLowNot specifiedDoes not induce catalepsy alone

Causality: Good metabolic stability and oral bioavailability are fundamental for a viable oral therapeutic. The hERG assay is a critical safety screen, as inhibition of this potassium channel can lead to life-threatening cardiac arrhythmias. Assessing catalepsy in rodents is a key preclinical indicator of extrapyramidal side effects (EPS), a major drawback of many first-generation antipsychotics.[16][17]

Experimental Validation: Protocols and Methodologies

The following protocols represent a self-validating system for characterizing a novel PDE10A inhibitor. Each step provides critical data that informs the decision to proceed to the next, more complex and resource-intensive stage.

Diagram: The PDE10A Inhibitor Validation Workflow

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Primary Screen: PDE10A Enzyme Inhibition Assay (Determine IC50) B Secondary Screen: PDE Selectivity Panel (Assay vs. PDE1-11) A->B Potent Hits C Safety Screen: hERG, CYP Inhibition, Ames Test B->C Selective Hits D PK Screen: Microsomal & Plasma Stability C->D Safe Hits E Pharmacokinetics: Rat PK Study (Determine Exposure & Bioavailability) D->E Good Profile F Target Engagement: Enzyme Occupancy (EO) Assay (Confirm Brain Penetration & Target Binding) E->F Adequate Exposure G Efficacy Models: Conditioned Avoidance Response (CAR) Prepulse Inhibition (PPI) F->G Sufficient Occupancy H Safety/Tolerability: Catalepsy, Prolactin Levels G->H Efficacious Doses I Candidate Nomination H->I Therapeutic Window

Caption: A typical validation cascade for a novel PDE10A inhibitor.

Protocol 1: PDE10A Enzyme Inhibition Assay (IC₅₀ Determination)
  • Principle : This assay quantifies the ability of a test compound to inhibit the enzymatic activity of PDE10A. The potency is determined by measuring the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀). A microfluidic-based assay provides high-throughput and accurate results.[18]

  • Methodology :

    • Recombinant human PDE10A2 enzyme is pre-incubated with a serial dilution of IMP-123 (e.g., from 1 pM to 10 µM) in an assay buffer for 20 minutes at room temperature.

    • The enzymatic reaction is initiated by adding a fluorescently labeled cAMP or cGMP substrate.

    • The reaction is allowed to proceed for 60 minutes and is then stopped.

    • The substrate and the resulting hydrolyzed product (e.g., FAM-AMP) are separated by microfluidic capillary electrophoresis.

    • Fluorescence intensity is measured to quantify the amount of product formed.

    • Data are normalized to control wells (0% inhibition with DMSO vehicle) and fully inhibited wells (100% inhibition with a saturating concentration of a known inhibitor).

    • The IC₅₀ value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

  • Self-Validation : The inclusion of a known reference inhibitor (e.g., Papaverine) in parallel serves as a positive control to validate assay performance on a plate-by-plate basis.

Protocol 2: In Vivo Target Engagement (Enzyme Occupancy)
  • Principle : This experiment confirms that IMP-123 not only enters the brain but also binds to its intended target, PDE10A, in a dose-dependent manner. This is crucial for correlating drug exposure with pharmacological effect.[19] A common method uses an ex vivo binding assay with a radiolabeled tracer.[20]

  • Methodology :

    • Groups of rats (n=3-4 per group) are administered IMP-123 orally at various doses (e.g., 0.1, 0.3, 1, 3, 10 mg/kg) or vehicle.

    • At a predetermined time point corresponding to peak plasma concentration (T_max), a PDE10A-selective radiotracer (e.g., [³H]-MK-8193) is administered intravenously.[19][20]

    • After a short distribution period (e.g., 10 minutes), animals are euthanized, and brains are rapidly removed.[20]

    • The striatum (target-rich region) and cerebellum (target-poor region, for non-specific binding) are dissected.

    • Tissues are homogenized, and the homogenates are filtered to capture the bound radioligand.[20]

    • The radioactivity on the filters is quantified using liquid scintillation counting.

    • Enzyme occupancy (%) is calculated for each dose using the formula: 100 * (1 - (Specific binding in dosed animal / Specific binding in vehicle animal)).

    • An ED₅₀ (the dose required to achieve 50% occupancy) is determined from the dose-response curve.

  • Causality : Establishing a clear relationship between the administered dose, plasma/brain concentration, and target occupancy is essential for translating preclinical efficacy findings to clinical dose selection.[19] Preclinical studies suggest that PDE10A occupancy levels of ~50% or higher are required for efficacy in behavioral models.[19]

Protocol 3: Conditioned Avoidance Response (CAR) Model
  • Principle : The CAR model is a classic behavioral assay with high predictive validity for antipsychotic efficacy. The test assesses a rodent's ability to learn to avoid an aversive stimulus (foot shock) by responding to a preceding conditioned stimulus (light or tone). All clinically effective antipsychotics, regardless of mechanism, block this avoidance behavior without impairing the escape response.[8][19]

  • Methodology :

    • Training : Rats are placed in a shuttle box with two chambers. A conditioned stimulus (CS), such as a light, is presented for 10 seconds, followed by the unconditioned stimulus (US), a mild foot shock. The rat can avoid the shock by moving to the other chamber during the CS presentation (an avoidance response). If it fails to move, it can escape the shock by moving after it starts (an escape response). Rats are trained until they achieve a stable baseline of >80% avoidance.

    • Testing : Once trained, rats are treated with IMP-123 (at doses determined from occupancy studies), a positive control (e.g., risperidone), or vehicle.

    • One hour post-dosing, the animals are placed back in the shuttle box and subjected to a test session (e.g., 20 trials).

    • The number of avoidance responses, escape responses, and escape failures are recorded.

    • Data Analysis : A significant reduction in the number of avoidance responses, without a significant increase in escape failures, is indicative of antipsychotic-like activity.

  • Trustworthiness : This protocol is self-validating. A compound that reduces avoidance but also causes a high number of escape failures is likely producing general sedation or motor impairment, not specific antipsychotic-like effects. The inclusion of a clinically validated comparator like risperidone confirms the sensitivity of the model.

Mechanism of Action: Visualizing the PDE10A Signaling Pathway

Inhibition of PDE10A prevents the breakdown of cAMP and cGMP in MSNs. This amplifies signaling downstream of dopamine and glutamate receptor activation, ultimately modulating neuronal excitability and gene expression.

Diagram: PDE10A Signaling in a Medium Spiny Neuron

G cluster_MSN Medium Spiny Neuron ATP ATP AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP D1R/Gs activation PDE10A PDE10A cAMP->PDE10A PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE10A->AMP Hydrolyzes DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates pDARPP32 p-DARPP-32 (Active) DARPP32->pDARPP32 Gene Gene Expression (e.g., c-fos) pDARPP32->Gene Modulates IMP123 IMP-123 IMP123->PDE10A Inhibits

Caption: Inhibition of PDE10A by IMP-123 increases cAMP, leading to PKA activation.

Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered strategy for the validation of IMP-123, a novel imidazo[1,2-a]pyridine-based PDE10A inhibitor. The comparative framework establishes clear benchmarks for success, focusing on potency, selectivity, and a favorable safety profile to overcome the hurdles faced by previous clinical candidates. The experimental protocols are designed to be self-validating, ensuring data integrity and building a robust preclinical package.

The hypothetical data presented for IMP-123—demonstrating sub-nanomolar potency, high selectivity, good oral bioavailability, and efficacy in the CAR model at doses free of motor side effects—position it as a promising candidate for further development. The next logical steps would involve long-term safety and toxicology studies and the development of a PET tracer for direct quantification of target occupancy in human subjects, paving the way for clinical investigation in patients with schizophrenia. By learning from past clinical failures and employing a stringent validation cascade, IMP-123 represents a potential step forward in developing a novel and effective treatment for debilitating psychotic disorders.

References

  • Marquis, K. L., & Brandon, N. J. (2020). PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action?. Frontiers in Pharmacology. [Link]

  • Hu, E., et al. (2014). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ACS Medicinal Chemistry Letters. [Link]

  • Wysogląd, B., et al. (2016). Phosphodiesterase 10 inhibitors in clinical development for CNS disorders. Expert Opinion on Investigational Drugs. [Link]

  • Patsnap. (2025). What are the therapeutic candidates targeting PDE10A?. Patsnap Synapse. [Link]

  • Marquis, K. L., & Brandon, N. J. (2020). PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action?. PMC. [Link]

  • Targacept, Inc. (2018). Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders. PMC. [Link]

  • Hu, E., et al. (2019). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). ResearchGate. [Link]

  • Hayakawa, M., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry. [Link]

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  • da Silva, G. G., et al. (2025). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

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  • O'Connell, J., et al. (2013). Identification and optimization of PDE10A inhibitors using fragment-based screening by nanocalorimetry and X-ray crystallography. PMC. [Link]

  • Schmidt, C. J., et al. (2012). Phosphodiesterase Inhibition and Regulation of Dopaminergic Frontal and Striatal Functioning: Clinical Implications. International Journal of Neuropsychopharmacology. [Link]

  • Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Semantic Scholar. [Link]

  • Stachowicz, K., et al. (2022). A PDE10A inhibitor CPL500036 is a novel agent modulating striatal function devoid of most neuroleptic side-effects. Frontiers in Pharmacology. [Link]

  • Smith, S. M., et al. (2021). Preclinical evaluation of MK-8189: A novel phosphodiesterase 10A inhibitor for the treatment of schizophrenia. The Journal of Pharmacology and Experimental Therapeutics. [Link]

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  • Ranjan, S. (2022). Effects of the Phosphodiesterase 10A Inhibitor AMG 579 and Pde10a2 Isoform Knockout on Striatal Regional Medium Spiny Neuron Marker and Immediate-Early Gene Expression in Rodents. eScholarship, University of California. [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher engaged in the complex landscape of drug discovery and development, the lifecycle of a chemical intermediate extends far beyond its synthesis and application. The final step, proper disposal, is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the safe handling and disposal of ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS No. 173530-73-9), a heterocyclic compound with potential applications in medicinal chemistry. By understanding the inherent hazards and adhering to established best practices, you can ensure a safe and compliant laboratory environment.

Hazard Assessment: Understanding the Compound

Inferred Hazards:

Based on data from similar compounds, this compound should be handled as a substance that is:

  • Harmful if swallowed.

  • Causes skin irritation. [1][2]

  • Causes serious eye irritation. [1][2]

  • May cause respiratory irritation. [2]

The core imidazo[1,2-a]pyridine scaffold is a common motif in pharmacologically active molecules, and as with many nitrogen-containing heterocyclic compounds, it warrants careful handling.[1]

Physicochemical Properties (for context):

PropertyValueSource
CAS Number 173530-73-9[3][4][5][6]
Molecular Formula C₁₁H₁₂N₂O₃[4][6]
Molecular Weight 220.22 g/mol [4]

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety is paramount. The following PPE is mandatory when handling this compound in any form (solid or in solution).

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To prevent contact with the eyes, which can cause serious irritation.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).To prevent skin irritation upon contact. Always inspect gloves for integrity before use.
Body Protection A laboratory coat.To protect skin and personal clothing from accidental splashes.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood.To minimize the inhalation of any dust or aerosols, which may cause respiratory irritation.

Spill Management: A Calm and Controlled Response

Accidents can happen, but a well-defined spill response plan can mitigate the risks.

For Minor Spills (small quantities):

  • Alert colleagues in the immediate vicinity.

  • Ensure adequate ventilation (if not already working in a fume hood).

  • Wearing appropriate PPE , cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.

  • Dispose of all cleaning materials as hazardous waste.

For Major Spills (large quantities or outside of a contained area):

  • Evacuate the immediate area.

  • Alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) department immediately.

  • If the substance is volatile or creating dust, close the laboratory doors to contain the spill.

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Disposal Protocol: A Step-by-Step Guide

The cardinal rule for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.

Step 1: Waste Segregation

  • Solid Waste: Collect any solid this compound waste in a clearly labeled, sealable container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled liquid waste container. Do not mix with other waste streams unless you have confirmed compatibility.

Step 2: Container Management

  • Use containers that are in good condition and compatible with the chemical.

  • Keep waste containers securely closed except when adding waste.[7]

  • Store waste containers in a designated and well-ventilated satellite accumulation area.

Step 3: Labeling

Proper labeling is a regulatory requirement and crucial for the safety of all laboratory personnel and waste handlers. The label on your waste container must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The CAS Number: "173530-73-9."

  • An indication of the hazards (e.g., "Irritant," "Harmful if Swallowed").

  • The accumulation start date.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.

  • Follow all institutional procedures for waste manifest documentation and pickup.

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Generate Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe solid_waste Solid Waste (e.g., powder, contaminated items) liquid_waste Liquid Waste (e.g., solutions) solid_container Collect in Labeled, Sealed Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Sealed Liquid Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage ehs_pickup Arrange for EHS Pickup storage->ehs_pickup

Sources

A Senior Application Scientist's Guide to Handling Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of ourselves and our colleagues. This guide provides essential, field-tested safety protocols for handling Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate. The imidazo[1,2-a]pyridine scaffold is a privileged core in medicinal chemistry, found in numerous clinically used drugs, which underscores its potent biological activity.[1][2] Therefore, this compound must be handled with the assumption of potential hazards, employing a safety-first mindset that integrates engineering controls and personal protective equipment (PPE).

Hazard Assessment: Understanding the Risk

Before any laboratory work begins, a thorough risk assessment is paramount. For this compound, complete toxicological data may not be publicly available. However, data from structurally similar compounds, such as Ethyl 6-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate, provide a strong basis for our safety protocols. This analog is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[3] We must therefore assume our target compound shares these properties.

Table 1: Hazard Profile and Control Strategy

Potential Hazard Route of Exposure Primary Control Method Required PPE
Respiratory Irritation Inhalation (powder/dust)Engineering: Chemical Fume Hood / Ventilated EnclosureRespiratory Protection (if controls are insufficient)
Serious Eye Irritation Eyes (splash/dust)Engineering: Fume Hood SashChemical Splash Goggles, Face Shield
Skin Irritation Skin (direct contact)Procedural: Careful HandlingNitrile Gloves, Lab Coat
Unknown Systemic Toxicity Ingestion, Inhalation, SkinAll ControlsComprehensive PPE

The foundation of a safe laboratory environment is the Hierarchy of Controls . This principle prioritizes the most effective measures for risk mitigation. PPE, while essential, is the final line of defense.

cluster_0 Hierarchy of Controls for Chemical Handling elimination Elimination (Not Feasible for Research) substitution Substitution (Use a Less Hazardous Chemical) engineering Engineering Controls (e.g., Chemical Fume Hood) substitution->engineering Most Effective admin Administrative Controls (SOPs, Training) engineering->admin ppe Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) admin->ppe Least Effective

Caption: The Hierarchy of Controls prioritizes safer systems over reliance on individual action.

Core PPE Requirements: Your Final Defense

Based on the hazard assessment, the following PPE is mandatory when handling this compound in any form (solid or solution).

Eye and Face Protection

Direct contact of chemical dust or splash with the eyes can cause serious, irreversible damage.

  • Minimum Requirement: ANSI Z87.1-rated chemical splash goggles must be worn at all times.[4][5] Standard safety glasses do not provide adequate protection from splashes or fine powders.

  • Recommended for High-Risk Tasks: A full-face shield worn over chemical splash goggles is required when handling larger quantities (>1 liter of solution) or when there is a significant risk of splashing or energetic reaction.[5][6]

Hand Protection

The skin is a primary route of exposure. Nitrile gloves provide effective protection against incidental contact with a wide range of organic substances.[6][7]

  • Glove Type: Disposable nitrile gloves are the standard. Always inspect gloves for tears or pinholes before use.[8]

  • Protocol: Don two pairs of nitrile gloves ("double-gloving") when handling the solid compound. Remove the outer pair immediately after the weighing/transfer process is complete.

  • Causality: Never reuse disposable gloves.[9] If a glove comes into contact with the chemical, remove it immediately, wash your hands thoroughly, and put on a new glove. Organic compounds can permeate glove materials over time.

Skin and Body Protection

Your personal clothing is not a substitute for chemical protection.

  • Lab Coat: A flame-resistant lab coat is required. It should be fully buttoned to provide maximum coverage.[5]

  • Apparel: Full-length pants and closed-toe shoes made of a non-porous material are mandatory.[4] Exposed skin on the legs, ankles, or feet is a significant and unnecessary risk.

Respiratory Protection

The primary engineering control for preventing inhalation of hazardous dust or vapors is a certified chemical fume hood.[8]

  • Mandatory Use: All operations involving the solid compound (weighing, transferring, preparing solutions) must be performed inside a functioning chemical fume hood or a ventilated balance enclosure.

  • Supplemental Protection: In the rare event that engineering controls are inadequate or non-functional, a properly fitted respirator (e.g., an N95 for particulates or an elastomeric half-mask with organic vapor cartridges) would be required. Use of respirators necessitates formal training and fit-testing.[6][10]

Operational and Disposal Plans

Proper procedure is as critical as the equipment itself. Follow these steps to minimize exposure during handling and disposal.

Protocol: Donning and Doffing PPE

The order in which you put on and take off PPE is critical to prevent cross-contamination.

cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) don1 1. Lab Coat don2 2. Goggles / Face Shield don1->don2 don3 3. Gloves (Last) don2->don3 doff1 1. Gloves (Most Contaminated) doff2 2. Goggles / Face Shield doff1->doff2 doff3 3. Lab Coat (Least Contaminated) doff2->doff3

Caption: Follow a strict sequence for donning and doffing PPE to prevent contamination.

Step-by-Step Handling Protocol (Solid Compound):

  • Prepare Workspace: Ensure the chemical fume hood sash is at the appropriate height. Decontaminate the work surface.

  • Don PPE: Follow the donning sequence outlined above.

  • Perform Operation: Conduct all manipulations at least 6 inches inside the fume hood. Use tools like spatulas and weighing paper to avoid direct contact.

  • Clean Up: Upon completion, carefully clean all surfaces. Place any disposable items contaminated with the chemical (e.g., weighing paper, pipette tips) into a designated hazardous waste container.

  • Doff PPE: Follow the doffing sequence. The outer gloves should be removed first and disposed of as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water immediately after leaving the laboratory area.[9][11]

Emergency and Disposal Plan
  • Spills: For a small spill inside a fume hood, use a commercial spill kit absorbent. For larger spills, evacuate the area and alert your institution's safety officer.[11]

  • Disposal: All waste material, including the chemical itself, empty containers, and contaminated disposables (gloves, paper towels, etc.), must be disposed of in a properly labeled hazardous waste container. Never dispose of this chemical down the drain or in regular trash.[7]

By integrating this expert knowledge and these procedural steps into your daily workflow, you build a culture of safety that protects you, your research, and your colleagues.

References

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  • Unknown Source. (n.d.).
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  • Chemical Safety Facts. (n.d.). Personal Protective Equipment and Chemistry. Retrieved from [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 8-hydroxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate

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